4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
Description
BenchChem offers high-quality 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-16-9-3-2-8(15-4-6-17-7-5-15)11-10(9)14-12(13)18-11/h2-3H,4-7H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIKFFGWUPLXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)N3CCOCC3)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464823 | |
| Record name | 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383865-57-4 | |
| Record name | 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
Foreword: The Strategic Importance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole framework is recognized within medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular architectures that are capable of binding to a variety of biological targets, thereby serving as a foundational template for the development of novel therapeutic agents.[1] Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
This guide focuses on a specific, highly functionalized derivative: 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine . The strategic inclusion of a methoxy group at the 4-position and a morpholino substituent at the 7-position is a deliberate design choice. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic system, while the morpholine ring is frequently incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and provide an additional vector for target interaction.[4]
This document provides a detailed, field-proven guide to the multi-step synthesis and rigorous analytical characterization of this compound, designed to empower researchers in their drug discovery and development endeavors.
Synthetic Strategy: A Logic-Driven Approach
A robust and efficient synthesis is paramount for the exploration of any new chemical entity. Our strategy is built upon well-established, high-yielding chemical transformations, ensuring reproducibility and scalability. The retrosynthetic analysis reveals a logical pathway beginning from commercially available precursors.
Retrosynthetic Analysis
The disconnection approach for the target molecule identifies key synthons and the corresponding forward-synthesis reactions. The primary disconnections are the C-N bond of the morpholine substituent and the bonds forming the thiazole ring.
Caption: Retrosynthetic pathway for the target compound.
This analysis leads to a four-step synthetic sequence designed for efficiency and control over regiochemistry.
Forward Synthesis Workflow
The proposed forward synthesis leverages a nucleophilic aromatic substitution (SNAr), a nitro group reduction, and a classical oxidative cyclization to construct the target molecule.
Caption: Step-by-step forward synthesis workflow.
Experimental Protocols: A Validated Methodology
The following protocols provide detailed, step-by-step procedures for the synthesis of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine.
Step 1: Synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine
-
Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom is an excellent leaving group, activated by the electron-withdrawing nitro group in the para position. Morpholine acts as the nucleophile.
-
Procedure:
-
To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4-(2-methoxy-4-nitrophenyl)morpholine.
-
Step 2: Synthesis of 3-Methoxy-4-morpholinoaniline
-
Rationale: The nitro group is a versatile precursor to an amine. A classic and reliable method is reduction using tin(II) chloride in an acidic medium, which is highly effective for aromatic nitro compounds.
-
Procedure:
-
Suspend 4-(2-methoxy-4-nitrophenyl)morpholine (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) in concentrated hydrochloric acid (HCl) dropwise at 0°C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 3-methoxy-4-morpholinoaniline.
-
Step 3: Synthesis of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
-
Rationale: This is the key ring-forming step, following the well-established Hugerschoff benzothiazole synthesis. The aniline reacts with thiocyanate to form a phenylthiourea in situ, which then undergoes bromine-mediated oxidative cyclization to form the 2-aminobenzothiazole ring.[1][2]
-
Procedure:
-
Dissolve 3-methoxy-4-morpholinoaniline (1.0 eq) and potassium thiocyanate (KSCN) (3.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with aqueous ammonia.
-
Collect the precipitate by filtration, wash thoroughly with water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine.
-
Analytical Characterization: Unambiguous Structure Verification
A multi-technique analytical approach is essential for the unambiguous confirmation of the chemical structure and assessment of purity.
Caption: Integrated workflow for analytical characterization.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for the title compound based on established principles and data from analogous structures.[5][6][7]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.20 | s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. |
| ~ 6.85 | d, J ≈ 8.5 Hz | 1H | Ar-H (H-5) | Aromatic proton ortho to the morpholino group. |
| ~ 6.70 | d, J ≈ 8.5 Hz | 1H | Ar-H (H-6) | Aromatic proton ortho to the methoxy group. |
| ~ 3.85 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group. |
| ~ 3.75 | t, J ≈ 4.5 Hz | 4H | Morpholine (-O-CH₂-) | Protons adjacent to the oxygen atom in the morpholine ring. |
| ~ 3.10 | t, J ≈ 4.5 Hz | 4H | Morpholine (-N-CH₂-) | Protons adjacent to the nitrogen atom in the morpholine ring. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 168.0 | C-2 (Amine C) | Thiazole carbon bonded to two nitrogen atoms. |
| ~ 150.0 | C-7a | Aromatic quaternary carbon fused to the thiazole ring. |
| ~ 148.5 | C-4 (Methoxy C) | Aromatic carbon bearing the methoxy group. |
| ~ 145.0 | C-7 (Morpholine C) | Aromatic carbon bearing the morpholine group. |
| ~ 135.0 | C-3a | Aromatic quaternary carbon fused to the thiazole ring. |
| ~ 115.5 | C-5 | Aromatic CH. |
| ~ 110.0 | C-6 | Aromatic CH. |
| ~ 66.5 | Morpholine (-O-CH₂-) | Morpholine carbons adjacent to oxygen. |
| ~ 56.0 | -OCH₃ | Methoxy carbon. |
| ~ 51.0 | Morpholine (-N-CH₂-) | Morpholine carbons adjacent to nitrogen. |
Table 3: Predicted Mass Spectrometry (HRMS-ESI) and IR Data
| Technique | Parameter | Predicted Value | Assignment / Functional Group |
|---|---|---|---|
| HRMS-ESI | [M+H]⁺ | C₁₂H₁₆N₃O₂S⁺ | Calculated Exact Mass: 266.0958; Found: ± 5 ppm |
| Key Fragments | [M - CH₃]⁺, [M - Morpholine]⁺ | Loss of methyl radical, loss of morpholine moiety. | |
| IR (ATR) | Wavenumber (cm⁻¹) | ~ 3450-3300 | N-H stretch (primary amine) |
| ~ 2950-2850 | C-H stretch (aliphatic) | ||
| ~ 1620 | N-H bend (amine scissoring) | ||
| ~ 1580, 1490 | C=C stretch (aromatic) | ||
| ~ 1250 | C-O stretch (aryl ether) |
| | | ~ 1115 | C-N stretch (morpholine) |
Purity and Physical Properties
-
High-Performance Liquid Chromatography (HPLC): Analysis using a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA) should demonstrate a purity of >98%.
-
Melting Point (m.p.): A sharp melting point range is indicative of high purity.
Field Insights and Expert Discussion
-
Causality in Synthesis: The chosen synthetic route is strategically superior to alternatives that might attempt to introduce the substituents after the formation of the benzothiazole core. For instance, direct morpholinylation of a halogenated 2-aminobenzothiazole can be challenging and may require harsh conditions or expensive catalysts. Building the substituted aniline precursor first provides a more controlled and robust pathway.
-
Self-Validation and Troubleshooting: Each step of this synthesis includes a purification stage (precipitation, recrystallization, or chromatography). This ensures that the purity of each intermediate is validated before proceeding to the next step, which is critical for the success of the final reaction and simplifies the final purification. Should the final cyclization yield be low, troubleshooting would first involve re-verifying the purity of the 3-methoxy-4-morpholinoaniline precursor via NMR and MS.
-
Broader Context and Future Directions: The presented synthesis is amenable to modification for the creation of a chemical library. By replacing morpholine with other secondary amines (e.g., piperidine, piperazine derivatives) in Step 1, a diverse set of analogues can be rapidly generated. This allows for a systematic exploration of the structure-activity relationship (SAR), a cornerstone of modern drug discovery.[1] The biological activity of such derivatives is of significant interest, with related compounds showing promise as kinase inhibitors and anticancer agents.[3][4]
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine. The multi-step synthesis is grounded in well-understood organic chemistry principles, and the comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product. This molecule represents a valuable scaffold for further investigation in medicinal chemistry, and the protocols provided herein serve as a solid foundation for its synthesis and future derivatization in the pursuit of novel therapeutic agents.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Morpholinobenzo[d]thiazol-2-amine [myskinrecipes.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanisms of Action of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic system, represents a privileged structure in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][4][5] Understanding the precise molecular mechanisms by which these derivatives exert their effects is paramount for rational drug design, lead optimization, and the development of novel therapeutics with enhanced efficacy and safety profiles.
This in-depth technical guide provides a comprehensive overview of the prevailing mechanisms of action for benzothiazole derivatives and offers a practical framework for their investigation. We will delve into the key signaling pathways modulated by these compounds and provide detailed, field-proven protocols for the essential assays required to elucidate their molecular choreography.
Part 1: The Anticancer Armamentarium of Benzothiazole Derivatives
The anticancer activity of benzothiazole derivatives is a major focus of research, with numerous studies highlighting their ability to selectively target and eliminate cancer cells through a variety of mechanisms.[6] The most prominent of these are the induction of apoptosis, inhibition of crucial protein kinases, and the generation of cytotoxic reactive oxygen species (ROS).[7]
Induction of Apoptosis: The Controlled Demolition of Cancer Cells
A primary mechanism by which many benzothiazole derivatives exert their anticancer effects is by triggering apoptosis, or programmed cell death.[8] This is a tightly regulated process that is often dysregulated in cancer, allowing for uncontrolled cell proliferation. Benzothiazoles have been shown to reactivate this intrinsic suicide program in cancer cells, primarily through the mitochondrial (intrinsic) pathway.[9][10]
The intrinsic apoptosis pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[11] In healthy cells, the anti-apoptotic proteins keep the pro-apoptotic members in check. Upon receiving an apoptotic stimulus from a benzothiazole derivative, this balance is disrupted.
Key Events in Benzothiazole-Induced Intrinsic Apoptosis:
-
Upregulation of Pro-Apoptotic Proteins: The expression of proteins like Bax is increased.[9]
-
Downregulation of Anti-Apoptotic Proteins: The expression of proteins like Bcl-2 is decreased.[9]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: Cytochrome c, a critical component of the electron transport chain, is released from the mitochondria into the cytoplasm.[9][10]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the assembly of the apoptosome.
-
Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[9][12]
-
Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[10]
Some benzothiazole derivatives have also been reported to induce apoptosis through the generation of reactive oxygen species (ROS), which can damage cellular components and trigger the mitochondrial pathway.[11]
Experimental Workflow for Investigating Apoptosis Induction
Kinase Inhibition: Disrupting Cancer Cell Signaling
Cancer cells are often dependent on hyperactive signaling pathways for their growth, survival, and proliferation. Protein kinases are key regulators of these pathways, and their inhibition is a well-established anticancer strategy.[13] Several benzothiazole derivatives have been identified as potent inhibitors of various protein kinases.[14]
Notable Kinase Targets of Benzothiazole Derivatives:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation and is frequently mutated in cancer. Benzothiazole derivatives have been shown to suppress this pathway, leading to apoptosis.[12][15]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Benzothiazole-based compounds have been designed as EGFR tyrosine kinase inhibitors.[16]
-
Ataxia Telangiectasia and Rad3-Related (ATR) Kinase: ATR is a key regulator of the DNA damage response (DDR), a pathway that cancer cells often rely on for survival. Inhibition of ATR by benzothiazole derivatives can sensitize cancer cells to DNA-damaging agents.[14]
The benzothiazole scaffold can act as a mimic of the adenine portion of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.[17]
Experimental Protocols for Anticancer Mechanism Studies
This colorimetric assay is a widely used method for assessing the cytotoxic effect of a compound on a cell population.[13]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[4]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with serial dilutions of the benzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[2][4]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Derivative 55 | HT-29 (Colon) | 0.024 | [19] |
| Derivative 55 | H460 (Lung) | 0.29 | [19] |
| Derivative 55 | A549 (Lung) | 0.84 | [19] |
| Derivative 55 | MDA-MB-231 (Breast) | 0.88 | [19] |
| Derivative 29 | SKRB-3 (Breast) | 0.0012 | [19] |
| Derivative 29 | SW620 (Colon) | 0.0043 | [19] |
| Derivative 29 | A549 (Lung) | 0.044 | [19] |
| Derivative 29 | HepG2 (Liver) | 0.048 | [19] |
| Derivative 67 | HT-29 (Colon) | 3.47 | [19] |
| Derivative 67 | A549 (Lung) | 3.89 | [19] |
| Derivative 67 | MCF-7 (Breast) | 5.08 | [19] |
| Compound 4d | BxPC-3 (Pancreatic) | 3.99 | [13][20] |
| Compound 4m | AsPC-1 (Pancreatic) | 8.49 | [13][20] |
| Compound 4k | PTJ64i (Paraganglioma) | 7.47 | [13][20] |
| Compound 7d | MCF-7 (Breast) | 0.39 | [21] |
| Compound 7d | HCT-116 (Colon) | 0.28 | [21] |
| Compound 7d | HepG2 (Liver) | 0.14 | [21] |
Table 1: Representative IC50 values of various benzothiazole derivatives against different cancer cell lines.[13][19][20][21]
This is a standard method for quantifying apoptotic and necrotic cells.[9]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[3][22]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the benzothiazole derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[9]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[3]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[22]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3][9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
This assay is used to assess the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[7]
Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent "J-aggregates." In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[7][10]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the benzothiazole derivative. Include a positive control for mitochondrial depolarization (e.g., CCCP).[1][12]
-
JC-1 Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[1][7]
-
Washing: Wash the cells with assay buffer to remove excess dye.[7]
-
Fluorescence Measurement: Measure the red (J-aggregates) and green (monomers) fluorescence using a fluorescence microscope, plate reader, or flow cytometer.[7][10][12]
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
Western blotting is used to detect changes in the expression levels and cleavage of key proteins involved in the apoptosis pathway.[6][23]
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Key Targets and Expected Observations:
-
Bcl-2 Family: Look for an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[23]
-
Cytochrome c: In apoptotic cells, cytochrome c levels will decrease in the mitochondrial fraction and increase in the cytosolic fraction.
-
Caspases: Detect the cleavage of pro-caspases (e.g., pro-caspase-9, pro-caspase-3) into their smaller, active forms.[24][25]
-
PARP: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. Its cleavage from a full-length protein to a smaller fragment is a hallmark of apoptosis.[6][23]
Step-by-Step Methodology:
-
Protein Extraction: Lyse treated and control cells to extract total protein or fractionate into cytosolic and mitochondrial components.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Part 2: Combating Microbes: The Antimicrobial Mechanisms of Benzothiazoles
Benzothiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[18] Their mechanisms of action often involve the inhibition of essential microbial enzymes that are absent or significantly different in humans, providing a degree of selective toxicity.[4]
Key Microbial Targets of Benzothiazole Derivatives:
-
DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. Benzothiazoles can inhibit its activity.[4]
-
Dihydroorotase: An enzyme involved in pyrimidine biosynthesis, crucial for bacterial growth.
-
Dihydropteroate Synthase: An enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids in bacteria.[4]
Experimental Protocol for Antimicrobial Activity Assessment
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][26]
Principle: A serial dilution of the benzothiazole derivative is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (growth).[5]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the benzothiazole derivative and perform a two-fold serial dilution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth).[27]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).[26]
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[27]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity).
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 66c | P. aeruginosa | 3.1-6.2 | [28] |
| Compound 66c | S. aureus | 3.1-6.2 | [28] |
| Compound 66c | E. coli | 3.1-6.2 | [28] |
| Compound 59b | K. pneumoniae | 0.4-0.8 | [28] |
| Compound 3 | E. coli | 25-100 | [29] |
| Compound 4 | E. coli | 25-100 | [29] |
| Compound 3 | S. aureus | 50-200 | [29] |
| Compound 4 | S. aureus | 50-200 | [29] |
| Compound 8a | P. aeruginosa | 90-180 | [28] |
| Compound 8b | E. coli | 90-180 | [28] |
| Compound 4b | E. coli | 3.90 | [30] |
| Compound 4b | B. subtilis | 3.90 | [30] |
| Compound 4b | S. aureus | 7.81 | [30] |
| Compound 4b | C. albicans | 15.63 | [30] |
Table 2: Representative MIC values of various benzothiazole derivatives against different microbial strains.[28][29][30]
Part 3: Neuroprotection and the Multi-Target Approach in Alzheimer's Disease
The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands (MTDLs).[5][31] Benzothiazole derivatives are well-suited for this approach due to their structural versatility, allowing for the incorporation of pharmacophores that can interact with multiple targets involved in AD pathology.[26][29]
Key Targets in Alzheimer's Disease for Benzothiazole Derivatives:
-
Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[31]
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can have neuroprotective effects.[5][31]
-
Histamine H3 Receptor (H3R): Antagonism of this receptor can enhance the release of several neurotransmitters, including acetylcholine, and improve cognitive performance.[5][31]
Experimental Protocol for Cholinesterase Inhibition
This is a widely used spectrophotometric method for measuring cholinesterase activity.[32][33]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product that can be measured at 412 nm. The rate of color formation is proportional to the AChE activity.[16][32]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, add buffer (e.g., Tris-HCl), DTNB, and the benzothiazole derivative at various concentrations.
-
Enzyme Addition: Add the AChE enzyme to the wells and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.
| Compound ID | Enzyme | IC50 (nM) | Reference |
| Compound 4f | AChE | 23.4 | [31] |
| Compound 4m | AChE | 27.8 | [31] |
| Compound 4g | AChE | 36.7 | [31] |
| Compound 4n | AChE | 42.1 | [31] |
| Compound 4a | AChE | 56.3 | [31] |
| Compound 4h | AChE | 64.9 | [31] |
| Compound 4d | AChE | 89.6 | [31] |
| Compound 4k | AChE | 102.5 | [31] |
| Compound M13 | BChE | 1210 | [34] |
| Compound M2 | BChE | 1380 | [34] |
| Compound 6h | AChE | 3.65 | [15] |
Table 3: Representative IC50 values of various benzothiazole derivatives against cholinesterases.[15][31][34]
Part 4: Target Identification and Validation
Identifying the direct molecular targets of a benzothiazole derivative is crucial for a complete understanding of its mechanism of action. A combination of computational and experimental approaches is often employed.
Experimental Approaches for Target Identification
-
Co-immunoprecipitation (Co-IP): This technique can be used to identify protein-protein interactions. If a benzothiazole derivative is known to bind to a specific protein, Co-IP can be used to pull down that protein and any interacting partners, which could be other targets of the compound.[17][35]
-
Affinity Chromatography: The benzothiazole derivative can be immobilized on a solid support and used as bait to capture its binding partners from a cell lysate. The captured proteins can then be identified by mass spectrometry.
Conclusion
The benzothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of their mechanisms of action is the cornerstone of successful drug development. The experimental workflows and detailed protocols provided in this guide offer a robust framework for researchers to systematically investigate the biological activities of novel benzothiazole derivatives. By combining these cellular and biochemical assays with modern target identification techniques, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
-
Luoting, Y., et al. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLOS One. [Link]
-
Zhou, J., et al. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology. [Link]
-
A Review on Anticancer Potentials of Benzothiazole Derivatives. PubMed. [Link]
-
Baltzar, B. K. Minimal Inhibitory Concentration (MIC). Protocols.io. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Semantic Scholar. [Link]
-
Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
-
JC-1 Mitochondrial Membrane Potential Assay Kit. RayBiotech. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. National Institutes of Health. [Link]
-
The Annexin V Apoptosis Assay. University of Georgia. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
-
Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Taylor & Francis Online. [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. National Institutes of Health. [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. National Institutes of Health. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Unich. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. National Institutes of Health. [Link]
-
Benzothiazole derivatives as anticancer agents. FLORE. [Link]
-
Inhibition of Cholinesterases by Benzothiazolone Derivatives. PSE Community. [Link]
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. National Institutes of Health. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]
-
Co-immunoprecipitation Protocols and Methods. Springer Nature. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. National Institutes of Health. [Link]
-
Benzothiazole derivatives as anticancer agents. National Institutes of Health. [Link]
-
Ellman Esterase Assay Protocol. Scribd. [Link]
-
IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).. ResearchGate. [Link]
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. National Institutes of Health. [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]
-
Evaluation of Caspase Activation to Assess Innate Immune Cell Death. National Institutes of Health. [Link]
-
In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. National Institutes of Health. [Link]
-
IC 50 values for activities towards acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]
-
Determination of Caspase Activation by Western Blot. National Institutes of Health. [Link]
-
Determination of Caspase Activation by Western Blot. Springer Nature. [Link]
-
An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. kumc.edu [kumc.edu]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. flore.unifi.it [flore.unifi.it]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ricerca.unich.it [ricerca.unich.it]
- 14. ajchem-a.com [ajchem-a.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. atcc.org [atcc.org]
- 19. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. bosterbio.com [bosterbio.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 28. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 31. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 33. japsonline.com [japsonline.com]
- 34. psecommunity.org [psecommunity.org]
- 35. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
A Technical Guide to the Structural Elucidation of Novel 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine Analogs
Foreword: The Benzothiazole Scaffold in Modern Drug Discovery
The benzo[d]thiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The specific analog, 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, serves as a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors for oncology.[3] Its structural features, including the electron-donating methoxy and morpholino groups, enhance binding affinity to target proteins.[3] The development of novel analogs based on this core structure is a critical endeavor in medicinal chemistry, aimed at optimizing efficacy, selectivity, and pharmacokinetic profiles.[4][5]
This guide provides an in-depth, experience-driven framework for the comprehensive structural elucidation of novel analogs derived from this core. It eschews a rigid, one-size-fits-all template in favor of a logical, self-validating workflow that integrates multiple analytical techniques. Our objective is not merely to identify a structure but to build an unassailable body of evidence that confirms its identity, connectivity, and, where applicable, stereochemistry with absolute confidence.
The Analytical Gauntlet: An Integrated Workflow for Structure Confirmation
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Morpholinobenzo[d]thiazol-2-amine [myskinrecipes.com]
- 4. From Patterns to Pills: How Informatics Is Shaping Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Aminobenzothiazole Scaffold: A Technical Guide to Anticancer Drug Discovery
Introduction: The Privileged Scaffold in Oncology
The quest for novel anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, certain molecular frameworks, known as "privileged scaffolds," have emerged as exceptionally fruitful starting points for drug discovery.[1] The 2-aminobenzothiazole core, a heterocyclic system comprising a fused benzene and thiazole ring with a critical amino group at the 2-position, is a prime example of such a scaffold.[2] Its remarkable versatility allows for facile chemical modification, enabling the exploration of vast chemical spaces and the optimization of interactions with a wide array of biological targets implicated in cancer.[3][4] This technical guide provides an in-depth exploration of the 2-aminobenzothiazole scaffold, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, mechanisms of action, and the experimental methodologies crucial for its evaluation as a potential anticancer therapeutic.
I. Synthetic Strategies: Building the Core and its Analogs
The synthetic accessibility of the 2-aminobenzothiazole scaffold is a key driver of its prominence in drug discovery. A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.
A. Classical Synthesis: The Hugershoff Reaction
A foundational method for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction, which involves the oxidative cyclization of N-arylthioureas. This method is valued for its simplicity and the ready availability of starting materials.
Conceptual Workflow of the Hugershoff Reaction:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. xenograft.org [xenograft.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anti-Inflammatory Potential of Morpholinobenzothiazole Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
Chronic inflammation underpins a vast spectrum of debilitating human diseases, creating a pressing need for novel therapeutic agents with improved efficacy and safety profiles. This technical guide delves into the promising anti-inflammatory potential of a unique class of heterocyclic molecules: morpholinobenzothiazole compounds. By integrating the well-documented anti-inflammatory properties of the benzothiazole nucleus with the favorable pharmacokinetic attributes of the morpholine moiety, these compounds represent a compelling avenue for drug discovery. This document provides a comprehensive overview of the rationale behind their design, proposed synthetic strategies, and a detailed roadmap for their preclinical evaluation. We will explore the key molecular targets, including the NF-κB and COX-2 signaling pathways, and provide validated in-vitro and in-vivo experimental protocols to rigorously assess their therapeutic promise. This guide is intended to empower researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and advance this promising class of anti-inflammatory agents.
The Rationale: Why Morpholinobenzothiazole?
The strategic design of novel therapeutic agents often involves the hybridization of pharmacophores with known biological activities and favorable drug-like properties. The morpholinobenzothiazole scaffold is a prime example of this approach, leveraging the synergistic potential of its two core components.
-
The Benzothiazole Core: Benzothiazole and its derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Their anti-inflammatory effects are often attributed to their ability to modulate key inflammatory pathways.
-
The Morpholine Moiety: The inclusion of a morpholine ring is a common strategy in medicinal chemistry to enhance the physicochemical properties of a drug candidate.[3] Morpholine can improve aqueous solubility, metabolic stability, and bioavailability, while also potentially contributing to the molecule's interaction with biological targets.[3] The incorporation of a morpholine substituent has been shown to enhance the anti-inflammatory activity of various compounds.[4]
By combining these two moieties, we hypothesize that morpholinobenzothiazole compounds will not only exhibit potent anti-inflammatory activity but also possess an improved pharmacokinetic profile, making them attractive candidates for further development.
Navigating the Inflammatory Landscape: Key Molecular Targets
A successful anti-inflammatory drug discovery program hinges on a deep understanding of the underlying molecular mechanisms of inflammation. For morpholinobenzothiazole compounds, two primary signaling pathways are of significant interest:
The NF-κB Signaling Pathway: A Master Regulator of Inflammation
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][5][6] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases.[5][6] Therefore, inhibiting NF-κB activation represents a key therapeutic strategy. We postulate that morpholinobenzothiazole compounds may exert their anti-inflammatory effects by interfering with this critical pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by morpholinobenzothiazole compounds.
The Cyclooxygenase-2 (COX-2) Pathway: A Well-Established Target
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is the primary target for many non-steroidal anti-inflammatory drugs (NSAIDs).[1][7] Several heterocyclic compounds, including benzothiazole derivatives, have been reported as selective COX-2 inhibitors.[1] It is therefore highly probable that morpholinobenzothiazole compounds will also exhibit inhibitory activity against COX-2.
Synthesis and Characterization: Forging the Molecules
While a definitive, optimized synthetic route for all possible morpholinobenzothiazole derivatives is beyond the scope of this guide, a general and logical synthetic strategy can be proposed based on established organic chemistry principles and literature precedents for related heterocyclic compounds.[8][9]
A plausible approach involves a multi-step synthesis. One common method for synthesizing the 2-aminobenzothiazole core involves the reaction of a substituted aniline with ammonium thiocyanate in the presence of an oxidizing agent like bromine.[8] The resulting 2-aminobenzothiazole can then be further modified. To introduce the morpholine moiety, a subsequent reaction, for instance, a nucleophilic substitution with a suitable morpholine-containing electrophile, could be employed. The precise nature of this reaction will depend on the desired point of attachment and the overall molecular design.
It is imperative that each synthesized compound undergoes rigorous purification and characterization. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Elemental Analysis should be employed to confirm the structure and purity of the final products.
Preclinical Evaluation: A Step-by-Step Guide to Assessing Anti-Inflammatory Potential
A robust and systematic preclinical evaluation is critical to validate the anti-inflammatory potential of newly synthesized morpholinobenzothiazole compounds. This should encompass both in-vitro and in-vivo studies.
In-Vitro Screening: The Initial Litmus Test
In-vitro assays provide a rapid and cost-effective means to assess the preliminary anti-inflammatory activity and elucidate the mechanism of action of the test compounds.[10]
Before evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compounds. The MTT assay is a widely used colorimetric assay to assess cell viability.
Protocol: MTT Assay
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the morpholinobenzothiazole compounds for 24 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a well-established in-vitro model of inflammation.[11] These cells produce high levels of nitric oxide (NO), a key pro-inflammatory mediator, upon stimulation. The Griess assay is a simple and sensitive method to measure NO production.[12]
Protocol: Griess Assay for Nitric Oxide Inhibition
-
Cell Culture and Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of the morpholinobenzothiazole compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[12]
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying cytokine levels in cell culture supernatants.
Protocol: ELISA for TNF-α and IL-6
-
Sample Collection: Collect the cell culture supernatants from the LPS-stimulated RAW 264.7 cells treated with the test compounds.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.
-
Data Analysis: Determine the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve and calculate the percentage of inhibition.
To investigate the effect of the compounds on the NF-κB and COX-2 pathways, Western blot analysis can be performed to measure the protein expression levels of key signaling molecules.
Protocol: Western Blot Analysis
-
Cell Lysis: Lyse the treated RAW 264.7 cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, COX-2, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caption: A streamlined workflow for the in-vitro evaluation of morpholinobenzothiazole compounds.
In-Vivo Validation: Assessing Efficacy in a Living System
Promising candidates from in-vitro screening should be advanced to in-vivo models of inflammation to assess their efficacy and safety in a more complex biological system.[13][14]
The carrageenan-induced paw edema model in rodents is a widely used and well-validated model for evaluating the anti-inflammatory activity of novel compounds.[1]
Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the morpholinobenzothiazole compounds orally or intraperitoneally at various doses. A standard NSAID (e.g., indomethacin or diclofenac) should be used as a positive control.
-
Induction of Inflammation: After a specific pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer or digital calipers.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle-treated control group.
Data Presentation and Interpretation
All quantitative data should be presented clearly and concisely. The use of tables is highly recommended for summarizing key findings and facilitating comparisons between different compounds and control groups.
Table 1: In-Vitro Anti-Inflammatory Activity of Morpholinobenzothiazole Derivatives
| Compound | Cytotoxicity (IC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |
| MBZ-1 | >100 | 25.4 | 30.1 | 35.8 |
| MBZ-2 | >100 | 15.8 | 18.2 | 22.5 |
| Diclofenac | 150.2 | 12.5 | 15.6 | 19.3 |
Table 2: In-Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment (Dose) | Paw Edema Inhibition (%) at 3h |
| Vehicle | 0 |
| MBZ-2 (10 mg/kg) | 45.2 |
| MBZ-2 (20 mg/kg) | 65.8 |
| Indomethacin (10 mg/kg) | 70.5 |
Future Perspectives and Conclusion
The exploration of morpholinobenzothiazole compounds as anti-inflammatory agents represents a promising frontier in drug discovery. The strategic combination of the benzothiazole core and the morpholine moiety offers the potential for the development of novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. The systematic application of the in-vitro and in-vivo experimental protocols outlined in this guide will be instrumental in identifying and advancing lead candidates. Further research should focus on expanding the structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.[15][16] Additionally, more extensive preclinical studies, including pharmacokinetic and toxicological assessments, will be necessary to fully characterize the therapeutic potential of the most promising candidates and pave the way for their potential clinical development.
References
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
- Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
- Medicilon. (n.d.).
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025).
- Mitchell, S., Vargas, J., & Hoffmann, A. (2016). Signaling via the NFκB system. Wiley interdisciplinary reviews. Systems biology and medicine, 8(4), 227–241.
- The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols. (2025). Benchchem.
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- Putri, D. S., Insanu, M., Fidrianny, I., & Hartati, R. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science, 8(05), 019-025.
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega.
- Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of clinical nutrition, 78(6), 1137–1142.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
- Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Deriv
- Zeller, J., Nero, T. L., & Krippner, G. (2021). Discovery, in-vitro and in-vivo efficacy of an anti-inflammatory small molecule inhibitor of C-reactive protein.
- Kulkarni, S. K., & Kumar, A. (2005). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. Indian journal of pharmaceutical sciences, 67(3), 311.
- Cilia, A., Quartarone, S., & Pozzoli, C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(15), 2656–2676.
- Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2021). Scientific reports.
- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIV
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (2020). RSC Medicinal Chemistry.
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023).
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
- structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. (2019).
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023).
- Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. (2005). Indian Journal of Pharmaceutical Sciences.
- Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. (2022).
- In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021). Crown Bioscience.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2021). Scientific Reports.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances.
Sources
- 1. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. medicilon.com [medicilon.com]
- 13. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of benzothiazole derivatives as potential kinase inhibitors.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases, pivotal regulators of cellular signaling, have emerged as a prominent class of drug targets, particularly in oncology. The relentless pursuit of novel kinase inhibitors has unveiled a diverse chemical landscape, within which the benzothiazole scaffold has distinguished itself as a "privileged" structure. Its inherent ability to mimic the adenine region of ATP allows it to effectively compete for the kinase ATP-binding site, leading to the disruption of aberrant signaling pathways that drive disease progression.[1] This technical guide provides a comprehensive exploration of the discovery and development of benzothiazole derivatives as potent and selective kinase inhibitors. We will delve into the causality behind experimental design, from the strategic synthesis of compound libraries to the rigorous biological evaluation and elucidation of structure-activity relationships (SAR). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only a review of the field but also actionable, field-proven protocols and insights to guide future discovery efforts.
The Rationale: Why Benzothiazole?
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, possesses a unique combination of structural and electronic features that make it an ideal starting point for the design of kinase inhibitors.[2] Its planar structure and the presence of nitrogen and sulfur heteroatoms facilitate key interactions within the ATP-binding pocket of various kinases.[3] This scaffold has been successfully exploited to develop inhibitors against a range of critical kinase targets implicated in cancer and other diseases, including:
The versatility of the benzothiazole core allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Medicinal Chemistry: Crafting the Inhibitors
The synthesis of benzothiazole derivatives is often centered around the construction of the core bicyclic system, followed by the introduction of various substituents to explore the chemical space and optimize biological activity. A common and effective strategy involves the synthesis of 2-aminobenzothiazole intermediates, which serve as versatile building blocks for further elaboration.[12]
General Synthesis of 2-Aminobenzothiazole Derivatives
A widely employed method for the synthesis of the 2-aminobenzothiazole scaffold is the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine. This electrophilic cyclization reaction provides a straightforward entry into the core structure.
Experimental Protocol: Synthesis of a Representative 2-Aminobenzothiazole Precursor
-
Reaction Setup: In a well-ventilated fume hood, dissolve the substituted aniline (1.0 eq) in a suitable solvent such as glacial acetic acid or methanol.
-
Addition of Thiocyanate: Add potassium or ammonium thiocyanate (2.0-3.0 eq) to the solution and stir until dissolved.
-
Halogen Addition: Cool the reaction mixture in an ice bath and slowly add a solution of bromine (1.1 eq) in the same solvent dropwise. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water. The product will often precipitate.
-
Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to afford the purified 2-aminobenzothiazole derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
Library Development and Structure-Activity Relationship (SAR) Exploration
With the 2-aminobenzothiazole core in hand, a library of derivatives can be generated by modifying the 2-amino group and the aromatic ring. This systematic approach is crucial for establishing a robust SAR, which informs the design of more potent and selective inhibitors.
Logical Flow for SAR-Driven Library Synthesis
graph SAR_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="2-Aminobenzothiazole Core"]; B [label="Amide Coupling / Sulfonamide Formation"]; C [label="Substitution on Benzene Ring"]; D [label="Diverse Building Blocks (Acids, Sulfonyl Chlorides)"]; E [label="Diverse Anilines"]; F [label="Synthesized Library of Benzothiazole Derivatives"]; G [label="Biological Screening (Kinase Assays)"]; H [label="SAR Analysis"]; I [label="Lead Optimization"];
A -> B; A -> C; D -> B; E -> C; B -> F; C -> F; F -> G; G -> H; H -> I; I -> B; I -> C; }
Caption: Iterative cycle of synthesis and testing for SAR elucidation.Biological Evaluation: From Enzyme to Cell
The biological evaluation of newly synthesized benzothiazole derivatives is a multi-step process designed to assess their inhibitory activity against the target kinase, their effect on cancer cell proliferation and survival, and their mechanism of action.
In Vitro Kinase Inhibition Assay
The initial screening of compounds is typically performed using an in vitro kinase assay to determine their direct inhibitory effect on the purified target kinase. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.[14]
Experimental Protocol: ADP-Glo™ Kinase Assay for PI3K Inhibition [15]
-
Reagent Preparation: Prepare the PI3K enzyme, lipid substrate (e.g., PIP2), and ATP at the desired concentrations in the kinase reaction buffer. Prepare a serial dilution of the benzothiazole test compounds.
-
Kinase Reaction: In a 96-well plate, add the PI3K enzyme, the test compound, and the lipid substrate. Initiate the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase-driven luminescence reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays
Compounds that demonstrate potent enzymatic inhibition are then evaluated in cell-based assays to assess their effects on cancer cell viability and to confirm their mechanism of action within a cellular context.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Experimental Protocol: MTT Assay for Antiproliferative Activity [17][18][19]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzothiazole derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is performed.[20][21]
Experimental Protocol: Annexin V/PI Apoptosis Assay [22][23]
-
Cell Treatment: Treat cancer cells with the benzothiazole compounds at concentrations around their IC50 values for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Key Signaling Pathways Targeted by Benzothiazole Derivatives
A thorough understanding of the signaling pathways in which the target kinases operate is essential for interpreting the biological effects of the inhibitors.
The PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, and survival.[24][25][26] Its dysregulation is a common feature in many cancers.
RTK [label="Receptor Tyrosine Kinase (RTK)"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt"]; mTORC1 [label="mTORC1"]; Proliferation [label="Cell Growth & Proliferation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzothiazole [label="Benzothiazole Inhibitor", shape=octagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
RTK -> PI3K [label="activates"]; PI3K -> PIP3 [label="phosphorylates PIP2 to"]; PIP3 -> PDK1 [label="recruits"]; PIP3 -> Akt [label="recruits"]; PDK1 -> Akt [label="activates"]; Akt -> mTORC1 [label="activates"]; mTORC1 -> Proliferation; Benzothiazole -> PI3K [label="inhibits", color="#EA4335"]; }
Caption: The PI3K/Akt/mTOR signaling cascade and its inhibition.The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival.[6][27][28]
EGF [label="EGF"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; Akt [label="Akt"]; Proliferation [label="Proliferation & Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzothiazole [label="Benzothiazole Inhibitor", shape=octagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
EGF -> EGFR [label="binds & activates"]; EGFR -> Ras [label="activates"]; EGFR -> PI3K [label="activates"]; Ras -> Raf -> MEK -> ERK -> Proliferation; PI3K -> Akt -> Proliferation; Benzothiazole -> EGFR [label="inhibits", color="#FBBC05"]; }
Caption: The EGFR signaling network and its point of inhibition.The VEGFR-2 Signaling Pathway
VEGFR-2 is the primary mediator of the angiogenic effects of VEGF-A.[4][8] Its activation in endothelial cells is crucial for the formation of new blood vessels, a process essential for tumor growth and metastasis.[29]
VEGF [label="VEGF-A"]; VEGFR2 [label="VEGFR-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ"]; PI3K [label="PI3K"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration, Survival)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzothiazole [label="Benzothiazole Inhibitor", shape=octagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
VEGF -> VEGFR2 [label="binds & activates"]; VEGFR2 -> PLCg [label="activates"]; VEGFR2 -> PI3K [label="activates"]; PLCg -> Angiogenesis; PI3K -> Angiogenesis; Benzothiazole -> VEGFR2 [label="inhibits", color="#34A853"]; }
Caption: The VEGFR-2 signaling pathway in angiogenesis.Structure-Activity Relationship (SAR) and Data Presentation
The systematic modification of the benzothiazole scaffold and the subsequent biological testing generate a wealth of data that is crucial for understanding the SAR. Presenting this data in a clear and organized manner is essential for identifying key structural features that govern potency and selectivity.
Table 1: Representative SAR Data for Benzothiazole Derivatives as VEGFR-2 Inhibitors
| Compound ID | R1 Substituent | R2 Substituent | VEGFR-2 IC50 (nM) | Antiproliferative IC50 (µM) vs. MCF-7 |
| Ref. Cmpd (Sorafenib) | - | - | 53 | 3.84 |
| BTZ-1 | H | 4-Cl-phenyl | 97 | 7.92 |
| BTZ-2 | H | 4-F-phenyl | 91 | 5.61 |
| BTZ-3 | 6-OCH3 | 4-Cl-phenyl | 75 | 4.12 |
| BTZ-4 | 6-OCH3 | 4-F-phenyl | 68 | 3.25 |
Data is illustrative and compiled from trends reported in the literature.[5][30][31]
The data in Table 1 suggests that the introduction of a fluorine atom at the para-position of the phenyl ring at R2 (BTZ-2 vs. BTZ-1) enhances both enzymatic and antiproliferative activity. Furthermore, the addition of a methoxy group at the 6-position of the benzothiazole ring (BTZ-3 and BTZ-4) leads to a further increase in potency. This type of analysis guides the next round of synthesis in the lead optimization process.
In Vivo Evaluation: Assessing Therapeutic Potential
Promising benzothiazole derivatives with favorable in vitro profiles and drug-like properties are advanced to in vivo studies to evaluate their efficacy and safety in a living organism. Mouse xenograft models are commonly used for this purpose.[10][32]
Experimental Workflow: In Vivo Xenograft Study
-
Cell Implantation: Human cancer cells (e.g., A549, MCF-7) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into treatment and control groups. The benzothiazole inhibitor is administered (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified treatment duration.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated. Tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).
Conclusion and Future Directions
The benzothiazole scaffold has proven to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. The synthetic tractability of this motif, combined with its favorable interactions within the kinase ATP-binding site, has led to the development of potent inhibitors against a multitude of cancer-relevant kinases. The systematic application of the principles of medicinal chemistry, guided by rigorous biological evaluation and SAR analysis, continues to yield promising drug candidates.
Future efforts in this field will likely focus on:
-
Improving Selectivity: Designing inhibitors that can distinguish between closely related kinases to minimize off-target effects and enhance safety.
-
Overcoming Drug Resistance: Developing next-generation benzothiazole derivatives that are active against clinically relevant kinase mutations that confer resistance to existing therapies.
-
Dual-Targeting Inhibitors: Exploring the potential of benzothiazole-based compounds to inhibit multiple key kinases in a signaling pathway simultaneously, which may offer a more durable therapeutic response.
This guide has provided a framework for the rational discovery and development of benzothiazole-based kinase inhibitors. By adhering to the principles of scientific integrity and logical experimental design, the research community can continue to unlock the full therapeutic potential of this privileged scaffold.
References
-
Cao, S., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 21(7), 876. [Link]
-
Chaudhary, P., et al. (2021). Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. Journal of Biomolecular Structure and Dynamics, 39(10), 3537-3551. [Link]
-
Cohen, M. S., & Cherwinski, H. M. (2007). Cellular responses to EGFR inhibitors and their relevance to cancer therapy. Current opinion in investigational drugs (London, England : 2000), 8(12), 1035–1044. [Link]
-
Cui, X., & Zhang, P. (2021). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]
-
El-Sayed, M. A., et al. (2022). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 12(45), 29563-29579. [Link]
-
El-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166036. [Link]
-
Imanishi, Y., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Biochemistry, 160(4), 181-188. [Link]
-
Khan, Z., et al. (2020). EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace. [Link]
-
Komm, B., et al. (2018). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 10(11), 428. [Link]
-
Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2166036. [Link]
-
Testini, C. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University. [Link]
-
Liu, P., et al. (2018). A schematic diagram of the PI3K/AKT/mTOR pathway. ResearchGate. [Link]
-
Halder, S., et al. (2021). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 25(2), 119-131. [Link]
-
Janku, F., et al. (2018). PI3K/AKT/mTOR Signaling Pathway. Encyclopedia.pub. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166036. [Link]
-
Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]
-
Ocal-Sumerman, M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
-
Wikipedia. (2023, December 29). PI3K/AKT/mTOR pathway. [Link]
-
Ewes, W. A., et al. (2025). Design, synthesis, and computational validation of novel benzothiazole derivatives as dual anticancer-antioxidant agents targeting VEGFR-2. Journal of Molecular Structure, 1319, 138677. [Link]
-
Ocal-Sumerman, M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. [Link]
-
Sharma, P. C., et al. (2021). New horizons in benzothiazole scaffold for cancer therapy: Advances in bioactivity, functionality, and chemistry. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]
-
Lafta, S. J., & Abass, S. J. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]
-
Sharma, P. C., et al. (2021). New horizons in benzothiazole scaffold for cancer therapy: Advances in bioactivity, functionality, and chemistry. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]
-
Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
-
Ocal-Sumerman, M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry, 67(7), 147-158. [Link]
-
Huch, S., et al. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 42(4), 351–365. [Link]
-
Spreafico, A., et al. (2021). Methods to study xenografted human cancer in genetically diverse mice. STAR protocols, 2(2), 100523. [Link]
Sources
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. atcc.org [atcc.org]
- 17. clyte.tech [clyte.tech]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 27. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. assaygenie.com [assaygenie.com]
- 30. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Design, synthesis, and computational validation of novel benzothiazole derivatives as dual anticancer-antioxidant agents targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine structure and chemical properties.
An In-depth Technical Guide on 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine: Synthesis, Structure, and Potential as a Kinase Inhibitor
Disclaimer: Publicly available scientific literature and experimental data for 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine (CAS 383865-57-4) are limited. This guide, therefore, provides an expert-level technical overview based on established principles of medicinal chemistry and the well-documented properties of the 2-aminobenzothiazole class of compounds, to which it belongs. The proposed synthetic and analytical protocols are representative of the compound class and should be considered as a starting point for experimental design.
Introduction
The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic nature and the presence of hydrogen bond donors and acceptors make it an ideal framework for interacting with various biological targets, most notably the ATP-binding site of protein kinases.[2] This guide focuses on a specific derivative, 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, a molecule that combines the benzothiazole core with substituents known to enhance pharmacokinetic properties and target engagement.
While specific research on this particular molecule is not widely published, its structural features suggest a strong potential for applications in drug discovery, particularly in the realm of oncology and inflammatory diseases where kinase signaling plays a pivotal role. This document serves as a technical whitepaper for researchers and drug development professionals, outlining the compound's structure, plausible synthetic routes, and its potential as a kinase inhibitor based on extensive data from closely related analogues.
Chemical Structure and Physicochemical Properties
The structure of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine incorporates several key functional groups that are expected to dictate its chemical and biological properties. The electron-donating methoxy group at the 4-position and the amino group at the 2-position influence the electronic properties of the benzothiazole ring system. The morpholine ring at the 7-position is a common moiety in modern drug design, often introduced to improve aqueous solubility and provide a key interaction point with biological targets.[3]
Caption: Chemical structure of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 383865-57-4 | |
| Molecular Formula | C₁₂H₁₅N₃O₂S | |
| Molecular Weight | 265.34 g/mol | |
| SMILES | COC1=C2N=C(N)SC2=C(C=C1)N1CCOCC1 | |
| Purity | Typically ≥95% | |
| Storage | 2-8 °C, protected from light | [4] |
Proposed Synthesis
The synthesis of 2-aminobenzothiazoles is a well-established field in organic chemistry. A common and effective method is the oxidative cyclization of a substituted arylthiourea.[3][5] This approach is highly adaptable for creating a variety of substituted benzothiazoles.
A plausible synthetic route to 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine would start from 3-methoxy-4-morpholinoaniline. This aniline derivative can be converted to the corresponding arylthiourea, which then undergoes intramolecular cyclization to form the benzothiazole ring.
Caption: Proposed synthetic workflow for the target molecule.
Representative Experimental Protocol: Synthesis of a 2-Aminobenzothiazole Derivative
This protocol describes a general method for the synthesis of 2-aminobenzothiazoles from substituted anilines, which can be adapted for the target molecule.
Step 1: Formation of the Arylthiourea Intermediate
-
Rationale: The aniline nitrogen acts as a nucleophile, attacking the thiocyanate to form the arylthiourea. This reaction is typically performed under acidic conditions to activate the thiocyanate.
-
Procedure:
-
To a stirred solution of the substituted aniline (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and HCl, add ammonium thiocyanate (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude arylthiourea intermediate.
-
Step 2: Oxidative Cyclization to the 2-Aminobenzothiazole
-
Rationale: An oxidizing agent, commonly bromine in acetic acid, facilitates the electrophilic cyclization of the arylthiourea. The sulfur atom attacks the aromatic ring, followed by elimination to form the stable benzothiazole ring system.
-
Procedure:
-
Dissolve the crude arylthiourea intermediate from Step 1 in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonia solution.
-
Collect the precipitated solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Potential Biological Activity and Mechanism of Action
The 2-aminothiazole scaffold is a key component of several approved kinase inhibitor drugs, including Dasatinib.[6] These inhibitors typically function by competing with ATP for binding to the kinase domain of protein kinases, thereby blocking the phosphorylation of downstream substrates and interrupting signaling pathways that drive cell proliferation and survival.
Given its structure, 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine is a strong candidate for a kinase inhibitor. The morpholine group can enhance solubility and form hydrogen bonds within the ATP-binding pocket, while the methoxy group can occupy a hydrophobic pocket, contributing to binding affinity and selectivity.[3][7] This class of compounds has shown activity against a range of kinases, including Src family kinases, CDKs, and receptor tyrosine kinases like VEGFR and EGFR.[2][8]
Caption: Representative Receptor Tyrosine Kinase signaling pathway potentially inhibited by the target molecule.
Analytical and Characterization Methods
Once synthesized, the identity and purity of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine would be confirmed using standard analytical techniques.
Table 2: Representative Analytical Methods
| Technique | Purpose & Expected Observations |
| ¹H NMR | Confirm the presence of protons in different chemical environments. Expect signals for: aromatic protons on the benzothiazole ring, the methoxy group (singlet, ~3.9 ppm), the morpholine protons (multiplets), and the amine protons (broad singlet). |
| ¹³C NMR | Confirm the carbon skeleton. Expect distinct signals for the aromatic, methoxy, morpholine, and thiazole carbons. |
| Mass Spectrometry (MS) | Determine the molecular weight. Expect to observe the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | Assess the purity of the compound. A pure sample should show a single major peak under various detection wavelengths. |
| Infrared (IR) Spectroscopy | Identify key functional groups. Expect characteristic stretches for N-H (amine), C-O (ether), C=N, and aromatic C-H bonds. |
General Protocol: HPLC Purity Analysis
-
Rationale: HPLC is a standard method to separate and quantify components in a mixture, providing a reliable measure of purity.
-
Procedure:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is typically used.
-
Column: A C18 reverse-phase column is standard for this type of molecule.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) to ensure all components are observed.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or DMSO.
-
Analysis: Inject the sample and run the gradient method. Purity is calculated based on the area of the main peak relative to the total peak area.
-
Conclusion
References
-
Laborde, E., et al. (2002). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 4(6), 561-567. [Link]
-
Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. (2022). ResearchGate. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). SpringerLink. [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
-
Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity. (2002). Collection of Czechoslovak Chemical Communications. [Link]
-
Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (2020). ACS Omega. [Link]
-
Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. (2016). ResearchGate. [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2018). MDPI. [Link]
-
4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morphol. (n.d.). PubChem. [Link]
- Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline. (2009).
- Preparation of morpholine derivatives. (2009).
-
Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D. (2010). Journal of Medicinal Chemistry. [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2022). MDPI. [Link]
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). PubMed. [Link]
-
Antifungal, Antibacterial and Antioxidant activities of substituted Morpholinylbenzothiazine. (2022). ResearchGate. [Link]
-
Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. (2016). Der Pharma Chemica. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]
-
Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. (2021). MDPI. [Link]
-
Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. (2008). PubMed. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports. [Link]
-
Bioactivity of a Family of Chiral Nonracemic Aminobenzylnaphthols towards Candida albicans. (2014). MDPI. [Link]
-
Multicomponent pattern and biological activities of seven Asphodeline taxa: potential sources of natural-functional ingredients for bioactive formulations. (2018). Scientific Reports. [Link]
-
Synthesis of bisthiazoles 7a, 7b, and 8. (2022). ResearchGate. [Link]
-
Review on Biological activity of β-Lactams, Pyrazoles, Thiazoles and Quinones. (2016). ResearchGate. [Link]
- Thiazolinone derivative and preparation method and application thereof. (2009).
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed. [Link]
- Process for preparing 2-sustituted 4-amino-6,7-dimethoxy-quinoline derivatives. (1990).
- Process for the preparation of probucol derivatives. (2007).
Sources
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Morpholinobenzo[d]thiazol-2-amine [myskinrecipes.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
- 8. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Data Analysis of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data for Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causal relationships between the molecular structure and its spectral features, present standardized protocols for data acquisition, and offer expert insights into data interpretation. The objective is to provide a robust framework for the unambiguous structural confirmation of this molecule and others in its class.
Introduction and Molecular Overview
4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine is a substituted benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Compounds bearing this core structure are explored for a range of bioactivities. Given its potential utility, definitive structural elucidation is paramount. High-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy are the cornerstone techniques for this purpose, providing orthogonal data that, when combined, confirm molecular weight, elemental composition, and the precise atomic connectivity of the molecule.
Molecular Properties:
-
Chemical Formula: C₁₂H₁₅N₃O₂S
-
Molecular Weight (MW): 265.338 g/mol
-
Monoisotopic Mass: 265.0888 Da
This guide will present a predictive analysis based on established spectroscopic principles and data from structurally related analogs.
Figure 1: Chemical Structure with Atom Numbering for NMR Assignments.
Mass Spectrometry (MS) Analysis
Electrospray Ionization (ESI) is the preferred method for analyzing moderately polar small molecules like the topic compound, as it is a soft ionization technique that typically preserves the molecular ion.[1]
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a high-purity solvent like methanol or acetonitrile.[2] Prepare a dilute solution for infusion by taking 10 µL of this stock and diluting it to 1 mL with the same solvent, adding 0.1% formic acid to promote protonation and enhance signal in positive ion mode.[1][2]
-
Instrument Setup: Calibrate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) according to the manufacturer's guidelines.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500. The low internal energy of ESI ensures that the protonated molecule ([M+H]⁺) is a prominent, if not the most abundant, ion in the spectrum.[1][3]
-
Tandem MS (MS/MS): To gain structural information, select the [M+H]⁺ ion for collision-induced dissociation (CID). Apply a ramped collision energy to generate a rich fragmentation spectrum.[1]
Predicted Mass Spectrum and Fragmentation
The primary ion expected in the full scan ESI-MS spectrum is the protonated molecule, [M+H]⁺.
-
Predicted [M+H]⁺ (Monoisotopic): m/z 266.0961
Fragmentation Analysis: The structure contains several sites susceptible to fragmentation under CID, primarily the morpholine ring and the methoxy group. The stability of the benzothiazole core suggests it will remain intact in many fragmentation pathways.[4]
| Predicted m/z | Fragment Structure/Loss | Rationale |
| 235.0805 | [M+H - CH₃]⁺ followed by rearrangement or [M+H - OCH₃]⁺ | Loss of a methyl radical from the methoxy group is a common fragmentation pathway for aromatic ethers. |
| 207.0651 | [M+H - C₂H₄O]⁺ | Cleavage within the morpholine ring, losing an ethylene oxide fragment. |
| 180.0357 | [M+H - C₄H₈NO]⁺ | Loss of the entire morpholine substituent as a radical, leading to a stable aromatic cation. This is a highly probable and characteristic fragmentation.[4] |
| 152.0408 | [Fragment at 180 - CO]⁺ | Subsequent loss of carbon monoxide from the fragment generated by morpholine loss. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. Spectra are predicted based on well-established substituent effects on chemical shifts in aromatic and heterocyclic systems.[5][6][7]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) in ~0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[8][9] Ensure the sample is fully dissolved to create a homogenous solution, as particulates can degrade spectral quality.[9][10]
-
Solvent Selection: The choice of solvent is critical as it can influence chemical shifts.[11] CDCl₃ is a common first choice for many organic molecules. If solubility is poor, DMSO-d₆ is an excellent alternative.
-
Data Acquisition: Acquire spectra on a spectrometer operating at 400 MHz or higher.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Requires a greater number of scans due to the low natural abundance of the ¹³C isotope.[8]
-
2D NMR: Perform experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to unambiguously assign all signals.[7][12]
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-5 | 6.8 - 7.0 | d (J ≈ 8-9 Hz) | 1H | Aromatic proton ortho to the electron-donating methoxy group and meta to the morpholine nitrogen. Shielded. |
| H-6 | 6.6 - 6.8 | d (J ≈ 8-9 Hz) | 1H | Aromatic proton ortho to the strongly electron-donating morpholine group and meta to the methoxy group. Highly shielded. Coupled to H-5. |
| -OCH₃ | 3.8 - 4.0 | s | 3H | Methoxy protons are typically found in this region. |
| Morpholine-Hₐ | 3.8 - 3.9 | t (J ≈ 4-5 Hz) | 4H | Protons on carbons adjacent to the oxygen atom (-O-CH₂-). Deshielded by the electronegative oxygen. |
| Morpholine-Hᵦ | 3.1 - 3.3 | t (J ≈ 4-5 Hz) | 4H | Protons on carbons adjacent to the nitrogen atom (-N-CH₂-). Less deshielded than Hₐ. |
| -NH₂ | 5.0 - 5.5 | br s | 2H | Amine protons are typically broad and their chemical shift is highly dependent on solvent and concentration. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 165 - 170 | Amine-substituted carbon of the thiazole ring, highly deshielded. |
| C-4 | 145 - 150 | Aromatic carbon bearing the methoxy group. Deshielded by oxygen. |
| C-7 | 140 - 145 | Aromatic carbon bearing the morpholine group. |
| C-3a | 135 - 140 | Bridgehead aromatic carbon. |
| C-7a | 118 - 122 | Bridgehead aromatic carbon. |
| C-5 | 110 - 115 | Aromatic CH carbon, shielded by adjacent electron-donating groups. |
| C-6 | 105 - 110 | Aromatic CH carbon, strongly shielded by the ortho morpholine group. |
| Morpholine-Cₐ | 66 - 68 | Carbons adjacent to the morpholine oxygen. |
| -OCH₃ | 55 - 57 | Methoxy carbon. |
| Morpholine-Cᵦ | 48 - 52 | Carbons adjacent to the morpholine nitrogen. |
Data Integration and Visualization
The combined data from MS and NMR provides a self-validating system for structural confirmation. The HRMS data confirms the elemental formula, while the NMR data provides the exact connectivity. The workflow and key structural relationships are visualized below.
Caption: Spectroscopic analysis workflow from sample to structure.
Caption: Key molecular fragments and their electronic influence.
Conclusion
This guide has outlined the comprehensive spectroscopic analysis of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine. By integrating predicted data from high-resolution mass spectrometry and NMR spectroscopy, a complete and unambiguous structural assignment can be achieved. The provided protocols represent best practices in analytical chemistry, ensuring the generation of high-quality, reproducible data. This predictive framework serves as a valuable resource for researchers working with this compound or structurally related analogs, enabling efficient and accurate characterization critical for advancing drug discovery and development programs.
References
- How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025).
- NMR sample preparation guidelines. (n.d.).
- NMR Sample Preparation - NMR and Chemistry MS Facilities. (n.d.). Cornell University.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- Sample preparation and pre-acquisition activities. (n.d.). NMR Facility, University of Alberta.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE.
- 4-methoxy-7-morpholinobenzo[d]thiazol-2-amine. (n.d.). ChemShuttle.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Institutes of Health (NIH).
- Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.).
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). MDPI.
- NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (2021). DiVA portal.
- 1H and 13C chemical shifts for 2‐aryl and 2‐N‐arylamino benzothiazole derivatives. (2006). Magnetic Resonance in Chemistry.
- Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. (2008). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. diva-portal.org [diva-portal.org]
- 6. 1H and 13C chemical shifts for 2‐aryl and 2‐N‐arylamino benzothiazole derivatives | Semantic Scholar [semanticscholar.org]
- 7. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. organomation.com [organomation.com]
- 10. Section_4 [nmr.chem.ualberta.ca]
- 11. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Guide: Synthesis of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine via Intramolecular Oxidative Cyclization
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, a heterocyclic scaffold of interest in medicinal chemistry. The synthesis proceeds via the oxidative cyclization of the precursor, 1-(2-Methoxy-5-Morpholinophenyl)thiourea. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical parameters for process optimization and troubleshooting. The guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction and Strategic Overview
The 2-aminobenzothiazole core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities.[1][2] The target molecule, 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, incorporates this valuable scaffold along with methoxy and morpholino substituents that can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.
The described synthesis employs the Hugershoff reaction, a classical and effective method for constructing the 2-aminobenzothiazole ring system.[3][4] This approach involves the intramolecular oxidative cyclization of a substituted phenylthiourea precursor. The selection of this route is based on its reliability, procedural simplicity, and applicability to a wide range of substituted anilines.[1][5] The key transformation utilizes an oxidizing agent, typically elemental bromine in a suitable solvent like acetic acid, to facilitate the formation of the critical carbon-sulfur bond.[4]
Mechanistic Rationale: The Hugershoff Reaction
The conversion of 1-(2-Methoxy-5-Morpholinophenyl)thiourea to the target benzothiazole is an electrophilic aromatic substitution reaction. Understanding the mechanism is crucial for controlling the reaction and minimizing side-product formation.
The commonly accepted mechanism proceeds through the following key steps:[3]
-
Activation of Sulfur: The reaction is initiated by the electrophilic attack of the oxidizing agent (e.g., Bromine, Br₂) on the highly nucleophilic sulfur atom of the thiourea group. This forms a reactive sulfenyl bromide intermediate.
-
Intramolecular Electrophilic Attack: The electron-rich aromatic ring, activated by the methoxy and morpholino groups, then attacks the electrophilic sulfur atom in an intramolecular fashion. This is the ring-closing step (cyclization) that forms the new five-membered thiazole ring. The substitution occurs ortho to the thiourea group.
-
Rearomatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final 2-aminobenzothiazole product.
The choice of bromine in glacial acetic acid is strategic; acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the ionic intermediates, while bromine is an effective and readily available oxidizing agent for this transformation.[4][6]
Experimental Protocol
This section provides a detailed, reproducible protocol for the synthesis of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine.
3.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Grade | Notes |
| 1-(2-Methoxy-5-Morpholinophenyl)thiourea | C₁₂H₁₇N₃O₂S | 267.35 | >95% | Starting Material |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade | Solvent |
| Bromine | Br₂ | 159.81 | Reagent Grade | Oxidizing Agent. Handle with extreme caution in a fume hood. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | For neutralization/work-up |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | Drying Agent |
3.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1-(2-Methoxy-5-Morpholinophenyl)thiourea in glacial acetic acid (approx. 10 mL per gram of thiourea). Stir the mixture at room temperature until a clear solution is obtained.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintaining a low temperature during the addition of bromine is critical to control the reaction rate and prevent potential side reactions, such as aromatic bromination.
-
Addition of Bromine: Prepare a solution of bromine (1.0 - 1.1 equivalents) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the stirred thiourea solution over 15-20 minutes. A slight color change is typically observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Neutralization: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (approx. 50 g). This will precipitate the product and dilute the acetic acid. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of the target compound.
Process Optimization and Troubleshooting
-
Control of Stoichiometry: Using more than ~1.1 equivalents of bromine can lead to undesired bromination of the electron-rich aromatic ring. Precise control over the amount of the oxidizing agent is crucial for obtaining a clean product.
-
Temperature Management: The initial addition of bromine should be performed at a low temperature (0-5 °C) to temper the exothermic reaction and prevent side-product formation. However, the reaction often requires warming to room temperature to proceed to completion.
-
Alternative Oxidizing Agents: While bromine is effective, other oxidizing systems can be used for this transformation. For instance, some protocols utilize reagents like benzyltrimethylammonium dichloroiodate or electrosynthesis to avoid handling liquid bromine.[3][7]
-
Work-up Procedure: Thorough neutralization is important. If the solution remains acidic, the product may remain in the aqueous phase as an amine salt, leading to low extraction yields. Ensure the pH is neutral or slightly basic before extraction.
References
-
Dass, R., & Peterson, M. A. (2021). An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O. Tetrahedron Letters, 153388. [Link]
-
Stanton, K. J., & Holson, E. B. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Bioorganic & Medicinal Chemistry Letters, 20(2), 644-648. [Link]
-
Holson, E. B., & Stanton, K. J. (2010). Solid phase synthesis of 2-aminobenzothiazoles. PubMed, 20(2), 644-8. [Link]
-
Al-Sultani, S. A., & Kassim, S. A. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 29(2), 105-114. [Link]
-
Besson, T., et al. (2017). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu-Catalyzed Intramolecular C-S Bond Formation. Molecules, 22(10), 1693. [Link]
- Hennessy, B. M. (1982). Preparation of 2-aminobenzothiazoles.
-
ResearchGate. (n.d.). The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reaction of cinnamoyl thiourea 2 with ethoxide or bromine/acetic acid. ResearchGate. [Link]
-
Perkin, W. H., & Duppa, B. F. (1859). On the action of bromine on acetic acid. Quarterly Journal of the Chemical Society of London, 11, 22. [Link]
Sources
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid phase synthesis of 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]
- 4. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IV.—On the action of bromine on acetic acid - Quarterly Journal of the Chemical Society of London (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Biological Evaluation of Novel Benzothiazole Derivatives as Anticancer Agents
Abstract
The benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2][3][4] This technical guide provides an in-depth, experience-driven framework for the comprehensive biological evaluation of novel benzothiazole derivatives as potential anticancer therapeutics. Moving beyond mere procedural lists, this document elucidates the causal logic behind experimental choices, from initial cytotoxicity screening to mechanistic investigations and preclinical in vivo efficacy studies. It is designed to equip researchers, scientists, and drug development professionals with the scientific rationale and detailed methodologies required to rigorously assess and advance promising anticancer candidates. We will explore the critical steps of in vitro assays, delve into the elucidation of mechanisms of action such as apoptosis and cell cycle arrest, discuss the importance of structure-activity relationships, and outline the transition to in vivo models.[5][6]
Introduction: The Rationale for Benzothiazole Scaffolds in Oncology
Benzothiazole, a bicyclic heterocyclic compound, has garnered significant attention in oncology research due to its presence in numerous molecules exhibiting potent antitumor activities.[1][2][3][4][7] Derivatives of this scaffold have been shown to interact with a variety of biological targets implicated in cancer progression, including protein kinases, topoisomerases, and tubulin.[2][5] The versatility of the benzothiazole nucleus allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[8] Recent studies have highlighted the ability of novel benzothiazole derivatives to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines, positioning them as promising candidates for further development.[5][9][10] This guide will walk through the logical progression of experiments designed to validate and characterize these anticancer properties.
The Preclinical Evaluation Pipeline: A Step-Wise Approach
The journey from a newly synthesized benzothiazole derivative to a potential clinical candidate is a multi-stage process. Each step is designed to answer specific questions about the compound's activity, selectivity, and mechanism of action. This systematic approach ensures that only the most promising candidates, with a well-understood biological profile, advance to more complex and resource-intensive studies.
Caption: Preclinical evaluation workflow for novel anticancer agents.
In Vitro Evaluation: The Foundation of Anticancer Activity
The initial phase of biological evaluation focuses on assessing the direct effect of the benzothiazole derivatives on cancer cells in a controlled laboratory setting. This stage is crucial for identifying active compounds and prioritizing them for further investigation.
Primary Cytotoxicity Screening
The fundamental question to answer is whether the novel compounds can inhibit the growth of or kill cancer cells. This is typically assessed using a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon).
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][11][12]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the benzothiazole derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]
Data Presentation: Comparative Cytotoxicity
| Compound ID | Cancer Cell Line | IC50 (µM) |
| BZ-1 | MCF-7 (Breast) | 5.2 |
| BZ-1 | A549 (Lung) | 8.9 |
| BZ-2 | MCF-7 (Breast) | 12.5 |
| BZ-2 | A549 (Lung) | 25.1 |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
| Doxorubicin | A549 (Lung) | 1.2 |
Mechanistic Studies: Unraveling the "How"
Once a compound has demonstrated cytotoxic activity, the next critical step is to understand its mechanism of action. This involves investigating how the compound induces cell death or inhibits proliferation. Key cellular processes to examine are apoptosis (programmed cell death) and the cell cycle.
Many effective anticancer drugs exert their effects by inducing apoptosis.[13][14][15] Flow cytometry-based assays are powerful tools for quantifying apoptosis.[16]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the benzothiazole derivative at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cancer is characterized by uncontrolled cell division.[17] Therefore, investigating a compound's effect on cell cycle progression is crucial. Flow cytometry with propidium iodide (PI) staining is the standard method for this analysis.[18]
Experimental Protocol: Propidium Iodide Staining for Cell Cycle
-
Cell Treatment: Treat cells with the compound for a specific duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A (to prevent staining of RNA).[17][18]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][19]
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65 | 20 | 15 |
| BZ-1 (IC50) | 25 | 15 | 60 |
This data suggests that BZ-1 induces a G2/M phase arrest.
Caption: Potential mechanism of action via AKT signaling pathway inhibition.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand which parts of the molecule are crucial for its biological activity. This iterative process guides the synthesis of new derivatives with improved potency and selectivity.[20]
Data Presentation: Hypothetical SAR Table
| Compound | R1 Group | R2 Group | IC50 (µM) on MCF-7 |
| BZ-1 | -Cl | -H | 5.2 |
| BZ-1a | -F | -H | 7.8 |
| BZ-1b | -OCH3 | -H | 15.4 |
| BZ-1c | -Cl | -NO2 | 2.1 |
This hypothetical data suggests that an electron-withdrawing group at the R1 position and a nitro group at the R2 position enhance anticancer activity.
In Vivo Evaluation: Assessing Efficacy in a Living System
While in vitro assays are essential for initial screening and mechanistic studies, they do not fully recapitulate the complex environment of a living organism.[6] Therefore, promising candidates must be evaluated in in vivo models to assess their efficacy and safety.[21][22]
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the benzothiazole derivative (administered orally or via injection) and a vehicle control.
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint: At the end of the study, the tumors are excised and weighed.
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 10. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and structure-activity relationships of novel benzothiazole derivatives bearing the ortho-hydroxy N-carbamoylhydrazone moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iv.iiarjournals.org [iv.iiarjournals.org]
- 22. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesizing 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine derivatives.
An Application Note and Comprehensive Protocol for the Synthesis of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine Derivatives
Authored by a Senior Application Scientist
This document provides a detailed protocol for the synthesis of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole scaffold is a "privileged" structure, forming the core of numerous biologically active compounds, including anticancer agents and kinase inhibitors.[1] The specific substitution pattern of a methoxy and a morpholino group on the benzo portion of the molecule, combined with the 2-amino group on the thiazole ring, offers a unique combination of electronic and steric properties that are often sought in drug discovery programs.[2]
This guide is intended for researchers, scientists, and drug development professionals. It provides not only a step-by-step synthetic procedure but also the underlying chemical principles and expert insights to ensure a successful and reproducible synthesis.
Strategic Approach to Synthesis
The synthesis of the target molecule, 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, is best approached through a linear sequence starting from a commercially available, appropriately substituted benzene derivative. The chosen strategy involves the sequential introduction of the required functional groups onto the aromatic ring, followed by the construction of the fused thiazole ring. This multi-step approach allows for purification and characterization of intermediates, ensuring the integrity of the final product.
The overall synthetic workflow can be visualized as follows:
Caption: Retrosynthetic analysis of the target compound.
Materials and Instrumentation
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 4-Chloro-3-nitroanisole | Reagent | Sigma-Aldrich |
| Morpholine | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ≥98% | Alfa Aesar |
| Ethanol (EtOH) | Anhydrous | J.T.Baker |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house preparation |
| Ammonium Thiocyanate (NH₄SCN) | ≥98% | Sigma-Aldrich |
| Bromine (Br₂) | ≥99.5% | Acros Organics |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | VWR |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Bruker Avance III 400 MHz spectrometer.
-
Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system with an ESI source.
-
Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.
-
Melting Point: Stuart SMP30 melting point apparatus.
-
Thin Layer Chromatography (TLC): Merck silica gel 60 F₂₅₄ plates.
Experimental Protocols
The synthesis is divided into three main stages, as illustrated in the workflow diagram below:
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of 4-Morpholino-3-nitroanisole
Causality: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group in the ortho position to the chlorine atom activates the aromatic ring towards nucleophilic attack by morpholine. Potassium carbonate is used as a base to neutralize the HCl generated during the reaction. Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the reaction rate.
Procedure:
-
To a stirred solution of 4-chloro-3-nitroanisole (10.0 g, 53.3 mmol) in anhydrous N,N-dimethylformamide (100 mL) in a 250 mL round-bottom flask, add morpholine (5.6 mL, 64.0 mmol) and anhydrous potassium carbonate (14.7 g, 106.6 mmol).
-
Heat the reaction mixture to 100 °C and maintain for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the solid under vacuum to afford 4-morpholino-3-nitroanisole as a yellow solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Expected Yield: 85-95%
Characterization Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J = 2.4 Hz, 1H), 7.15 (dd, J = 8.8, 2.4 Hz, 1H), 6.90 (d, J = 8.8 Hz, 1H), 3.90 (s, 3H), 3.85 (t, J = 4.8 Hz, 4H), 3.05 (t, J = 4.8 Hz, 4H).
-
MS (ESI+): m/z 239.1 [M+H]⁺.
Step 2: Synthesis of 2-Methoxy-5-morpholinoaniline
Causality: This step involves the reduction of the nitro group to an amine. Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and effective method for this transformation. The tin(II) acts as the reducing agent, and the reaction is typically carried out in a protic solvent like ethanol. A basic workup is required to neutralize the acidic reaction mixture and deprotonate the resulting anilinium salt to yield the free amine.
Procedure:
-
Suspend 4-morpholino-3-nitroanisole (10.0 g, 42.0 mmol) in ethanol (150 mL) in a 500 mL round-bottom flask.
-
Add tin(II) chloride dihydrate (47.4 g, 210.0 mmol) to the suspension.
-
Carefully add concentrated hydrochloric acid (50 mL) dropwise with stirring. The reaction is exothermic.
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 3 hours.
-
Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture to pH > 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-methoxy-5-morpholinoaniline as an off-white to pale brown solid.
Expected Yield: 80-90%
Characterization Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃): δ 6.70 (d, J = 8.4 Hz, 1H), 6.35 (d, J = 2.8 Hz, 1H), 6.25 (dd, J = 8.4, 2.8 Hz, 1H), 3.85 (s, 3H), 3.80 (t, J = 4.8 Hz, 4H), 3.65 (br s, 2H), 3.00 (t, J = 4.8 Hz, 4H).
-
MS (ESI+): m/z 209.1 [M+H]⁺.
Step 3: Synthesis of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
Causality: This final step is the construction of the 2-aminobenzothiazole ring via the Hugerschoff reaction.[3][4] This reaction involves the thiocyanation of the aniline ortho to the amino group, followed by an intramolecular cyclization. Bromine is used as an oxidizing agent to generate the electrophilic thiocyanogen species in situ from ammonium thiocyanate. Glacial acetic acid serves as the solvent and facilitates the reaction.
Procedure:
-
Dissolve 2-methoxy-5-morpholinoaniline (5.0 g, 24.0 mmol) in glacial acetic acid (100 mL) in a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add ammonium thiocyanate (5.5 g, 72.0 mmol) to the cooled solution and stir until it dissolves.
-
Prepare a solution of bromine (1.3 mL, 25.2 mmol) in glacial acetic acid (20 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Pour the reaction mixture into a beaker containing 500 mL of ice-water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with copious amounts of water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (eluent: Dichloromethane/Methanol gradient) to afford 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine as a pure solid.
Expected Yield: 50-70%
Characterization Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (s, 2H, NH₂), 6.85 (d, J = 8.8 Hz, 1H), 6.70 (d, J = 8.8 Hz, 1H), 3.80 (s, 3H), 3.75 (t, J = 4.8 Hz, 4H), 3.10 (t, J = 4.8 Hz, 4H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 168.0, 150.5, 145.0, 135.0, 120.0, 115.5, 110.0, 66.5, 56.0, 50.0.
-
MS (ESI+): m/z 266.1 [M+H]⁺.
-
IR (UATR, cm⁻¹): 3450-3300 (N-H stretch), 2950-2800 (C-H stretch), 1620 (C=N stretch), 1550 (N-H bend), 1250 (C-O stretch), 1115 (C-N stretch).
Safety and Handling
-
4-Chloro-3-nitroanisole: Toxic and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Morpholine: Flammable and corrosive. Use in a well-ventilated fume hood.
-
Tin(II) Chloride Dihydrate: Corrosive. Avoid inhalation of dust.
-
Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care in a fume hood.
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a fume hood with appropriate PPE, including heavy-duty gloves and a face shield. Have a sodium thiosulfate solution readily available for quenching any spills.
-
Glacial Acetic Acid: Corrosive. Use in a fume hood.
-
All reactions should be performed in a well-ventilated fume hood.
References
- Özkay, Y., et al. (2021).
- Jordan, A. M., et al. (2003). Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure. Journal of Pharmacology and Experimental Therapeutics.
- Kaufmann, H. P. (1928). The preparation of 2-aminobenzothiazoles. Archiv der Pharmazie.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Saeed, A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Journal of the Iranian Chemical Society.
- Rassias, G., et al. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Organic Letters.
- Nematpour, M. (2025). Synthesis of new benzothiazoles from the four-component reaction of potassium thiocyanate, acyl chloride, nitro compounds, and dihalobenzenes via a Ullmann coupling reaction. Journal of Sulfur Chemistry.
-
Organic Chemistry Portal. Benzothiazole synthesis. [Link]
- Singh, M., et al. (2025). AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES.
-
Wikipedia. Dinitroaniline. [Link]
-
Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. [Link]
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- El-Sayed, M. A. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
-
ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]
-
ResearchGate. Synthesis and Cyclization of Benzothiazole: Review. [Link]
-
Chemsrc. 4-Morpholinoaniline. [Link]
- Dass, R., & Peterson, M. A. (2021).
-
ResearchGate. Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1,.... [Link]
-
ACS Publications. Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. [Link]
-
PubMed Central. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]
-
ResearchGate. A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. [Link]
Sources
Application Notes and Protocols for the In Vitro Characterization of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
Abstract
This document provides a comprehensive guide for the in vitro characterization of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, a novel compound with potential kinase inhibitory activity. We present a strategic workflow encompassing primary biochemical screening, secondary cellular assays to assess viability and cytotoxicity, and tertiary assays to confirm target engagement and downstream pathway modulation within a cellular context. Detailed, field-proven protocols for luminescence-based kinase assays, cell viability assays, the Cellular Thermal Shift Assay (CETSA), and In-Cell Western assays are provided. The causality behind experimental choices, self-validating systems, and adherence to principles of scientific integrity are emphasized throughout. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust in vitro testing cascade for novel small molecule inhibitors.
Introduction: A Strategic Approach to Characterizing a Novel Compound
The compound 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine (henceforth referred to as Compound X) possesses a benzothiazole scaffold, a privileged structure in medicinal chemistry frequently associated with kinase inhibition. This structural alert warrants a systematic investigation into its potential as a kinase inhibitor. The successful characterization of a novel compound requires a multi-faceted approach, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models.
Our approach is structured as a tiered screening cascade:
-
Tier 1: Primary Biochemical Assays. These assays aim to answer the fundamental question: Does Compound X inhibit the catalytic activity of a purified kinase enzyme? We will focus on a luminescence-based assay for its sensitivity and scalability.
-
Tier 2: Secondary Cellular Assays. These assays assess the effect of Compound X on living cells. The primary goal is to determine if the compound has anti-proliferative or cytotoxic effects and to establish a therapeutic window.
-
Tier 3: Target Engagement and Pathway Analysis. These assays are crucial for validating that Compound X interacts with its intended target in a complex cellular environment and modulates downstream signaling pathways.
This guide is designed to be a self-contained resource, providing not only the "how" but also the "why" for each step, ensuring that the generated data is robust, reproducible, and readily interpretable. All protocols are designed to be compliant with the principles outlined in regulatory guidelines such as the ICH Q2(R1) on the validation of analytical procedures.[1][2][3][4][5]
Tier 1: Primary Biochemical Assays for Kinase Activity
The initial step in characterizing a putative kinase inhibitor is to measure its effect on the activity of a purified kinase in a cell-free system. This allows for the direct assessment of enzyme inhibition without the confounding factors of cell permeability, metabolism, or off-target effects.
Principle of Luminescence-Based Kinase Assays
Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are a popular choice for primary screening due to their high sensitivity, wide dynamic range, and simple "add-mix-measure" format.[6][7] The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The reaction is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.[6][8]
Workflow for a Primary Kinase Assay
The following diagram illustrates the general workflow for determining the IC50 of Compound X against a target kinase.
Caption: Workflow for an ADP-Glo™ kinase inhibition assay.
Detailed Protocol: PIM1 Kinase Inhibition Assay
This protocol is adapted for determining the inhibitory activity of Compound X against PIM1 kinase, a serine/threonine kinase implicated in cancer.[6][7]
Materials:
-
PIM1 Kinase (recombinant human)
-
PIM1 Kinase Substrate (e.g., RSRHSSYPAGT peptide)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]
-
Compound X
-
DMSO (ACS grade)
-
384-well low-volume white assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Create a serial dilution series of Compound X in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series.
-
Further dilute the compound series in Kinase Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the Substrate/ATP mix in Kinase Buffer. The optimal concentrations of substrate and ATP should be empirically determined but a starting point of 20 µM substrate and 10 µM ATP is common.[9]
-
Dilute the PIM1 kinase in Kinase Buffer. The optimal enzyme concentration should be determined by titration to achieve a signal within the linear range of the assay.[6]
-
-
Assay Execution (384-well format):
-
Add 1 µL of diluted Compound X or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 2 µL of the diluted PIM1 kinase to all wells except the "blank" controls. Add 2 µL of Kinase Buffer to the blank wells.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to all wells.
-
Mix the plate gently on an orbital shaker for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.[6]
-
-
Signal Detection:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[6]
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the "blank" wells from all other wells.
-
Calculate the percent inhibition for each concentration of Compound X relative to the DMSO-treated (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Hill Slope | Describes the steepness of the curve. A value of 1 suggests a 1:1 binding stoichiometry. |
| R² | A measure of the goodness of fit of the curve to the data. |
Alternative Primary Assay Formats:
-
TR-FRET Assays (HTRF®, LanthaScreen®): These assays measure the phosphorylation of a substrate via fluorescence resonance energy transfer between a donor and an acceptor fluorophore.[10][11][12][13][14][15] They are homogeneous and well-suited for high-throughput screening.
-
Radiometric Assays: Considered the "gold standard," these assays measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[9][16] While highly sensitive and direct, they require handling of radioactive materials.
Tier 2: Secondary Cellular Assays
Once biochemical activity is confirmed, the next critical step is to assess the compound's effect on living cells. Cellular assays provide insights into cell permeability, potential cytotoxicity, and the overall anti-proliferative effect of the compound.
Principle of ATP-Based Cell Viability Assays
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[17][18][19][20][21] The assay reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the ATP concentration.[17][18]
Workflow for a Cell Viability Assay
Caption: Workflow for a CellTiter-Glo® cell viability assay.
Detailed Protocol: CellTiter-Glo® Viability Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Compound X
-
DMSO (cell culture grade)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom, white-walled assay plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound X in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing Compound X or vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[19]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[18]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent viability for each concentration of Compound X relative to the vehicle-treated control cells.
-
Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Alternative Cellular Assay: MTT Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[22] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[23][24] The formazan is then solubilized, and its concentration is measured by absorbance.
Brief Protocol:
-
Seed and treat cells with Compound X as described above.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[25]
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[25]
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
| Assay | Principle | Pros | Cons |
| CellTiter-Glo® | ATP quantitation (Luminescence) | High sensitivity, simple protocol, fast | Higher cost |
| MTT | Metabolic activity (Colorimetric) | Inexpensive, widely used | Multiple steps, potential for compound interference |
Tier 3: Target Engagement and Pathway Validation
Confirming that a compound binds to its intended target within the complex milieu of a cell is a critical validation step. Furthermore, demonstrating that this binding event leads to the modulation of a downstream signaling pathway provides strong evidence for the compound's mechanism of action.
Principle of the Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for assessing drug-target engagement in intact cells and tissues.[26][27][28] The principle is based on the ligand-induced thermal stabilization of the target protein.[26] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified, typically by Western blot or other immunoassays. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[28]
Workflow for a CETSA Experiment
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA with Western Blot Detection
Materials:
-
Cell line expressing the target kinase
-
Compound X
-
PBS and appropriate lysis buffer with protease/phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Reagents for SDS-PAGE and Western blotting
-
Primary antibody specific for the target kinase
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with a saturating concentration of Compound X or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells by scraping, wash with PBS, and resuspend in PBS.
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).
-
Immediately cool the samples at 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Detection:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities using densitometry.
-
Data Analysis:
-
For each treatment group (vehicle and Compound X), plot the relative band intensity (normalized to the lowest temperature point) against the temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the apparent melting temperature (Tm).
-
A positive ΔTm (Tm of compound-treated - Tm of vehicle-treated) confirms target engagement.
Pathway Validation with In-Cell Western (ICW) Assay
An In-Cell Western (ICW), also known as a cell-based ELISA, is a quantitative immunofluorescence method performed in multiwell plates.[30][31] It allows for the simultaneous measurement of a target protein and a normalization protein (e.g., a housekeeping protein), providing accurate quantification of protein levels or post-translational modifications in a cellular context.[30][32] This is an excellent method to confirm that target engagement by Compound X leads to a functional consequence, such as the inhibition of phosphorylation of a downstream substrate.
Brief Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and treat with a dose-response of Compound X.[32]
-
Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize with a detergent like Triton X-100 to allow antibody access to intracellular targets.[33][34]
-
Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., PBS with fish gel).[33]
-
Antibody Incubation: Incubate the cells with two primary antibodies from different host species: one for the phosphorylated downstream target and one for a normalization control (e.g., total target protein or a housekeeping protein like tubulin).[34]
-
Secondary Antibody Incubation: After washing, incubate with two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).
-
Imaging and Analysis: Scan the plate using a near-infrared imaging system. The signal from the phospho-protein is normalized to the signal from the control protein to determine the specific inhibition of the signaling pathway.
Assay Validation and Data Interpretation
To ensure the reliability and reproducibility of the data, it is essential to validate the developed assays. Key validation parameters, as outlined by the ICH, include:[1][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Accuracy: The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.
A successful characterization of Compound X would yield a cohesive dataset where the biochemical IC50, the cellular GI50, and the concentrations required for target engagement and pathway modulation are in reasonable agreement, providing a strong foundation for further preclinical development.
References
- Vertex AI Search. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. MTT assay protocol | Abcam.
- Vertex AI Search. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Vertex AI Search. In-Cell Western (ICW) Protocol - Rockland Immunochemicals.
-
Vertex AI Search. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
- Vertex AI Search. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US.
- Vertex AI Search. PIM1-IN-2 In Vitro Kinase Assay: A Technical Guide - Benchchem.
- Vertex AI Search.
- Vertex AI Search. Advansta's Step-by-Step Guide to In-Cell Westerns.
-
Vertex AI Search. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PubMed Central. Available at: [Link]
- Vertex AI Search. HTRF KinEASE TK Kit, 1,000 Assay Points - Revvity.
- Vertex AI Search. Application Notes: Pim1-IN-7 for In Vitro Kinase Assay - Benchchem.
-
Vertex AI Search. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. Available at: [Link]
- Vertex AI Search. HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. - Revvity.
-
Vertex AI Search. In-Cell Western™ Assay - LICORbio™. Available at: [Link]
-
Vertex AI Search. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC - NIH. Available at: [Link]
- Vertex AI Search. In-Cell Western Protocol - Biomol.
- Vertex AI Search.
- Vertex AI Search. Step-by-Step Guide for Performing a CellTiter-Glo® Luminescent Cell Viability Assay - Benchchem.
- Vertex AI Search. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
-
Vertex AI Search. Quality Guidelines - ICH. Available at: [Link]
-
Vertex AI Search. Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection February 2019 - FDA. Available at: [Link]
-
Vertex AI Search. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]
-
Vertex AI Search. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
- Vertex AI Search. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery.
- Vertex AI Search. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Vertex AI Search.
- Vertex AI Search. LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR) - Thermo Fisher Scientific.
- Vertex AI Search. Kinase assay principle. The substrates used in HTRF kinase assays are...
- Vertex AI Search.
-
Vertex AI Search. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
Vertex AI Search. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
- Vertex AI Search. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central.
- Vertex AI Search. Does anyone have a protocol for mTORC1 kinase assay?
- Vertex AI Search. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC - NIH.
- Vertex AI Search. Chemi-Verse™ PIM1 Kinase Assay Kit - BPS Bioscience.
- Vertex AI Search. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews.
- Vertex AI Search. Draft Guidance for Industry on Assay Development for Immunogenicity Testing of Therapeutic Proteins; Availability - Federal Register.
- Vertex AI Search. How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
-
Vertex AI Search. Assay Validation Guidelines - Ofni Systems. Available at: [Link]
- Vertex AI Search. How To Meet The Regulatory Requirements For Preclinical Assay Development - InfinixBio.
- Vertex AI Search. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers.
- Vertex AI Search. In vitro JAK kinase activity and inhibition assays - PubMed - NIH.
- Vertex AI Search.
- Vertex AI Search. PIM1 Kinase Assay Service - Reaction Biology.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. database.ich.org [database.ich.org]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. annualreviews.org [annualreviews.org]
- 29. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 30. licorbio.com [licorbio.com]
- 31. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 32. products.advansta.com [products.advansta.com]
- 33. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 34. biomol.com [biomol.com]
Application Notes and Protocols for Molecular Docking of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine with Protein Kinases
Introduction: Targeting Protein Kinases with Benzothiazole Scaffolds
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that is frequently hyperactivated in human cancers, driving tumor progression and resistance to therapies. Consequently, inhibitors of the kinases within this pathway, particularly Phosphoinositide 3-kinases (PI3Ks), are of significant interest in oncology drug discovery.
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, known to be a core component of numerous compounds with a wide range of biological activities, including potent protein kinase inhibition. The compound of interest, 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, possesses this key scaffold, augmented with methoxy and morpholino groups that can modulate its physicochemical properties and binding interactions with target proteins. The morpholine group, in particular, has been shown to be crucial for the potent antitumor activity of some benzothiazole-based PI3K inhibitors.
This document provides a detailed guide for the in silico investigation of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine as a potential protein kinase inhibitor through molecular docking. We will focus on a representative member of the PI3K family, PI3K gamma (PI3Kγ), as a case study. These protocols are designed for researchers, scientists, and drug development professionals to computationally predict and analyze the binding of this compound to its putative target.
Scientific Rationale and Experimental Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as our benzothiazole derivative, might bind to the active site of a target protein, like a protein kinase.
The fundamental principle of our experimental design is to first validate our docking protocol to ensure its reliability and then to use the validated protocol to predict the binding mode of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine. For this purpose, we will use a crystal structure of PI3Kγ that is co-crystallized with a known benzothiazole inhibitor. This allows us to perform a critical validation step: re-docking the co-crystallized ligand and comparing the computationally predicted pose with the experimentally determined one. A low root-mean-square deviation (RMSD) between the two poses gives us confidence in our protocol's ability to accurately predict binding modes.
Once the protocol is validated, we will dock our novel compound, 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, into the same active site and analyze the predicted interactions in detail. This analysis will provide insights into the compound's potential to inhibit the kinase and can guide further optimization of the molecule.
Experimental Workflow Overview
The overall workflow for the molecular docking study is depicted below. It encompasses the preparation of both the protein and the ligand, the definition of the binding site, the execution of the docking simulation, and the subsequent analysis of the results.
Figure 1: Overall workflow for the molecular docking of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine with a protein kinase.
Detailed Protocols
This section provides step-by-step protocols for the molecular docking of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine with PI3Kγ using AutoDock Vina, a widely used open-source docking program.
Part 1: Software and Data Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): To obtain the crystal structure of the target protein.
-
PubChem or other chemical database: To obtain the 3D structure of the ligand.
Part 2: Protein Preparation
-
Retrieve the Protein Structure:
-
Go to the RCSB Protein Data Bank ().
-
In the search bar, enter the PDB ID: 3QJZ . This is the crystal structure of human PI3K-gamma in complex with a benzothiazole inhibitor.[1]
-
Download the structure in PDB format.
-
-
Prepare the Protein using AutoDockTools (ADT):
-
Open ADT.
-
Go to File > Read Molecule and open the downloaded 3QJZ.pdb file.
-
Remove Water Molecules: Go to Edit > Delete Water.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar Only and click OK.
-
Add Charges: Go to Edit > Charges > Add Kollman Charges.
-
Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein and click Select Molecule. Then, go to File > Save > Write PDBQT and save the file as 3QJZ_protein.pdbqt.
-
Part 3: Ligand Preparation
-
Obtain the Ligand Structure:
-
The 3D structure of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine can be obtained from chemical databases like PubChem (if available) or drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a 3D format like SDF or MOL2. For the purpose of this protocol, we will assume the structure is available as ligand.sdf.
-
The molecular formula is C₁₁H₁₃N₃OS and the molecular weight is 235.31 g/mol .[2]
-
-
Prepare the Ligand using AutoDockTools (ADT):
-
Open ADT.
-
Go to Ligand > Input > Open and select your ligand.sdf file.
-
ADT will automatically detect the root, set the torsions, and assign Gasteiger charges.
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.
-
Part 4: Grid Box Generation
The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for the best binding pose for the ligand.
-
Load the Prepared Protein:
-
In ADT, go to Grid > Macromolecule > Open and select 3QJZ_protein.pdbqt.
-
-
Define the Grid Box:
-
Go to Grid > Grid Box. A box will appear around the protein.
-
To center the grid box on the co-crystallized ligand (for validation purposes), you can first load the original PDB file, select the ligand, and then use the "Center on Ligand" option. For our target compound, we will use the same coordinates.
-
Adjust the dimensions and center of the grid box to encompass the entire binding site. A good starting point is a box of 25 x 25 x 25 Å centered on the active site.
-
Note down the center (x, y, z) and size (x, y, z) values.
-
-
Create a Configuration File:
-
Create a text file named config.txt.
-
Add the following lines to the file, replacing the values with those you noted down:
-
Part 5: Running the Docking Simulation
-
Open a Terminal or Command Prompt.
-
Navigate to the directory containing your prepared files (3QJZ_protein.pdbqt, ligand.pdbqt, and config.txt).
-
Execute the following command:
This command will start the docking simulation. The results will be saved in docking_results.pdbqt, and a log file with the binding affinities will be created as docking_log.txt.
Results Analysis and Interpretation
Binding Affinity and Pose Selection
AutoDock Vina provides a binding affinity score in kcal/mol for each predicted binding pose. A more negative value indicates a stronger predicted binding affinity. The output file (docking_results.pdbqt) will contain multiple binding modes (poses) ranked by their binding affinity. The top-ranked pose with the lowest binding energy is typically considered the most likely binding mode.
| Metric | Description | Typical Values |
| Binding Affinity | An estimation of the binding free energy (in kcal/mol). More negative values indicate stronger binding. | -5 to -15 kcal/mol for drug-like molecules. |
| RMSD | Root-Mean-Square Deviation (in Å) between the docked pose and a reference (e.g., crystal structure pose). | < 2.0 Å is generally considered a successful docking. |
Visualizing and Analyzing Interactions
-
Open a visualization software like PyMOL or UCSF Chimera.
-
Load the prepared protein structure (3QJZ_protein.pdbqt).
-
Load the docking results (docking_results.pdbqt). You will see the different predicted binding poses of the ligand in the protein's active site.
-
Analyze the top-ranked pose for key interactions:
-
Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom and an electronegative atom (like oxygen or nitrogen). They are critical for stabilizing the ligand-protein complex.
-
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein. The benzothiazole core and other hydrophobic parts of the ligand are likely to engage in these interactions.
-
Pi-Pi Stacking: Interactions between aromatic rings, such as the benzene part of the benzothiazole and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).
-
The following diagram illustrates the key interactions to look for between the ligand and the protein's active site.
Figure 2: Potential binding interactions of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine within the PI3Kγ active site.
Protocol Validation: A Self-Validating System
To ensure the trustworthiness of the docking results, it is essential to validate the chosen protocol.
-
Prepare the Co-crystallized Ligand: Extract the inhibitor present in the 3QJZ.pdb structure and prepare it as a PDBQT file using the same ligand preparation protocol.
-
Re-dock the Co-crystallized Ligand: Use the same grid box and docking parameters to dock the co-crystallized ligand back into the PI3Kγ active site.
-
Calculate the RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose. Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[3]
Conclusion and Future Directions
This guide provides a comprehensive framework for the molecular docking of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine with protein kinases, using PI3Kγ as a specific example. By following these protocols, researchers can gain valuable insights into the potential of this compound as a kinase inhibitor. The predicted binding mode and interactions can serve as a strong foundation for the rational design of more potent and selective analogs.
Further computational studies, such as molecular dynamics simulations, can be employed to assess the stability of the predicted ligand-protein complex over time. Ultimately, the computational predictions should be validated through in vitro biochemical and cellular assays to confirm the inhibitory activity of the compound.
References
-
RCSB Protein Data Bank. (n.d.). 3QJZ: Crystal structure of PI3K-gamma in complex with benzothiazole 1. Retrieved from [Link]
- D'Angelo, N. D., et al. (2011). Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Journal of medicinal chemistry, 54(6), 1789–1811.
-
ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
-
PubChem. (n.d.). 4-Morpholinobenzo[d]thiazol-2-amine. Retrieved from [Link]
Sources
Application Notes and Protocols for the Evaluation of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine in Cancer Cell Line Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, a novel benzothiazole derivative, in cancer cell line studies. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating the anticancer potential of this compound.
Introduction: The Benzothiazole Scaffold in Oncology
The benzothiazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Structurally, it consists of a benzene ring fused to a thiazole ring, with the 2-aminobenzothiazole core offering a versatile platform for chemical modification.[2] Numerous derivatives of this scaffold have been investigated as potent anticancer agents, targeting a variety of key proteins and pathways involved in tumorigenesis and progression.[1][2] These include protein kinases, signaling pathway components, and molecules involved in cell cycle regulation and apoptosis. The amino group at the 2-position, along with substitutions on the benzene ring, such as the methoxy and morpholino groups in 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties.[1]
Putative Mechanism of Action
While the specific molecular target of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine requires experimental validation, many benzothiazole derivatives exert their anticancer effects through the inhibition of critical signaling pathways. A common mechanism involves the targeting of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.
Below is a diagram illustrating a potential signaling pathway that could be targeted by 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine.
Caption: Putative signaling pathway targeted by the compound.
In Vitro Anticancer Activity Screening
The initial assessment of a novel compound's anticancer activity involves determining its effect on cell viability and proliferation in a panel of cancer cell lines.[3] This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).
Cell Line Selection
A diverse panel of human cancer cell lines should be selected to represent various cancer types (e.g., breast, lung, colon, leukemia). This allows for the assessment of broad-spectrum activity versus selective cytotoxicity.
Cell Viability and Cytotoxicity Assays
Several assays can be employed to measure cell viability.[4] The choice of assay depends on the specific research question and available equipment.[5]
Table 1: Representative IC50 Data for 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental value] |
| A549 | Lung Carcinoma | [Insert experimental value] |
| HCT-116 | Colon Carcinoma | [Insert experimental value] |
| K-562 | Chronic Myelogenous Leukemia | [Insert experimental value] |
Note: The IC50 values are hypothetical and need to be determined experimentally.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine.
General Cell Culture
-
Cell Line Maintenance: Culture cancer cell lines in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells regularly to maintain exponential growth.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (PI Staining)
This method determines the effect of the compound on cell cycle progression.
-
Cell Treatment: Treat cells with the compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the anticancer properties of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine.
Caption: General experimental workflow for in vitro evaluation.
Conclusion
These application notes provide a framework for the systematic evaluation of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine as a potential anticancer agent. By following these protocols, researchers can obtain reliable and reproducible data to elucidate the compound's efficacy and mechanism of action, thereby contributing to the development of novel cancer therapeutics.
References
- BenchChem. (2025). Protocol for Assessing the Anticancer Activity of Novel Small Molecules.
- Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 163–185.
- Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605.
- ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?.
- Al-Ostath, A. I., et al. (Year not available). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed.
- Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3375-3382.
- Kumar, R., et al. (Year not available). Benzothiazole derivatives as anticancer agents. PubMed Central.
- Lu, Y., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(6), 1701–1711.
- Lesyk, R., et al. (2010). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(11), 5231-5239.
- Hossain, S., et al. (2020). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 25(22), 5343.
- Pevarello, P., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Pharmaceuticals, 16(6), 868.
- Kumar, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 55.
- Wang, Y., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 243, 114758.
- Mabhida, S. E., et al. (2025). Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino-7-Methoxy-4-(4-fluorophenyl)-2H-1,3-Thiazino [3,2-a] Benzimidazole on Pancreatic PaCa-2 and Melanoma A375 Cancer Cells.
- Lu, Y., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(6), 1701-11.
- Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 199-224.
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of 2-Aminobenzothiazole Libraries: A Senior Application Scientist's Guide
Introduction: The Privileged Scaffold of 2-Aminobenzothiazole in Drug Discovery
The 2-aminobenzothiazole (2-ABT) core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1][2] This versatile heterocyclic structure is a key component in numerous compounds exhibiting a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Notably, derivatives of 2-ABT have emerged as significant inhibitors of protein kinases, a critical class of enzymes often dysregulated in diseases like cancer.[3][4] The amenability of the 2-ABT scaffold to chemical modification allows for the creation of large, diverse compound libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[5][6]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the HTS of 2-aminobenzothiazole libraries. We will delve into the practicalities of assay selection, protocol optimization, and data analysis, with a focus on ensuring scientific integrity and generating reliable, actionable results.
Strategic Considerations for Screening 2-Aminobenzothiazole Libraries
Before embarking on an HTS campaign, it is crucial to consider the inherent physicochemical properties of the 2-aminobenzothiazole scaffold, as these can significantly impact assay performance and data quality.
Causality Behind Experimental Choices:
-
Solubility: 2-Aminobenzothiazole and its derivatives often exhibit low aqueous solubility.[1] This necessitates careful selection of assay buffers and may require the use of co-solvents like DMSO. However, high concentrations of DMSO can be detrimental to enzyme activity and cell health. Therefore, a balance must be struck, and the final DMSO concentration should be kept consistent across all assays, typically at or below 1%.
-
Compound Stability: The 2-aminobenzothiazole core can be susceptible to degradation under certain conditions. For instance, color changes from off-white to brown may indicate oxidation, potentially leading to the formation of impurities that could interfere with the assay.[1][7][8] It is imperative to use high-quality, pure compounds and to be mindful of their stability in the chosen assay buffer and under storage conditions. Forced degradation studies can be valuable in identifying potential liabilities early on.[7]
-
Potential for Assay Interference: The aromatic nature of the 2-aminobenzothiazole scaffold can sometimes lead to fluorescence quenching or enhancement, which can be a source of false positives or negatives in fluorescence-based assays. It is therefore essential to include appropriate counter-screens to identify and eliminate compounds that interfere with the detection method itself.
High-Throughput Screening Workflow for 2-Aminobenzothiazole Libraries
A typical HTS campaign follows a multi-step process designed to efficiently identify and validate true hit compounds from a large library.
Caption: A generalized workflow for HTS of 2-aminobenzothiazole libraries.
Protocol 1: Fluorescence Polarization (FP) Assay for Kinase Inhibitors
Principle: FP is a homogeneous assay technique well-suited for studying molecular interactions in solution.[9] It measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger protein, such as a kinase. When the tracer is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the kinase, its tumbling is restricted, leading to an increase in polarization. A 2-aminobenzothiazole compound that inhibits the tracer-kinase interaction will displace the tracer, causing a decrease in polarization.[10]
Application: This protocol is designed for a competitive FP-based HTS assay to identify small molecule inhibitors of a target kinase.[11]
Materials:
-
Purified target kinase
-
Fluorescently labeled tracer (e.g., a fluorescently tagged ATP-competitive ligand or a peptide substrate)
-
2-Aminobenzothiazole compound library dissolved in 100% DMSO
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black assay plates
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer. The concentration should be at or below its Kd for the kinase to ensure a sensitive assay window.
-
Prepare a dilution series of the 2-aminobenzothiazole compounds in 100% DMSO. For primary screening, a single concentration (e.g., 10 µM) is typically used.
-
-
Assay Protocol (384-well format):
-
Add 5 µL of assay buffer to all wells.
-
Add 0.2 µL of the 2-aminobenzothiazole compound solution (or DMSO for controls) to the appropriate wells.
-
Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" controls.
-
Add 5 µL of the 2X tracer solution to all wells.
-
The final assay volume is 15.2 µL. The final DMSO concentration should be approximately 1.3%.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[2]
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the test compound, mP_min is the average millipolarization of the minimum signal (tracer only), and mP_max is the average millipolarization of the maximum signal (tracer + kinase).[12]
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10] Z' = 1 - (3 * (SD_max + SD_min)) / |Avg_max - Avg_min|
| Parameter | Typical Value |
| Kinase Concentration | 1-10 nM |
| Tracer Concentration | 0.5-5 nM |
| Compound Concentration (Primary Screen) | 10 µM |
| Incubation Time | 60-120 minutes |
| Z'-factor | > 0.6 |
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is another powerful homogeneous assay technology that is highly amenable to HTS.[13] It relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., terbium or europium cryptate) to a suitable acceptor fluorophore (e.g., fluorescein or a red-shifted dye) when they are in close proximity.[14][15] In a kinase assay, for example, a biotinylated substrate and a phosphorylation-specific antibody labeled with the acceptor can be used. The donor is typically conjugated to streptavidin. Kinase activity brings the donor and acceptor into proximity, resulting in a FRET signal. 2-Aminobenzothiazole inhibitors will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Application: This protocol describes a TR-FRET assay to screen for inhibitors of a kinase that phosphorylates a biotinylated peptide substrate.
Materials:
-
Purified target kinase
-
Biotinylated peptide substrate
-
ATP
-
Phosphorylation-specific antibody conjugated to an acceptor fluorophore (e.g., d2)
-
Streptavidin conjugated to a donor fluorophore (e.g., Europium cryptate)
-
2-Aminobenzothiazole compound library in 100% DMSO
-
Kinase Reaction Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA)
-
Detection Buffer: (e.g., 100 mM HEPES, pH 7.0, 100 mM NaCl, 0.1% BSA)
-
384-well, low-volume, white or black assay plates
Step-by-Step Methodology:
-
Kinase Reaction:
-
Dispense 5 µL of the 2X kinase and 2X biotinylated substrate solution in kinase reaction buffer into the assay plate.
-
Add 0.2 µL of the 2-aminobenzothiazole compound solution (or DMSO for controls).
-
Initiate the reaction by adding 5 µL of 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of the detection buffer containing the donor- and acceptor-labeled reagents.
-
Incubate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
-
Measurement:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[13]
-
Data Analysis:
-
Calculate the TR-FRET ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000
-
Calculate the percent inhibition based on the ratio values, similar to the FP assay.
-
Determine the Z'-factor to validate the assay performance.
| Parameter | Typical Value |
| Kinase Concentration | 0.5-5 nM |
| Substrate Concentration | 50-200 nM |
| ATP Concentration | 10-100 µM |
| Compound Concentration (Primary Screen) | 10 µM |
| Kinase Reaction Time | 60 minutes |
| Detection Incubation Time | 60 minutes |
| Z'-factor | > 0.7 |
Hit Validation and Secondary Assays: A Self-Validating System
A critical aspect of a successful HTS campaign is a robust hit validation strategy to eliminate false positives and confirm the mechanism of action of the identified hits.
Workflow for Hit Validation:
Caption: A streamlined workflow for the validation of 2-aminobenzothiazole hits.
1. Dose-Response Confirmation: Hits identified in the primary screen should be re-tested in a dose-response format to determine their potency (IC₅₀ value). This helps to confirm the activity and rank the hits.
2. Orthogonal Biochemical Assays: To ensure that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal biochemical assay that uses a different detection technology. For example, if the primary screen was an FP assay, a TR-FRET or a luminescence-based kinase assay could be used as an orthogonal assay.
3. Cell-Based Assays: The ultimate goal of drug discovery is to identify compounds that are active in a cellular context. Therefore, validated hits from biochemical assays should be progressed to cell-based assays to assess their ability to inhibit the target in a more physiologically relevant environment.[16][17] This could involve measuring the inhibition of a downstream signaling event or assessing a phenotypic outcome, such as the inhibition of cancer cell proliferation.[4][18]
Protocol 3: Cell Viability (MTT) Assay for Cytotoxicity Assessment
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The extent of formazan formation is proportional to the number of viable cells.
Application: This protocol is used to determine the cytotoxicity of 2-aminobenzothiazole hits against a relevant cancer cell line.[17]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
2-Aminobenzothiazole hit compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminobenzothiazole compounds in culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48-72 hours.[17]
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percent viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion: From Hits to Leads
The high-throughput screening of 2-aminobenzothiazole libraries offers a powerful approach to the discovery of novel drug candidates. By carefully considering the unique properties of this privileged scaffold, implementing robust and well-validated assay protocols, and employing a rigorous hit validation cascade, researchers can significantly increase the probability of identifying promising lead compounds for further development. The methodologies and insights provided in this guide are intended to serve as a valuable resource for scientists dedicated to advancing the field of drug discovery.
References
-
2-Aminobenzothiazoles in anticancer drug design and discovery - PMC. (n.d.). Retrieved January 5, 2026, from [Link]
-
Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC. (n.d.). Retrieved January 5, 2026, from [Link]
-
Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC. (n.d.). Retrieved January 5, 2026, from [Link]
-
Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach | Journal of Medicinal Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]
-
How Automation Overcomes Variability & Limitations in HTS Troubleshooting - Dispendix. (n.d.). Retrieved January 5, 2026, from [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.). Retrieved January 5, 2026, from [Link]
-
Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Evaluation of expanded 2-Aminobenzothiazole library as inhibitors of a model histidine kinase and virulence Suppressors in Pseudomonas aeruginosa | Request PDF. (n.d.). Retrieved January 5, 2026, from [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Design, synthesis, biological evaluation, and in silico studies of 2‐aminobenzothiazole derivatives as potent PI3Kα inhibitors | Request PDF. (n.d.). Retrieved January 5, 2026, from [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
-
TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. (n.d.). Retrieved January 5, 2026, from [Link]
-
Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). Retrieved January 5, 2026, from [Link]
-
Evaluation of expanded 2-aminobenzothiazole library as inhibitors of a model histidine kinase and virulence suppressors in Pseudomonas aeruginosa - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC. (n.d.). Retrieved January 5, 2026, from [Link]
-
(PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). Retrieved January 5, 2026, from [Link]
-
TR-FRET Assay Kits Simplify and Accelerate Drug Discovery - BPS Bioscience. (n.d.). Retrieved January 5, 2026, from [Link]
-
In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]
-
Phenotypic Screening of Small Molecule Libraries by High Throughput Cell Imaging. (n.d.). Retrieved January 5, 2026, from [Link]
-
Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC. (n.d.). Retrieved January 5, 2026, from [Link]
-
Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for the purification of substituted benzothiazoles.
An Application Guide to the Purification and Analysis of Substituted Benzothiazoles
Author: Gemini, Senior Application Scientist
Abstract
Substituted benzothiazoles represent a cornerstone scaffold in medicinal chemistry and drug development, exhibiting a vast array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The biological efficacy and safety of these compounds are intrinsically linked to their purity. Therefore, robust, validated methods for their purification and characterization are critical components of the drug discovery and development pipeline.[3][4] This comprehensive guide provides detailed application notes and protocols for the purification of substituted benzothiazoles using fundamental techniques such as recrystallization and flash column chromatography. Furthermore, it outlines the analytical workflows, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), required to verify the purity and confirm the structural identity of the final compounds.
Foundational Principles: The Importance of Purity
In pharmaceutical research, impurities can significantly alter the safety, efficacy, and stability of an active pharmaceutical ingredient (API).[4] They can arise from starting materials, intermediates, byproducts, or degradation products.[5] For substituted benzothiazoles, a class of compounds often synthesized through multi-step reactions, the crude product is invariably a mixture. The primary objective of purification is to isolate the target molecule from these contaminants to a degree that meets stringent regulatory standards and ensures reliable biological data.[3][6]
A logical purification strategy begins with an initial assessment of the crude material, typically using Thin Layer Chromatography (TLC), to determine the number of components and their relative polarities. This initial analysis dictates the most effective purification approach.
Strategic Purification Workflow
The path from a crude reaction mixture to a highly pure, well-characterized compound follows a structured, multi-step process. The choice of techniques depends on the physicochemical properties of the target benzothiazole (e.g., solid vs. oil, polarity, stability) and the nature of the impurities.
Purification Methodologies: Protocols and Rationale
Recrystallization: The Method of Choice for Crystalline Solids
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities.[7] The underlying principle is that a compound is highly soluble in a hot solvent but sparingly soluble in the same solvent when cold, while impurities remain soluble at cold temperatures or are insoluble in the hot solvent.
Causality Behind the Choice: This method is ideal when the target benzothiazole is a thermally stable solid and a suitable solvent can be found that exhibits a steep solubility curve. It is often more efficient and scalable than chromatography for purifying large quantities of material that are already reasonably pure.
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of the crude benzothiazole derivative. Add the chosen solvent dropwise at room temperature until the solid just dissolves. A good candidate solvent will dissolve the crude product poorly at room temperature but completely upon heating.
-
Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the minimum amount of the selected solvent to create a slurry. Heat the mixture on a hot plate with stirring until it begins to boil. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Expert Insight: Using the absolute minimum amount of hot solvent is critical for maximizing yield. An excess of solvent will keep more of your product dissolved upon cooling, reducing recovery.[8]
-
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration using a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling can be completed in an ice bath to maximize precipitation.
-
Troubleshooting: If crystals do not form, the solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure product.[8] If the product "oils out," the solution was likely cooled too rapidly or the impurity level is too high.[8] Re-heat to dissolve the oil and allow for slower cooling.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor. Dry the crystals thoroughly under vacuum.
Flash Column Chromatography: The Workhorse for Versatile Purification
Flash column chromatography is a form of preparative liquid chromatography that uses moderate pressure to push the mobile phase through a column of solid adsorbent, typically silica gel.[9][10] It is an indispensable technique for separating compounds with different polarities and is suitable for both solid and oil samples.[11]
Causality Behind the Choice: This technique is chosen when recrystallization is not feasible (e.g., for oils, amorphous solids, or highly impure samples) or when separating multiple components with differing polarities. The separation is based on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent).[10]
Protocol: Flash Column Chromatography on Silica Gel
-
Solvent System (Eluent) Selection:
-
Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that moves the target compound to an Rf (retention factor) value of approximately 0.2-0.3.[9][12]
-
Expert Insight: An Rf in this range provides a good balance, ensuring the compound moves through the column at a reasonable rate without eluting too quickly with the solvent front, which would result in poor separation.[9] For basic benzothiazoles that may streak on acidic silica, adding ~0.1-1% triethylamine or pyridine to the eluent can significantly improve peak shape.[11]
-
| Compound Polarity | Typical Starting Solvent System | Rationale |
| Non-polar | 95:5 Hexane:Ethyl Acetate | Weakly interacting compounds require a low-polarity mobile phase to allow for sufficient interaction with the silica stationary phase. |
| Moderately Polar | 80:20 to 50:50 Hexane:Ethyl Acetate | A more polar mobile phase is needed to compete with the stationary phase and elute the compound. |
| Polar | 98:2 Dichloromethane:Methanol | Highly polar compounds require a highly polar mobile phase to be eluted from the silica gel.[11] |
-
Column Packing:
-
Select a column of appropriate size (typically, use 50-100g of silica gel for every 1g of crude material).
-
Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles or cracks are present.[12] Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of a solvent (ideally the eluent itself) and carefully apply it to the top of the column. This is suitable for samples that are readily soluble in the eluent.
-
Dry Loading: For compounds with limited solubility in the eluent, dissolve the crude material in a strong, volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2x the mass of the crude product), and evaporate the solvent to get a dry, free-flowing powder.[11] Carefully add this powder to the top of the column.
-
Expert Insight: Dry loading is often superior as it leads to sharper bands and better separation, preventing issues that can arise from using a strong solvent for wet loading which can disrupt the top of the column.[9]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.[12]
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
If separating compounds with a large polarity difference, a gradient elution (gradually increasing the mobile phase polarity) can be used to speed up the process.[9]
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the desired product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified benzothiazole.
-
Purity Verification and Structural Confirmation
After purification, it is imperative to confirm the purity and verify the chemical structure of the isolated benzothiazole derivative. A combination of chromatographic and spectroscopic techniques is employed for this purpose.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the final purity of a pharmaceutical compound due to its high resolution and sensitivity.[3][14]
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.[14] Dilute this stock with the mobile phase to a working concentration of approximately 50-100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[14]
-
System Setup and Equilibration:
-
Equip the HPLC system with a C18 reversed-phase column and a UV detector.
-
Set the chromatographic conditions. A typical starting point for many benzothiazole derivatives is provided in the table below.[14][15]
-
Equilibrate the column by running the mobile phase through the system for at least 30 minutes, or until a stable baseline is achieved.[15]
-
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample.[14][15] Monitor the chromatogram. The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks detected. For drug development, a purity level of >95% is often required.
| Parameter | Typical Condition | Rationale |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) | The non-polar C18 stationary phase is effective for retaining and separating a wide range of moderately polar organic molecules like benzothiazoles.[14][15] |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid improves peak shape by protonating silanol groups on the stationary phase and ensuring the analyte is in a single ionic state.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detection | UV at 254 nm or 324 nm | Benzothiazoles are aromatic and possess a strong UV chromophore, allowing for sensitive detection.[14][15] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[14][15] |
Spectroscopic Characterization
Spectroscopic methods provide definitive structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the exact molecular structure.
-
¹H NMR: Confirms the presence and connectivity of protons. For a typical 2-substituted benzothiazole, the aromatic protons on the benzo ring appear in the range of δ 7.0-8.2 ppm, while the proton at the C2 position (if present) is highly deshielded and can appear as far downfield as δ 9.2 ppm.[16][17]
-
¹³C NMR: Shows all unique carbon atoms in the molecule. The benzothiazole carbons typically resonate between δ 110-170 ppm.[16][18]
-
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z).[13] High-resolution mass spectrometry (HRMS) can provide an exact molecular formula, offering a high degree of confidence in the compound's identity. LC-MS combines the separation power of HPLC with the detection specificity of MS.[19][20]
-
Infrared (IR) Spectroscopy: IR is used to identify the presence of specific functional groups within the molecule (e.g., C=O, N-H, C-Cl), which can confirm the success of a synthetic transformation.[21]
Conclusion
The purification and analysis of substituted benzothiazoles are non-trivial but essential processes in the development of new therapeutic agents. A systematic approach, beginning with TLC analysis to inform the choice of a primary purification method—be it the efficiency of recrystallization for crystalline solids or the versatility of flash chromatography for more complex mixtures—is paramount. Each step, from solvent selection to fraction analysis, is guided by fundamental chemical principles that must be understood to troubleshoot and optimize the outcome. Finally, rigorous analytical validation using a suite of techniques, with HPLC for purity assessment and NMR and MS for structural confirmation, provides the necessary confidence in the quality of the material, ensuring that subsequent biological evaluations are both meaningful and reliable.
References
- Benchchem. (n.d.). Cross-Validation of Analytical Methods for 1-(1,3-Benzothiazol-6-yl)ethanol: A Comparative Guide.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
-
Yao, Z., et al. (2022). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. Analytical and Bioanalytical Chemistry, 414(22), 6541-6555. Retrieved from [Link]
- Benchchem. (n.d.). Comparative Guide to Analytical Method Validation for 6-chloro-1,3-benzothiazole-2-thiol.
- Benchchem. (n.d.). One-Pot Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols.
-
RSC Publishing. (n.d.). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
-
CrystEngComm (RSC Publishing). (n.d.). Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- Benchchem. (n.d.). Comparative analysis of the spectral data of benzothiazole isomers.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Chloro-4-bromobenzothiazole by Recrystallization.
-
MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]
-
Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Retrieved from [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
-
Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]
-
PubMed. (n.d.). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
JIST. (n.d.). Thin Layer Chromatography of Benzodiazepines. Retrieved from [Link]
-
Phenomenex. (2024). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Retrieved from [Link]
-
PubMed. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]
-
PubMed. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
PMC - NIH. (n.d.). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Retrieved from [Link]
-
PMC - NIH. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 6. ijrar.org [ijrar.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. 8+ Drug Purity Tests: Quick & Easy [jitsi.cmu.edu.jm]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rsc.org [rsc.org]
- 18. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Benzothiazole Synthesis
Welcome to the technical support center for the synthesis of substituted benzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during experimental work, leading to optimized reaction conditions, higher yields, and improved product purity.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of benzothiazoles, providing foundational knowledge for successful experimentation.
Q1: How can I effectively monitor the progress of my benzothiazole synthesis reaction?
A1: Thin-layer chromatography (TLC) is the most common and effective technique for monitoring reaction progress.[1] By spotting the reaction mixture alongside the starting materials (e.g., 2-aminothiophenol and the corresponding aldehyde or carboxylic acid) on a TLC plate, you can visually track the consumption of reactants and the formation of the benzothiazole product. Visualization is typically achieved using UV light, which highlights the aromatic product, or by staining with iodine vapor.[1]
Q2: What are some common "green" or environmentally friendly approaches to benzothiazole synthesis?
A2: Modern synthetic chemistry emphasizes sustainable practices. For benzothiazole synthesis, several green approaches have been developed that minimize waste and avoid hazardous materials.[2][3] These methods often involve:
-
Water as a solvent: Eliminates the need for volatile organic compounds (VOCs).[1][4]
-
Solvent-free conditions: Reactions are often run neat, sometimes with grinding or under microwave irradiation, which simplifies workup and reduces waste.[5][6][7][8]
-
Reusable catalysts: Heterogeneous catalysts like SnP₂O₇, ZnO nanoparticles, or silica-supported acids can be recovered and reused, making the process more economical and sustainable.[2][3][6]
-
Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields.[3][5][6]
Q3: What specific safety precautions should I take when working with 2-aminothiophenol?
A4: 2-Aminothiophenol is a key precursor, but it requires careful handling.
-
Oxidation Sensitivity: The thiol group (-SH) in 2-aminothiophenol is highly susceptible to air oxidation, which forms a disulfide byproduct (2,2'-dithiobis(aniline)).[1][5] This impurity can complicate your reaction and purification. It is highly recommended to use a freshly opened bottle or to purify the reagent before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a critical step to minimize this side reaction.[1]
-
Odor and Toxicity: As a thiol, it has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and personal protective equipment (PPE) requirements before starting any experiment.
Troubleshooting Guide: From Low Yields to Purification Hurdles
This section provides a systematic, cause-and-effect approach to solving the most common problems encountered during benzothiazole synthesis.
Problem 1: Low or No Product Yield
Low product yield is one of the most frequent challenges. The underlying cause can often be traced to one of several key factors.
| Potential Cause | Recommended Solution & Rationale |
| Poor Quality of Starting Materials | Solution: Ensure the purity of both 2-aminothiophenol and the carbonyl compound (aldehyde, carboxylic acid, etc.).[1][8] Rationale: As mentioned, 2-aminothiophenol readily oxidizes.[1][8] Impurities in the carbonyl compound, such as the corresponding carboxylic acid in an aldehyde, can inhibit the reaction or lead to unwanted side products.[8] |
| Inefficient or Inappropriate Catalyst | Solution: The choice of catalyst is crucial and substrate-dependent. Screen a panel of catalysts to find the optimal one for your specific reaction.[1] Rationale: For condensation with aldehydes , catalysts like H₂O₂/HCl, samarium triflate, or various metal nanoparticles have proven effective.[2][4][6] For reactions with carboxylic acids , stronger dehydrating agents or catalysts like Polyphosphoric Acid (PPA) or molecular iodine are often required to drive the reaction forward under harsher conditions.[1][3][7] |
| Suboptimal Reaction Conditions (Temperature & Solvent) | Solution: Systematically optimize the reaction temperature and solvent.[5][9] Rationale: Some benzothiazole syntheses proceed efficiently at room temperature, while others require significant heating (reflux).[1][5] If the yield is low at room temperature, gradually increase the heat. Conversely, if byproduct formation is observed at high temperatures, lowering the temperature may be beneficial.[1][10] The solvent must fully dissolve the reagents; common choices include ethanol, DMSO, and DMF, though solvent-free conditions are often advantageous.[5][9][11] |
| Incomplete Cyclization or Oxidation | Solution: Ensure conditions are sufficient for both the initial condensation/cyclization and the final oxidation step. Rationale: The synthesis mechanism involves the formation of a benzothiazoline intermediate, which must then be oxidized to the final aromatic benzothiazole.[5] In many protocols, atmospheric oxygen is a sufficient oxidant, especially when the reaction is run open to the air or in a solvent like DMSO.[4][5] In other cases, an explicit oxidant such as H₂O₂ is required to ensure the reaction goes to completion.[2][5] |
Troubleshooting Flowchart for Low Yield
The following diagram provides a logical workflow for diagnosing and resolving low product yield.
Caption: Formation of a common disulfide byproduct from 2-aminothiophenol.
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure benzothiazole can be a challenge.
Q: My product is difficult to separate from impurities by column chromatography. What are my options?
A: When the polarity of your product and impurities are very similar, standard silica gel chromatography can be ineffective. [1]
-
Optimize Eluent System: Experiment with different solvent systems for column chromatography. A mixture of hexanes and ethyl acetate is common, but trying other solvents like dichloromethane or adding a small amount of a more polar solvent like methanol can sometimes achieve separation.
-
Recrystallization: This is a powerful technique if a suitable solvent can be found. The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, causing the pure product to crystallize out while impurities remain in solution. Ethanol is often a good starting point for recrystallization. [5]* Acid-Base Extraction: If your product and impurities have different acidic or basic properties, a liquid-liquid extraction can be an effective purification step before chromatography.
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography (prep TLC) can be used to achieve a fine separation that is not possible on a larger column.
Optimized Experimental Protocols
The following are general, robust protocols for the synthesis of 2-substituted benzothiazoles. They serve as excellent starting points but may require optimization for specific substrates.
Protocol 1: Synthesis from 2-Aminothiophenol and an Aromatic Aldehyde
This method utilizes an H₂O₂/HCl system, which is efficient and proceeds at room temperature. [2][8]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (5-10 mL). [1][5][8]2. Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (~6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (~3.0 mmol). [5][8]3. Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress by TLC until the starting materials are consumed (typically 45-60 minutes). [1][5]4. Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the product. [5][8]5. Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. [5][8]If necessary, further purify the product by recrystallization from a suitable solvent like ethanol. [1][5]
Protocol 2: Synthesis from 2-Aminothiophenol and a Carboxylic Acid
This protocol uses Polyphosphoric Acid (PPA) and requires heating. It is effective for less reactive carboxylic acid partners. [1][12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 2-aminothiophenol (1.0 mmol), a carboxylic acid (1.0 mmol), and Polyphosphoric Acid (PPA) as both the catalyst and solvent.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 140°C and 220°C. The optimal temperature and time (typically 2 to 12 hours) will depend on the specific substrates and should be monitored by TLC. [1][12]3. Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous mixture into a beaker of ice water or a stirred solution of sodium bicarbonate to neutralize the acid catalyst. [1]This step should be performed in a fume hood as it can be highly exothermic.
-
Purification: The precipitated solid product is collected by filtration, washed extensively with water until the filtrate is neutral, and then dried. [1]Further purification can be achieved by recrystallization or column chromatography. [1]
Summary of Optimized Reaction Conditions
The following table summarizes various effective conditions for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, emphasizing methods that produce high yields. [8]
| Catalyst System | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| H₂O₂/HCl [2][8] | Ethanol | Room Temp. | 45-60 min | 85-94% | Excellent yields for a wide range of aldehydes. [8] |
| Urea Nitrate [8] | Solvent-Free | 60-65°C | 5-15 min | 92-98% | Green, efficient method with easy, non-chromatographic workup. [8] |
| SnP₂O₇ [2][3][8] | N/A | N/A | 8-35 min | 87-95% | Heterogeneous catalyst that can be reused up to five times. [2][3][8] |
| ZnO NPs [6][8] | N/A | N/A | 2-8 min | Excellent | Reusable, cost-effective, and eco-friendly nanoparticle catalyst. [6][8] |
| Molecular Iodine [1][4] | DMF | N/A | N/A | Good-Excellent | Effective for condensations with aldehydes. [1][4] |
| Microwave [3][5][6]| Solvent or Solvent-Free | Elevated | 4-8 min | 78-96% | Dramatically reduces reaction time. [3][6]|
References
- Troubleshooting guide for the synthesis of benzothiazole deriv
- Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol - Benchchem. (URL: )
- Guo, H., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. (URL: )
- A Review on Synthesis of Benzothiazole Derivatives - Bentham Science Publisher. (URL: )
-
Benzothiazole - Wikipedia. (URL: [Link])
-
Proposed mechanism for the synthesis of 2-arylbenzothiazole using [bsdodecim][OTf]. ResearchGate. (URL: [Link])
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. (URL: [Link])
-
Benzothiazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Gao, X., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. (URL: [Link])
-
Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics. (URL: [Link])
-
Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods - YouTube. (URL: [Link])
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (URL: [Link])
-
A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES - IJCRT.org. (URL: [Link])
-
Effect of different catalysts in the synthesis of benzimidazole and benzothiazole a - ResearchGate. (URL: [Link])
-
Effect of different solvents for the synthesis of benzimidazole and benzothiazole a - ResearchGate. (URL: [Link])
-
Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a - ResearchGate. (URL: [Link])
-
The Synthesis of Benzisothiazole and Benzothiazole Natural Products - Nottingham ePrints. (URL: [Link])
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION - Malaysian Journal of Analytical Sciences. (URL: [Link])
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC - NIH. (URL: [Link])
-
(PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of polar benzothiazole compounds.
Welcome to the technical support center for overcoming challenges in the purification of polar benzothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experimental work. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical expertise.
I. Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific, common problems encountered during the purification of polar benzothiazoles and offers targeted solutions.
Q1: My polar benzothiazole compound shows poor or no retention on a standard C18 reversed-phase column and elutes in the solvent front. What should I do?
A1: This is a classic problem for highly polar analytes in reversed-phase chromatography (RPC). The fundamental issue is the lack of affinity between your polar compound and the non-polar C18 stationary phase.[1][2][3] Here’s a systematic approach to resolve this:
Immediate Action: Switch to a More Appropriate Chromatography Mode.
Standard RPC is often unsuitable for highly polar compounds.[1][2] You have two primary, superior alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to technique for separating polar compounds.[1][4][5] HILIC utilizes a polar stationary phase (like silica, amide, or zwitterionic phases) with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7][8] This creates a water-rich layer on the stationary phase surface, allowing for the partitioning of polar analytes.[4][7]
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange.[9][10][11][12] This allows for the simultaneous separation of polar and non-polar compounds and can be finely tuned by adjusting mobile phase pH and ionic strength.[10][11]
Workflow for Method Development:
Below is a decision-making workflow for selecting the appropriate chromatography mode.
Caption: Decision workflow for poor retention.
Q2: I'm observing significant peak tailing with my polar benzothiazole on a silica-based column. What is causing this and how can I fix it?
A2: Peak tailing for polar, often basic, compounds on silica-based columns is typically caused by secondary interactions with residual silanol groups on the silica surface. [13] These acidic silanols can interact strongly with basic functional groups on your benzothiazole, leading to a distorted peak shape.[13]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with basic analytes.[13] However, be mindful of the stability of your compound and the column at low pH.
-
Use an End-Capped Column: End-capping is a process that chemically modifies the residual silanol groups to make them less polar and less likely to cause secondary interactions.[13]
-
Buffer Selection and Concentration: The choice of buffer can significantly impact peak shape. For LC-MS applications, volatile buffers like ammonium acetate or ammonium formate are preferred.[14][15][16] The concentration should be optimized, typically in the 10-20 mM range, to ensure adequate buffering capacity without causing ion suppression.[17]
-
Consider a Different Stationary Phase: If peak tailing persists, switching to a more inert stationary phase or a different HILIC chemistry (e.g., amide or zwitterionic) can be beneficial.[6]
Data Summary: Mobile Phase Additives for Peak Shape Improvement
| Additive | Typical Concentration | Mode of Action | MS Compatibility |
| Formic Acid | 0.1% (v/v) | Acidifies mobile phase, protonates silanols | Excellent |
| Acetic Acid | 0.1% (v/v) | Similar to formic acid | Good |
| Ammonium Acetate | 5-20 mM | Buffers pH, can improve peak shape for some compounds | Excellent |
| Ammonium Formate | 5-20 mM | Buffers pH, often used in HILIC | Excellent |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Strong ion-pairing agent, can cause ion suppression | Use with caution |
Q3: My polar benzothiazole has poor solubility in the initial high-organic mobile phase required for HILIC. What are my options?
A3: This is a common challenge in HILIC, where the sample solvent needs to be compatible with the highly organic mobile phase. [11] Injecting a sample dissolved in a strong, aqueous solvent can lead to peak distortion.[18]
Strategies to Overcome Solubility Issues:
-
Optimize the Sample Solvent: While the ideal is to dissolve the sample in the mobile phase, this is not always possible. Experiment with dissolving your compound in a solvent that is as weak as possible while still maintaining solubility. This may involve a mixture of organic solvent and a small amount of aqueous buffer.
-
Reduce Injection Volume: Overloading the column with a strong sample solvent can be mitigated by reducing the injection volume.[18]
-
Consider a Different Chromatography Mode: If solubility in high organic content remains a significant hurdle, Mixed-Mode Chromatography (MMC) may be a more suitable option as it often uses mobile phases with higher aqueous content.[10][11]
-
Solid-Phase Extraction (SPE) with Solvent Exchange: Use SPE to extract your compound of interest and then elute it in a solvent that is compatible with your HILIC mobile phase.[19] This also serves as a sample clean-up step.[19]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification of polar benzothiazoles.
Q1: What are the main differences between Normal Phase, Reversed-Phase, and HILIC?
A1: The primary differences lie in the polarity of the stationary and mobile phases, which dictates the elution order of compounds.[20][21][22]
| Chromatography Mode | Stationary Phase Polarity | Mobile Phase Polarity | Elution Order | Best Suited For |
| Normal Phase (NP) | Polar (e.g., silica) | Non-polar (e.g., hexane) | Least polar elutes first | Non-polar to moderately polar compounds[21][22] |
| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar (e.g., water/acetonitrile) | Most polar elutes first | Non-polar and weakly polar compounds[3][23] |
| HILIC | Polar (e.g., silica, amide) | Polar (high organic content) | Most polar is most retained | Highly polar and hydrophilic compounds[4][6][8] |
Q2: Can I use Normal Phase Chromatography for my polar benzothiazole?
A2: Yes, Normal Phase Chromatography (NPC) can be used for polar analytes.[24] In NPC, the stationary phase is polar, and the mobile phase is non-polar.[20][21] Polar compounds will have stronger interactions with the stationary phase and thus be retained longer.[24] However, HILIC is often preferred for its compatibility with aqueous-organic mobile phases, which are generally more suitable for polar compounds and are more compatible with mass spectrometry.[4][8]
Q3: My target compound and impurities have very similar polarities. How can I improve their separation?
A3: When dealing with compounds of similar polarity, optimizing the selectivity of your chromatographic system is key.[25]
Strategies for Improving Selectivity:
-
Change the Stationary Phase: Different HILIC or mixed-mode stationary phases offer different selectivities.[4][6][9] For example, an amide phase may provide different selectivity compared to a bare silica or a zwitterionic phase.
-
Modify the Mobile Phase:
-
Organic Modifier: Switching from acetonitrile to another organic solvent (if compatible with the mode of chromatography) can alter selectivity.
-
Buffer pH and Concentration: For ionizable compounds, adjusting the pH can significantly change retention and selectivity.[18] Varying the buffer concentration can also influence separation in mixed-mode chromatography.[11]
-
-
Gradient Optimization: A shallower gradient can improve the resolution of closely eluting peaks.[18]
Q4: What are the best practices for sample preparation before purification?
A4: Proper sample preparation is crucial for successful purification and to protect your column.
Key Steps:
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm filter to remove particulate matter that can clog the column.
-
Solvent Compatibility: As discussed, ensure your sample solvent is as compatible as possible with the mobile phase.[18]
-
Solid-Phase Extraction (SPE): For complex matrices, SPE is an excellent technique for sample clean-up and concentration.[19][26][27] It can help to remove interfering compounds and allows for a solvent exchange to a more suitable injection solvent.[19]
III. Experimental Protocols
Protocol 1: General HILIC Method Development for a Polar Benzothiazole
-
Column Selection: Start with a HILIC column with an amide or zwitterionic stationary phase (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Equilibration: 5 minutes at initial conditions between injections.
-
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water if possible. If not, use the weakest solvent that provides adequate solubility.
-
Injection: Inject a small volume (e.g., 1-2 µL) to start.
-
Optimization: Based on the initial chromatogram, adjust the gradient slope, buffer concentration, or switch to a different HILIC column to improve separation.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
-
Cartridge Selection: Choose an SPE cartridge based on the properties of your compound and the matrix. A mixed-mode cation exchange cartridge can be effective for basic benzothiazoles.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the aqueous sample onto the cartridge.
-
Washing: Wash with a weak organic solvent (e.g., 5% methanol in water) to remove less retained impurities.
-
Elution: Elute the target compound with an appropriate solvent, such as 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the sample in a solvent compatible with your chromatographic method.
IV. Visualization
Caption: Troubleshooting flowchart for purification.
V. References
-
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions.
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International.
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH.
-
Why HILIC is what your polar compounds need for purification - Buchi.com.
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv.
-
Mixed-Mode Chromatography and Stationary Phases.
-
HILIC Overview | Thermo Fisher Scientific - TW.
-
Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US.
-
Mixed-Mode HPLC Separations: What, Why, and How | LCGC International.
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
-
Mixed-Mode Chromatography—A Review - LCGC International.
-
Separation of Benzothiazole, 2,6-dimethyl- on Newcrom R1 HPLC column.
-
Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem.
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex.
-
Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - NIH.
-
Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed.
-
Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water - PubMed.
-
How to fix peak shape in hplc? - ResearchGate.
-
Peak Tailing in HPLC - Element Lab Solutions.
-
Overcoming challenges in the purification of 1,3,2-Benzothiazagermole - Benchchem.
-
Study of the retention of benzotriazoles, benzothiazoles and benzenesulfonamides in mixed-mode solid-phase extraction in environmental samples | Request PDF - ResearchGate.
-
Importance of Mobile Phase Buffer Selection for HPLC to LC-MS - Veeprho.
-
Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water | Request PDF - ResearchGate.
-
Troubleshooting guide for the synthesis of fluorinated benzothiazoles - Benchchem.
-
LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
-
How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC - SiliCycle.
-
Normal Phase Chromatography - Tosoh Bioscience | Separation & Purification.
-
Aqueous normal-phase chromatography - Wikipedia.
-
Mobile phases compatible for LC/MS - SHIMADZU CORPORATION.
-
Hydrophilic interaction chromatography-electrospray mass spectrometry analysis of polar compounds for natural product drug discovery - PubMed.
-
SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW Review Article - International Journal of Pharmaceutical Sciences Review and Research.
-
Normal-phase vs. Reversed-phase Chromatography - Phenomenex.
-
Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific.
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc.
-
Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction | Request PDF - ResearchGate.
-
Reversed Phase HPLC Columns - Phenomenex.
-
Why is normal phase chromatography good for use on polar analytes? - ResearchGate.
-
purification techniques for 6-Methyl-2-phenyl-1,3-benzothiazole by recrystallization - Benchchem.
-
A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge | Request PDF - ResearchGate.
-
A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge - PubMed.
-
Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC - NIH.
-
Reversed-Phase Flash Purification - Biotage.
-
Purification of strong polar and basic compounds : r/Chempros - Reddit.
-
How to deal with insoluble samples on chromatography? - ResearchGate.
-
Determination of benzothiazole in untreated wastewater using polar-phase stir bar sorptive extraction and gas chromatography-mass spectrometry - PubMed.
-
Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT - SciSpace.
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. HILIC Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. veeprho.com [veeprho.com]
- 15. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Hydrophilic interaction chromatography-electrospray mass spectrometry analysis of polar compounds for natural product drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 19. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 21. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 22. hawach.com [hawach.com]
- 23. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine in DMSO
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine. The stability of a compound in its primary stock solvent, typically Dimethyl Sulfoxide (DMSO), is paramount for generating reproducible and reliable data in any experimental setting. This document provides answers to frequently encountered issues, in-depth troubleshooting protocols, and best practices for handling and storing this specific benzothiazole derivative.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common user queries regarding the handling and storage of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine in DMSO.
Q1: What are the ideal storage conditions for 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine in DMSO?
For long-term storage (months to years), stock solutions of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine in high-purity, anhydrous DMSO should be stored at -20°C or, preferably, -80°C in tightly sealed containers.[1] Short-term storage (days to a few weeks) at 2-8°C is acceptable. Room temperature storage should be minimized to the duration of active experimental work only, as prolonged exposure can lead to degradation.[2][3][4]
Q2: I see a precipitate in my frozen DMSO stock solution after thawing. What should I do and is the compound degraded?
Precipitation upon thawing is a common issue with DMSO solutions and is more often a solubility problem than a chemical degradation event.[5][6][7] DMSO's freezing point is relatively high (18.5°C), and freeze-thaw cycles can force compounds out of solution.[8] To resolubilize, you can:
-
Allow the vial to equilibrate to room temperature.
-
Vortex the solution vigorously.
-
Use a sonication bath for a few minutes.[9]
-
Gently warm the solution (e.g., to 30-40°C) if the compound is known to be thermally stable.
If the precipitate does not redissolve, it may indicate poor solubility at that concentration or potential degradation. A quick purity check via HPLC or LC-MS is recommended.
Q3: My biological assay results are inconsistent. Could compound instability in my DMSO stock be the cause?
Absolutely. Compound degradation is a primary cause of experimental irreproducibility.[10] If the concentration of the active parent compound decreases over time, the observed biological effect will diminish, leading to inconsistent results between experiments run on different days or with different stock aliquots. Verifying the stability of your compound under your specific storage and handling conditions is a critical step in troubleshooting.
Q4: How long can I keep my diluted compound plate on the benchtop at room temperature?
This is highly compound-dependent. While some robust compounds are stable for many hours or even days, others can degrade significantly. A study on a large compound library showed that after 3 months at room temperature, the probability of observing the compound was 92%, which dropped to 52% after one year.[2][3][4] For 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, it is best practice to assume lability and prepare fresh dilutions or plates for each experiment. If plates must be stored, keep them sealed at 4°C and use them within 24-48 hours.
Q5: Does the grade of DMSO matter for compound stability?
Yes, it is critical. Always use high-purity (≥99.9%), anhydrous, and spectroscopy-grade DMSO.[11] DMSO is highly hygroscopic and readily absorbs atmospheric water.[9][12] The presence of water can facilitate hydrolytic degradation of susceptible compounds.[13][14] Lower-grade DMSO may also contain impurities or degradation products (like dimethyl sulfide or dimethyl sulfone) that can react with your compound.
Section 2: Troubleshooting Guide: Investigating Compound Degradation
If you suspect that 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine is degrading in your DMSO stock, a systematic stability study is required.
Troubleshooting Workflow
This workflow outlines the logical steps to diagnose and address potential compound instability.
Caption: Workflow for troubleshooting suspected compound degradation in DMSO.
Experimental Protocol: Accelerated Stability Study in DMSO
This protocol provides a robust method to quantify the stability of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine under various storage conditions.
1. Objective: To determine the rate of degradation of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine in DMSO at different temperatures over a 4-week period.
2. Materials & Reagents:
-
4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine (solid)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (or other suitable HPLC mobile phase modifier)
-
2 mL amber glass HPLC vials with PTFE-lined caps
-
Calibrated pipettes
-
Analytical balance
-
HPLC-UV or LC-MS system
3. Experimental Design:
The study should be designed to test worst-case and recommended storage conditions.
| Parameter | Condition 1 (Accelerated) | Condition 2 (Standard) | Condition 3 (Long-Term) |
| Temperature | Room Temperature (~22°C) | Refrigerated (4°C) | Frozen (-20°C) |
| Concentration | 10 mM in DMSO | 10 mM in DMSO | 10 mM in DMSO |
| Time Points | T=0, 24h, 48h, 7 days, 14 days, 30 days | T=0, 7 days, 14 days, 30 days | T=0, 30 days |
| Replicates (n) | 3 | 3 | 3 |
4. Step-by-Step Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine to prepare a 10 mM primary stock solution in anhydrous DMSO. Ensure complete dissolution.
-
Aliquot Samples: Dispense aliquots of the stock solution into the appropriately labeled amber glass vials for each condition and time point.
-
Time Zero (T=0) Analysis: Immediately take the T=0 vials. Prepare them for analysis by diluting an aliquot to a final concentration of ~10-50 µM in the initial mobile phase (e.g., 95:5 Water:ACN). Analyze immediately by HPLC/LC-MS. This serves as the 100% reference point.[15]
-
Incubate Samples: Place the remaining vials in their respective temperature-controlled environments (RT, 4°C, -20°C).
-
Analyze at Time Points: At each designated time point, remove the corresponding set of 3 replicate vials from storage. Allow them to equilibrate to room temperature. Prepare and analyze them by HPLC/LC-MS using the exact same method as the T=0 samples.[16]
5. Recommended Analytical Method (RP-HPLC-UV):
This method is based on established protocols for analyzing benzothiazole derivatives.[17][18][19]
| HPLC Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min, hold 2 min, return to 5% B over 1 min, equilibrate 2 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | ~250 nm (or determined λmax) |
6. Data Analysis:
-
For each chromatogram, integrate the peak area of the parent compound (4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine).
-
Calculate the mean peak area for the T=0 samples.
-
For each subsequent time point, calculate the percentage of compound remaining using the formula:
-
% Remaining = (Mean Peak Area at T=x / Mean Peak Area at T=0) * 100
-
-
Plot the % Remaining versus time for each temperature condition.
-
Inspect the chromatograms for the appearance and growth of new peaks, which indicate degradation products.[16] If using LC-MS, the mass of these new peaks can help elucidate the degradation pathway.[20]
Section 3: Potential Degradation Pathways
Understanding the chemical structure of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine allows us to predict potential points of instability. The benzothiazole core, while relatively stable, has functional groups that can be susceptible to degradation, particularly in non-anhydrous DMSO.
Caption: Potential reactive sites on 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine.
-
Hydrolysis: The 2-amino group or the morpholine moiety could be susceptible to hydrolysis, especially if the DMSO has absorbed significant amounts of water. This could lead to the formation of 2-hydroxybenzothiazole derivatives.
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can be promoted by light and oxygen. This could lead to the formation of sulfoxides or sulfones. Studies on other 2-aminothiazoles have shown they can undergo reactions in DMSO.[10]
Section 4: Best Practices for Compound Management in DMSO
To ensure the integrity of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine and generate high-quality, reproducible data, adhere to the following best practices:
-
Source High-Purity Solvent: Always use new, unopened bottles of anhydrous, high-purity (≥99.9%) DMSO for preparing primary stock solutions.[11]
-
Aliquot Primary Stocks: After preparation, immediately divide the primary stock into smaller, single-use aliquots in amber vials. This minimizes the number of freeze-thaw cycles for the bulk of your supply and reduces the risk of water contamination.[13][14]
-
Use Proper Containers: Store DMSO stocks in glass or polypropylene vials with tightly sealed, inert caps (e.g., PTFE-lined).[1][11]
-
Control Storage Temperature: Store long-term aliquots at -80°C. Move a working aliquot to 4°C for short-term use.
-
Minimize Benchtop Exposure: Only keep solutions at room temperature for the time required to perform dilutions and prepare experiments. Do not leave stocks on the bench overnight.
-
Perform Regular Quality Control: For critical, long-term projects, re-analyze the purity of your stock solution every few months to ensure its integrity has been maintained.
By following these guidelines, researchers can significantly mitigate the risks of compound degradation and ensure the validity of their scientific findings.
References
-
Wikipedia contributors. (2024). Dimethyl sulfoxide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–716. Retrieved from [Link]
-
Pharmaffiliates. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Retrieved from [Link]
-
Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]
-
Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications. Retrieved from [Link]
-
Kolmogorova, V. O., et al. (2021). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. National Institutes of Health. Retrieved from [Link]
-
Rao, J. R., et al. (2000). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences, 62(3), 185-187. Retrieved from [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]
-
Hu, Y. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. LinkedIn. Retrieved from [Link]
-
Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Mapping degradation pathways of natural and synthetic dyes with LC-MS: Influence of solvent on degradation mechanisms. Retrieved from [Link]
-
Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Ziath. Retrieved from [Link]
-
Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]
-
ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. Retrieved from [Link]
-
Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate. Retrieved from [Link]
-
Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-8. Retrieved from [Link]
-
Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morphol. National Center for Biotechnology Information. Retrieved from [Link]
-
Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]
-
Kunfermann, A., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 12(1), 35-40. Retrieved from [Link]
Sources
- 1. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO [it.yufenggp.com]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ziath.com [ziath.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 12. quora.com [quora.com]
- 13. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting side reactions in the synthesis of 2-aminobenzothiazoles.
Welcome to the Technical Support Center for the synthesis of 2-aminobenzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and field-proven insights, this resource aims to empower you to optimize your synthetic routes, minimize side reactions, and improve overall yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My reaction has a very low yield, or I'm not observing any product formation. What are the common culprits and how can I address them?
Answer: Low or non-existent yields are a frequent challenge in 2-aminobenzothiazole synthesis and can often be traced back to a few key factors related to starting material quality and reaction conditions.
Root Cause Analysis & Solutions
-
Poor Quality of Starting Materials:
-
2-Aminothiophenol Instability: 2-Aminothiophenol is highly susceptible to oxidation, leading to the formation of a disulfide dimer, 2,2'-dithiobis(aniline). This common impurity is often a yellow precipitate and will not participate in the desired cyclization reaction, thereby reducing your yield.[1]
-
Impure Electrophiles: Aldehydes or other carbonyl-containing starting materials may contain carboxylic acid impurities that can interfere with the reaction.[1]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: The optimal temperature can be highly dependent on the specific substrates and method used. Some reactions proceed well at room temperature, while others require heating.[2] However, excessive heat can lead to side reactions, such as sulfonation, particularly in strong acid.[3]
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
-
Troubleshooting Protocol
-
Starting Material Purity Check:
-
Use freshly opened or purified 2-aminothiophenol for each reaction. If the reagent is old or discolored, consider purification by distillation or recrystallization.
-
Ensure all other reactants, such as aldehydes or isothiocyanates, are of high purity.
-
-
Inert Atmosphere is Crucial:
-
To prevent the oxidation of 2-aminothiophenol, it is highly recommended to perform the reaction under an inert atmosphere, such as dry nitrogen or argon.[2]
-
-
Reaction Monitoring and Optimization:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine if the starting materials are being consumed and when the reaction is complete.
-
If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Conversely, if you observe significant byproduct formation at elevated temperatures, try lowering the temperature.[2]
-
-
Extend Reaction Time:
-
If TLC analysis indicates the presence of unreacted starting materials after the initially planned reaction time, extend the duration. For some base-catalyzed reactions, extending the reaction time from 12 to 24 hours has been shown to significantly improve yields.[2]
-
Issue 2: Significant Byproduct Formation
Question: I'm observing multiple spots on my TLC plate and facing difficulties in purification. What are the likely side products and how can I minimize their formation?
Answer: Byproduct formation is a primary contributor to low isolated yields and complicates the purification process. Understanding the common side reactions and their mechanisms is key to mitigating them.
Common Side Reactions and Their Mechanisms
-
Side Product: 2,2'-dithiobis(aniline) (Disulfide Dimer)
-
Mechanism: The thiol group (-SH) of 2-aminothiophenol is readily oxidized, especially in the presence of air (oxygen), to form a disulfide bond (-S-S-) between two molecules. This reaction can be catalyzed by trace metal impurities. The process involves the oxidation of the thiol to a thiyl radical, which then dimerizes.[4][5]
-
Appearance: Often observed as a yellow precipitate in the reaction mixture.[1]
The Hugerschoff reaction, a classical method for synthesizing 2-aminobenzothiazoles from arylthioureas using bromine in an acidic medium, is prone to several side reactions.[3][6][7]
-
Side Products:
-
Brominated Aromatic Rings: Excess bromine can lead to electrophilic aromatic substitution on the aniline or phenylthiourea starting material, resulting in brominated byproducts.[3]
-
Sulfonated Products: At higher temperatures, the strong sulfuric acid used as a solvent can lead to the sulfonation of the aromatic ring.[3]
-
Para-thiocyanation: In syntheses starting from anilines and thiocyanate salts, electrophilic attack at the para position of the aniline can compete with the desired ortho-cyclization, especially if the para position is unsubstituted.[7]
-
-
Mechanism: While generally stable, the benzothiazole ring can undergo nucleophilic attack at the C2 position, leading to ring-opening. This is more commonly observed in derivatives where a nucleophilic group is in proximity to the ring, allowing for an intramolecular reaction. For example, α-amino acid amide derivatives of 2-aminobenzothiazoles can undergo rearrangement where the exocyclic amine attacks the C2 carbon, leading to a spiro intermediate, followed by cleavage of the C-S bond. The resulting thiol can then be oxidized to a disulfide.[1]
Strategies to Minimize Byproduct Formation
| Side Reaction | Prevention Strategy |
| Disulfide Formation | Conduct the reaction under an inert atmosphere (N₂ or Ar). Use freshly purified 2-aminothiophenol.[2] |
| Aromatic Bromination | Use a controlled amount of bromine, or a milder brominating agent. Add the bromine solution dropwise to the reaction mixture. |
| Aromatic Sulfonation | Maintain a lower reaction temperature, typically below 70°C, when using strong sulfuric acid.[3] |
| Para-thiocyanation | Use an aniline starting material that is already substituted at the para position. |
| Ring-Opening | For sensitive derivatives, consider milder reaction conditions and be mindful of pH and temperature during workup and purification.[1] |
Issue 3: Purification Challenges
Question: I'm struggling to obtain a pure product. My compound is colored, or I have difficulty separating it from byproducts. What are the best purification strategies?
Answer: Effective purification is critical for obtaining high-quality 2-aminobenzothiazole. The choice of method will depend on the nature of the impurities present.
Purification Protocols
Recrystallization is often the most effective method for purifying 2-aminobenzothiazoles, especially for removing colored impurities and byproducts with different solubility profiles.[8]
-
Solvent Selection: The ideal solvent is one in which your desired compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents for recrystallizing 2-aminobenzothiazoles include ethanol, methanol, or mixtures of acetone and water.[8]
-
Decolorization: If your crude product is colored, this often indicates the presence of oxidative impurities. Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb these colored byproducts.[8][9]
-
"Oiling Out": If your compound separates as an oil instead of crystals upon cooling, it may be because the melting point of your compound is lower than the boiling point of the solvent, or due to the presence of impurities. Try using a lower boiling point solvent or a solvent pair.[9]
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude 2-aminobenzothiazole in a minimal amount of the chosen hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and briefly boil the solution.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum.
If recrystallization is ineffective, particularly for separating compounds with similar solubility, column chromatography is a viable alternative.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A solvent system that provides good separation of your desired product from the impurities on a TLC plate should be used. Common eluents include mixtures of hexanes and ethyl acetate.
-
Troubleshooting: Be aware that some 2-aminobenzothiazole derivatives can be sensitive to the acidic nature of silica gel, which may lead to degradation on the column. In such cases, using neutral or basic alumina, or treating the silica gel with a small amount of triethylamine in the eluent, can be beneficial.
Troubleshooting Purification in the Lab
Comparative Data on Synthetic Methods
The choice of synthetic method can significantly impact the yield and side product profile. Below is a comparison of some common methods for the synthesis of 2-aminobenzothiazoles.
| Synthesis Method | Starting Materials | Reagents & Solvents | Reaction Time | Temperature | Typical Yield (%) | Key Advantages | Common Side Reactions/Limitations |
| Hugerschoff Reaction | Arylthioureas | Br₂, H₂SO₄ | 1.5 - 6 hours | 65-70 °C | ~95% | High yields for many derivatives. | Requires strong acid and toxic bromine; risk of aromatic bromination and sulfonation.[2][3][7] |
| Jacobson-like (from aniline) | Anilines, KSCN | Br₂, Acetic Acid | 2 - 4 hours | <10 °C to RT | 65-85% | Readily available starting materials. | Potential for para-thiocyanation; requires handling of bromine.[7] |
| From 2-Aminothiophenol | 2-Aminothiophenol, Cyanogen bromide | Not specified | Not specified | Not specified | High | High reactivity often leads to good yields under mild conditions. | 2-Aminothiophenol is prone to oxidation.[2] |
| Palladium-catalyzed | 2-Chloroanilines, Dithiocarbamates | Pd(PPh₃)₄, t-BuOK | Not specified | Not specified | Up to 93% | Overcomes the low reactivity of the C-Cl bond. | Requires a precious metal catalyst.[2] |
| Copper-catalyzed | 2-Iodoanilines, Isothiocyanates | CuI, 1,10-phenanthroline, K₃PO₄, Toluene | 12 hours | 110 °C | Up to 95% | Cost-effective catalyst, mild conditions. | Requires pre-functionalized haloanilines.[2] |
| Microwave-assisted | 2-Bromophenyl isothiocyanate, Amines | CuI, Ethanol | 30 min | 130 °C | 27-89% | Rapid reaction times. | Yields can be variable depending on the substrates.[2] |
References
-
Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles - PMC - NIH. (URL: [Link])
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review - ResearchGate. (URL: [Link])
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - MDPI. (URL: [Link])
-
Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole derivatives - RSC Publishing. (URL: [Link])
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (URL: not available)
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC - NIH. (URL: [Link])
-
AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])
- US4363913A - Preparation of 2-aminobenzothiazoles - Google P
-
Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis - Semantic Scholar. (URL: [Link])
-
Reduction of disulfide bonds in proteins by 2-aminothiophenol under weakly acidic conditions - PubMed. (URL: [Link])
- I 2 /CH 3 ONa-Promoted Ring-Opening Alkylation of Benzothiazoles with Dialkyl Carbon
- recrystalliz
-
Nucleophile-induced ring contraction in pyrrolo[2,1-c][2][8]benzothiazines - NIH. (URL: [Link])
- Synthesis and biological evaluation of 2- aminobenzothiazole deriv
- Aromatic Electrophilic substitution:. (URL: not available)
- 5 Major Electrophilic Aromatic Substitution Reactions Activ
-
Oxidative ring-opening of benzothiazole derivatives - ResearchGate. (URL: [Link])
-
Reduction of disulfide bonds in proteins by 2-aminothiophenol under weakly acidic conditions - PubMed. (URL: [Link])
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. (URL: [Link])
-
Reduction of Disulfide Bonds in Proteins by 2-Aminothiophenol under Weakly Acidic Conditions - J-Stage. (URL: [Link])
-
Liquid Chromatography (LC) troubleshooting guide - CGSpace. (URL: [Link])
-
Electrophilic aromatic substitution - Wikipedia. (URL: [Link])
-
Interactions between 2-Aminobenzothiazole and Natural Organic Matter as Evidenced by CPMAS Nitrogen-15 NMR Spectroscopy - ResearchGate. (URL: [Link])
-
Thermodynamic and kinetic reaction control - Wikipedia. (URL: [Link])
- Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfon
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PubMed Central. (URL: [Link])
-
Electrophilic Aromatic Substitution | Request PDF - ResearchGate. (URL: [Link])
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (URL: [Link])
- Kinetic vs Thermodynamic Control' - UC Homepages. (URL: not available)
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PubMed Central. (URL: [Link])
- Reaction mechanism of thiol to disulfide oxidation under basic conditions?. (URL: not available)
-
Advances in Catalytic Routes for the Homogeneous Green Conversion of the Bio‐Based Platform 5‐Hydroxymethylfurfural - NIH. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Catalytic Routes for the Homogeneous Green Conversion of the Bio‐Based Platform 5‐Hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
Technical Support Center: Method Refinement for Consistent Results in Benzothiazole Biological Assays
Welcome to the technical support center for benzothiazole biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and troubleshooting strategies for achieving consistent and reproducible results in their experiments. Benzothiazole derivatives are a promising class of compounds with a wide range of biological activities, including potent anticancer properties.[1][2][3][4][5][6] However, their unique chemical characteristics can present challenges in biological assays. This guide offers practical solutions to common issues encountered during screening and mechanism-of-action studies.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with benzothiazole compounds in biological assays.
Q1: Why am I seeing inconsistent IC50 values for my benzothiazole compound across experiments?
A1: Inconsistent IC50 values are a frequent issue and can stem from several sources. Firstly, the inherent low aqueous solubility of many benzothiazole derivatives can lead to precipitation in your cell culture media, effectively lowering the concentration of the compound that the cells are exposed to.[7] Secondly, variability in cell seeding density, passage number, and metabolic state of the cells can significantly impact their response to the compound. For high-throughput screening, it's crucial to implement robust quality control measures to identify and filter out inconsistent response patterns.[8][9][10] Finally, ensure your stock solutions are properly stored and that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).[11]
Q2: My benzothiazole compound appears to be autofluorescent. How can I mitigate its interference in fluorescence-based assays?
A2: Autofluorescence is a known characteristic of some heterocyclic compounds like benzothiazoles. To mitigate this, consider using a plate reader with the capability for time-resolved fluorescence (TRF) or fluorescence polarization (FP) assays, which can help to distinguish between compound fluorescence and the assay signal. Alternatively, switching to a non-fluorescence-based readout, such as a colorimetric assay (e.g., MTT or SRB) or a luminescence-based assay (e.g., CellTiter-Glo®), is a highly effective strategy. If you must use a fluorescence-based assay, always include a "compound only" control (wells with the compound but no cells) to measure and subtract the background fluorescence.
Q3: What is the primary mechanism of anticancer action for benzothiazole derivatives?
A3: Benzothiazoles exhibit a diverse range of anticancer mechanisms.[1][4] A prominent mechanism for some derivatives is the induction of apoptosis (programmed cell death) through various cellular pathways, including the activation of caspases and disruption of the mitochondrial membrane potential.[2][3][12] Other mechanisms include the inhibition of tubulin polymerization, which disrupts the cell cycle, and the targeting of specific kinases involved in cancer cell proliferation and survival.[7][13] Certain benzothiazole compounds can also interact with DNA, leading to cell cycle arrest and cell death.[1]
Q4: How should I prepare my benzothiazole compounds for in vitro assays to ensure solubility?
A4: Proper compound preparation is critical. Start by preparing a high-concentration stock solution in an appropriate organic solvent, such as 100% DMSO.[14] For the working concentrations in your assay, perform serial dilutions of the stock solution in your cell culture medium. It is crucial to ensure thorough mixing at each dilution step to prevent precipitation. A final DMSO concentration in the assay wells should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[11] If solubility remains an issue, you may explore the use of solubilizing agents or different formulations, though these should be carefully validated to ensure they do not interfere with the assay.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues in benzothiazole biological assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Compound precipitation- Edge effects in the microplate | - Use a multichannel pipette or automated cell dispenser for seeding.- Visually inspect plates for precipitates after compound addition.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[15] |
| Low signal-to-noise ratio | - Low metabolic activity of cells- Insufficient incubation time- Assay reagents not at optimal temperature | - Ensure cells are in the logarithmic growth phase.- Optimize incubation times for both compound treatment and assay reagent.- Allow all reagents to equilibrate to room temperature before use. |
| Unexpectedly high cell viability at high compound concentrations (bell-shaped dose-response curve) | - Compound precipitation at high concentrations- Autofluorescence or colorimetric interference of the compound | - Check for compound precipitation under a microscope.- Run a "compound only" control to assess for interference with the assay readout.- Consider using an alternative assay method (e.g., luminescence-based). |
| Discrepancies between MTT and other viability assays | - Interference of the compound with MTT reduction- Compound affecting mitochondrial function without causing cell death | - Use a secondary, non-mitochondrial-based assay like the Sulforhodamine B (SRB) assay for comparison.- Investigate specific effects on mitochondrial function. |
Standardized Protocols
Adhering to a well-defined protocol is essential for reproducibility. Below is a detailed protocol for the MTT assay, a common method for assessing cell viability, adapted for use with benzothiazole derivatives.[15][16][17]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[15]
Materials:
-
Benzothiazole compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Appropriate cancer cell line (e.g., MCF-7, A549, HepG2)[2][3][16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiazole compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same final concentration of DMSO) and blank (medium only) wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[17]
-
Use a reference wavelength of 630 nm to correct for background absorbance if available.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Benzothiazole Cytotoxicity Screening
Caption: Workflow for assessing benzothiazole cytotoxicity using the MTT assay.
Potential Signaling Pathway for Benzothiazole-Induced Apoptosis
Caption: A potential mechanism of benzothiazole-induced apoptosis.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives against various cancer cell lines, as reported in the literature.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Derivative 29 | SKRB-3 (Breast) | MTT | 0.0012 | [3] |
| Derivative 29 | SW620 (Colon) | MTT | 0.0043 | [3] |
| Derivative 30 | HepG2 (Liver) | MTT | - | [3] |
| Derivative 31 | ME-180 (Cervical) | MTT | 4.01 | [3] |
| Derivative 34 | Colo205 (Colon) | MTT | 5.04 | [2][3] |
| Derivative 55 | HT-29 (Colon) | MTT | 0.024 | [2][3] |
| Derivative 56 | - | - | 0.38 (Avg GI50) | [2] |
| Ru(III) Complex 60 | KE-37 (Leukemia) | MTT | 7.74 | [2][3] |
References
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy? - ResearchGate. (2025, August 10).
- Benzothiazole derivatives as anticancer agents - PMC - PubMed Central.
- Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis Online.
- Benzothiazole derivatives as anticancer agents - Taylor & Francis Online.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI.
- A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives - Journal of Chemical Health Risks.
- Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl).
- MTT assay protocol | Abcam.
- Application Notes and Protocols for 2-Methoxy-5-nitrobenzo[d]thiazole in Cancer Cell Line Viability Assays - Benchchem.
- Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2).
- Optimization of a Benzothiazole Indolene Scaffold Targeting Bacterial Cell Wall Assembly.
- Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay - NIH.
- Quality control of quantitative high throughput screening data - WashU Medicine Research Profiles.
- Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed. (2024, December 5).
- Quality Control of Quantitative High Throughput Screening Data - PMC - NIH. (2019, May 9).
- HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES - EU-OPENSCREEN.
- Quality Control of Quantitative High Throughput Screening Data - ResearchGate.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - Frontiers. (2024, March 17).
- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Publishing. (2025, September 4).
- Biological Aspects of Emerging Benzothiazoles: A Short Review - SciSpace.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (2025, October 31).
- Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC - NIH. (2023, June 9).
- Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - MDPI.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - MDPI. (2020, April 29).
- A Review on Emerging Benzothiazoles: Biological Aspects - ResearchGate. (2022, August 25).
- Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC - PubMed Central.
- Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549 - JAGANNATH UNIVERSITY.
- Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - ResearchGate. (2023, June 6).
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. (2024, March 18).
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (2025, October 31).
- Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents - ResearchGate. (2024, March 18).
- A Review on Recent Development and biological applications of benzothiazole derivatives.
- 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI.
- Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents.
- Design, synthesis and evaluation of benzothiazole derivatives as multifunctional agents. (2020, June 2).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Quality Control of Quantitative High Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eu-openscreen.eu [eu-openscreen.eu]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of a Benzothiazole Indolene Scaffold Targeting Bacterial Cell Wall Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. jchr.org [jchr.org]
- 17. bds.berkeley.edu [bds.berkeley.edu]
Addressing poor bioavailability of benzothiazole-based drug candidates.
Technical Support Center: Benzothiazole Drug Candidate Bioavailability
Introduction for the Researcher
Benzothiazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] However, the journey from a promising in vitro result to a clinically effective oral therapeutic is frequently obstructed by a significant hurdle: poor oral bioavailability .
The core chemical features that make benzothiazoles effective at target binding—such as their rigid, planar, and often lipophilic structure—are the very same that contribute to poor aqueous solubility and a high susceptibility to first-pass metabolism.[3][4] This technical support center is designed for you, the drug development professional, to diagnose, troubleshoot, and overcome these common challenges. Here, we synthesize foundational principles with actionable, field-proven protocols to enhance the pharmacokinetic profile of your benzothiazole-based drug candidates.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the bioavailability of benzothiazole compounds.
Q1: What is oral bioavailability and why is it a critical parameter?
A: Oral bioavailability (F%) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the body. Low bioavailability can lead to high therapeutic doses, significant inter-patient variability, and potential underexposure at the target site, compromising therapeutic efficacy.
Q2: What are the primary reasons benzothiazole derivatives often exhibit poor oral bioavailability?
A: The issue is typically multifactorial, stemming from the inherent physicochemical properties of the benzothiazole core. The main culprits are:
-
Poor Aqueous Solubility: The planar, fused aromatic ring structure contributes to strong intermolecular forces in the solid (crystalline) state.[3] This high lattice energy makes it difficult for water molecules to solvate the compound, leading to a low dissolution rate in the gastrointestinal (GI) tract. A drug must dissolve to be absorbed.
-
High First-Pass Metabolism: Benzothiazoles are often lipophilic and are prime substrates for metabolic enzymes, particularly Cytochrome P450 (CYP450) enzymes in the liver and gut wall.[5][6] After absorption from the gut, the drug travels via the portal vein directly to the liver, where a significant portion can be metabolized and inactivated before it ever reaches systemic circulation.[5]
-
Efflux Transporter Activity: Some benzothiazole derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall. These transporters actively pump the drug back into the GI lumen after absorption, effectively reducing net uptake.
Q3: My compound has a high LogP. Isn't that good for permeability?
A: While a moderate LogP (a measure of lipophilicity) is necessary for passive diffusion across the lipid membranes of intestinal cells, an excessively high LogP can be detrimental. Highly lipophilic compounds may have extremely poor aqueous solubility ("brick-dust" molecules), get trapped within the lipid bilayer of cell membranes, or be rapidly sequestered into chylomicrons, leading to extensive hepatic clearance and low systemic exposure.
Q4: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my compound?
A: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. Most benzothiazole-based drug candidates fall into BCS Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability).[7] Identifying your compound's BCS class is the first step in selecting an appropriate bioavailability enhancement strategy. For BCS Class II and IV drugs, improving solubility and dissolution rate is the primary objective.[7][8]
Part 2: Troubleshooting Guides & Actionable Protocols
This section is designed to help you diagnose specific experimental issues and provides step-by-step guidance on how to address them.
Guide 1: Poor Aqueous Solubility
Problem: "My benzothiazole compound shows minimal solubility (<10 µg/mL) in aqueous buffers (pH 6.8-7.4), leading to inconsistent results in in vitro assays and poor absorption in vivo."
Causality Analysis: The low solubility is likely due to the high crystal lattice energy of your compound, a common trait for planar aromatic structures.[3] For absorption to occur, the dissolution rate must be fast enough to create a sufficient concentration gradient across the intestinal epithelium.
Caption: Decision workflow for addressing poor solubility.
Rationale: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the drug particles. By reducing the particle size from micrometers to nanometers, you dramatically increase the surface area, which can significantly enhance the dissolution rate.[8][9] This is a purely physical modification and does not alter the molecule itself.
Experimental Protocol: Preparation of a Nanosuspension via Wet Media Milling
-
Screening: Identify suitable stabilizers (surfactants like Tween 80 or polymers like HPMC) that adsorb to the drug surface and prevent particle aggregation. A common starting point is 1-2% (w/v) of a stabilizer in an aqueous solution.
-
Slurry Preparation: Prepare a slurry of your benzothiazole compound (e.g., 5% w/v) in the selected stabilizer solution.
-
Milling: Introduce the slurry into a laboratory-scale bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter).
-
Process Parameters: Mill the suspension at a high speed (e.g., 2000-4000 rpm) for 2-8 hours. Monitor the temperature to ensure it does not cause compound degradation.
-
Particle Size Analysis: At regular intervals, withdraw a small sample and measure the particle size distribution using Dynamic Light Scattering (DLS) or Laser Diffraction. The target is typically a mean particle size (Z-average) below 300 nm with a narrow Polydispersity Index (PDI < 0.3).
-
Downstream Processing: Once the target particle size is achieved, the nanosuspension can be used directly for in vivo studies (e.g., oral gavage) or further processed (e.g., spray-dried) into a solid dosage form.
Rationale: Crystalline solids have a highly ordered structure with strong intermolecular bonds that require significant energy to break. An amorphous solid, by contrast, lacks this long-range order and exists in a higher energetic state. This makes it much easier for the solvent to interact with and dissolve the drug molecules, often leading to a state of "supersaturation" in the GI tract that can drive absorption.[10]
Experimental Protocol: Preparation of an Amorphous Solid Dispersion via Spray Drying
-
Polymer & Solvent Selection: Choose a polymer to act as the carrier (e.g., HPMC-AS, PVP K30, Soluplus®). Select a volatile organic solvent (e.g., acetone, methanol, or a mixture) that can dissolve both your drug and the polymer.
-
Solution Preparation: Prepare a solution containing the drug and polymer at a specific ratio (e.g., start with 1:1, 1:2, and 1:4 drug-to-polymer ratios). The total solid content should typically be between 2-10% (w/v).
-
Spray Drying: Atomize the solution into a hot air stream using a laboratory spray dryer. Key parameters to optimize are:
-
Inlet Temperature: High enough to evaporate the solvent but low enough to prevent drug degradation.
-
Feed Rate: Controls the droplet size and drying time.
-
Aspirator/Gas Flow Rate: Affects the residence time and particle morphology.
-
-
Powder Collection & Characterization: Collect the resulting dry powder.
-
Verification of Amorphous State: Use Powder X-ray Diffraction (PXRD) to confirm the absence of crystalline peaks. Differential Scanning Calorimetry (DSC) should show a single glass transition temperature (Tg) instead of a sharp melting point.
-
Dissolution Testing: Perform in vitro dissolution tests to compare the performance of the solid dispersion against the unformulated crystalline drug. The dispersion should show a much faster and higher extent of dissolution.
Rationale: If your benzothiazole has a suitable functional group (e.g., hydroxyl, amino, or carboxyl), it can be chemically modified to create a prodrug. A prodrug is a biologically inactive derivative that is converted in vivo (typically by enzymatic or chemical hydrolysis) to the active parent drug.[11] This strategy can be used to attach a highly soluble promoiety (like a phosphate or an amino acid) to temporarily mask the parent drug's poor solubility.
Example Strategy: If your benzothiazole has a phenolic hydroxyl group, it can be converted into a phosphate ester. This phosphate prodrug is often highly water-soluble and can be cleaved back to the active phenolic drug by alkaline phosphatases in the intestine and liver.
Guide 2: High First-Pass Metabolism
Problem: "My compound is soluble and permeable, but the oral bioavailability is still very low (<5%). Plasma analysis after oral dosing shows high levels of metabolites and very little parent drug."
Causality Analysis: This is a classic sign of extensive first-pass hepatic metabolism.[5] The benzothiazole scaffold can be susceptible to oxidation by CYP450 enzymes (e.g., CYP1A1, 1A2, 3A4) and subsequent conjugation reactions.[6] Studies have shown that benzothiazole itself can undergo ring-cleavage and metabolism to various aniline derivatives.[12]
Caption: Workflow for troubleshooting high first-pass metabolism.
Rationale: Once you identify the primary site of metabolism on your molecule (the "metabolic hotspot"), you can strategically modify the structure to block this metabolic pathway.
Experimental Protocol: Metabolic Stability & Identification
-
Microsomal Stability Assay: Incubate your compound (e.g., at 1 µM) with human liver microsomes (HLM) in the presence of the necessary cofactor, NADPH.
-
Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Quantification: Analyze the samples by LC-MS/MS to measure the disappearance of the parent compound over time. This will allow you to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life (<30 min) indicates high metabolic liability.
-
Metabolite Identification: Analyze the samples from the stability assay to identify the major metabolites. By comparing their mass-to-charge ratios (m/z) with the parent drug, you can deduce the metabolic transformation (e.g., a +16 Da shift indicates hydroxylation).
-
Structural Modification: If, for example, you find that a specific phenyl ring is being hydroxylated, you can synthesize new analogues where that position is blocked. Common blocking groups include fluorine or a methyl group, which are sterically small but resistant to oxidative metabolism.
Rationale: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance oral bioavailability by exploiting the body's natural lipid absorption pathway.[9] When a drug is formulated in a lipid-based system, it can be absorbed via the intestinal lymphatic system, which bypasses the portal vein and delivers the drug directly to the systemic circulation, thus avoiding first-pass metabolism in the liver.
Data Summary: Impact of Formulation on Bioavailability
The following table illustrates hypothetical but realistic data for a BCS Class II benzothiazole candidate, demonstrating the potential impact of different formulation strategies.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 50 | 45 | 150 | < 2% |
| Nanosuspension | 50 | 250 | 1,200 | 15% |
| Amorphous Solid Dispersion (1:3 Drug:HPMC-AS) | 20 | 400 | 2,400 | 30% |
| SMEDDS (Lipid-Based) | 20 | 650 | 4,800 | 60% |
References
- Vertex AI Search. 1,2-Benzothiazole - Solubility of Things.
- Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15, 41724-41832.
- BenchChem. 6-Nitro-2-benzothiazolesulfonamide solubility issues and solutions.
- MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- Guo, Y., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(9), 2147.
- Wikipedia. First pass effect.
- Kumar, A., et al. (2024). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH, 8(4).
- Bradshaw, T. D., & Westwell, A. D. (2004). The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate. Current medicinal chemistry, 11(8), 1009-1021.
- Di Mola, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4829.
- Wilson, K., et al. (1978). Metabolism of benzothiazole. I. Identification of ring-cleavage products. Xenobiotica, 8(10), 635-42.
- Seo, K. W., et al. (2000). Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen. Journal of applied toxicology, 20(6), 427-30.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- ResearchGate. (PDF) Formulation strategies for poorly soluble drugs.
- Meker, S., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(8), 1584.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharma Excipients.
- Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wjahr.com [wjahr.com]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism of benzothiazole. I. Identification of ring-cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Molecular Docking for Benzothiazole Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the molecular docking of benzothiazole kinase inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your in silico experiments. The following sections are designed to offer not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reliable results.
Section 1: Troubleshooting & FAQs
This section addresses common challenges and questions encountered during the molecular docking of benzothiazole kinase inhibitors.
Q1: My redocked native ligand has a high RMSD value (>2.0 Å). What are the likely causes and how can I fix this?
A1: A high Root Mean Square Deviation (RMSD) between the docked pose of a co-crystallized ligand and its crystallographic position is a critical red flag indicating that your docking protocol is not accurately reproducing the experimental binding mode. This must be resolved before proceeding with screening new compounds.
Common Causes & Solutions:
-
Incorrect Binding Site Definition: The grid box, which defines the search space for the docking algorithm, may be improperly sized or centered.
-
Causality: If the grid box is too small, it may exclude crucial interacting residues. If it's too large, the search becomes computationally expensive and can lead to non-relevant binding poses.
-
Solution: Ensure your grid box is centered on the co-crystallized ligand and extends approximately 10-15 Å beyond it in all directions. This captures the entire active site, including key interaction points for kinase inhibitors like the hinge region, DFG loop, and hydrophobic pockets.[1][2]
-
-
Inadequate Ligand and Protein Preparation: Missing atoms, incorrect protonation states, or unassigned charges can significantly impact docking accuracy.
-
Causality: The scoring functions used in docking are highly sensitive to electrostatic and van der Waals interactions. Incorrect protonation of the benzothiazole scaffold or key acidic/basic residues in the kinase active site (e.g., Asp, Glu, Lys, His) will lead to inaccurate interaction scoring.
-
Solution: Use a robust protein preparation workflow. This should include adding hydrogen atoms, assigning correct protonation states at a physiological pH (e.g., using PROPKA or H++), and minimizing the protein structure to relieve steric clashes. For the benzothiazole ligand, ensure correct bond orders and charges are assigned, typically using a force field like MMFF94s or similar.
-
-
Insufficient Search Algorithm Exhaustiveness: The docking algorithm may not be sampling enough conformations to find the correct one.
-
Causality: Docking algorithms use stochastic or deterministic methods to explore the conformational space of the ligand. Low exhaustiveness settings lead to a superficial search, often missing the global energy minimum that corresponds to the native pose.
-
Solution: Increase the exhaustiveness parameter in your docking software (e.g., in AutoDock Vina).[1] While this increases computation time, it is essential for a thorough search. It is advisable to perform a sensitivity analysis to determine the optimal exhaustiveness for your system.
-
Q2: I'm getting inconsistent docking scores for the same ligand across different runs. Why is this happening?
A2: Inconsistent docking scores for the same ligand-protein system often stem from the stochastic nature of many docking algorithms.
Root Cause & Mitigation:
-
Stochastic Search Algorithms: Programs like AutoDock Vina and AutoDock4 use genetic algorithms or similar probabilistic methods.[1] This means that each run, while starting from the same inputs, can explore a slightly different path in the conformational search space, potentially leading to different final poses and scores.
-
Solution:
-
Set a Random Seed: For reproducibility, set the random seed generator in your docking software to a specific integer. This ensures that the sequence of random numbers used by the algorithm is the same for each run.
-
Perform Multiple Runs: It is best practice to perform multiple independent docking runs (e.g., 5-10) for each ligand and cluster the results. The most populated cluster with the best average score is often the most reliable prediction.
-
Increase Exhaustiveness: As mentioned in Q1, increasing the exhaustiveness can help the algorithm converge more consistently to the optimal solution.[1]
-
Q3: Which scoring function should I trust for ranking my benzothiazole kinase inhibitors?
A3: There is no single "best" scoring function for all systems. The choice depends on the software and the specific nature of the protein-ligand interactions.
Expert Insights:
-
Empirical vs. Force-Field-Based Scoring:
-
AutoDock Vina uses an empirical scoring function that balances terms for hydrogen bonds, hydrophobic interactions, and conformational entropy. It is known for its speed and high success rate in pose prediction.[1][3]
-
AutoDock4 employs a more physics-based scoring function derived from the AMBER force field, which can sometimes provide a more detailed energy decomposition.[1]
-
GLIDE (Schrödinger) uses a proprietary scoring function (GlideScore) that is generally very effective for a wide range of targets.[4]
-
-
Consensus and Post-Processing: A robust approach is to use a consensus strategy. Dock your compounds with two different programs (e.g., AutoDock Vina and GLIDE) and prioritize compounds that rank highly with both. Additionally, consider post-processing your docking results with molecular dynamics (MD) simulations and calculating binding free energies using methods like MM-PBSA or MM-GBSA for a more accurate ranking.[5]
Q4: How do I properly handle the flexibility of the kinase DFG loop during docking?
A4: The DFG (Asp-Phe-Gly) loop in kinases is notoriously flexible and its conformation ("in" or "out") is critical for inhibitor binding. Handling this flexibility is key for accurate docking.
Recommended Approaches:
-
Ensemble Docking:
-
Causality: A single static receptor structure may not represent the biologically relevant conformation. The DFG loop can adopt multiple orientations.
-
Workflow:
-
Obtain multiple crystal structures of your target kinase with the DFG loop in different conformations (if available).
-
Alternatively, run a molecular dynamics simulation of the apo (unliganded) kinase to sample different DFG loop conformations.
-
Cluster the conformations from the MD trajectory.
-
Dock your benzothiazole inhibitors against this "ensemble" of receptor structures. A ligand that consistently docks well across multiple relevant conformations is a more promising candidate.
-
-
-
Induced Fit Docking (IFD):
-
Causality: Some inhibitors induce a conformational change in the protein upon binding. IFD protocols are designed to model this.
-
Workflow: Software like Schrödinger's IFD protocol allows for both the ligand and specified receptor side chains (e.g., those in the DFG loop) to be flexible during the docking process. This is computationally more intensive but can provide a more accurate picture of the binding event.
-
-
Soft Docking:
-
Causality: This approach reduces the van der Waals radii of atoms to allow for minor steric clashes, implicitly accounting for small conformational changes.
-
Implementation: Some docking programs allow for "soft docking" by adjusting the grid-based potentials. This is a less computationally demanding alternative to full side-chain flexibility.
-
Section 2: Experimental Protocols & Workflows
This section provides a detailed, step-by-step methodology for a crucial validation experiment.
Protocol: Validating Docking Parameters with a Known Benzothiazole Inhibitor
Objective: To establish and validate a docking protocol that can accurately reproduce the binding mode of a known benzothiazole inhibitor for which a co-crystal structure is available.
Materials:
-
Docking software (e.g., AutoDock Vina, Schrödinger Maestro)
-
Molecular visualization software (e.g., PyMOL, Chimera)
-
Protein Data Bank (PDB) file of the target kinase in complex with a benzothiazole inhibitor (e.g., PDB ID: 1QPC for Lck)[4]
Methodology:
-
Protein Preparation: a. Load the PDB structure into your molecular modeling software. b. Separate the protein, ligand, and any cofactors or water molecules. c. Inspect the protein for missing residues or atoms and model them if necessary. d. Add hydrogen atoms, assuming a physiological pH of 7.4. e. Assign partial charges to all protein atoms using a standard force field (e.g., AMBER, CHARMM).[6] f. Perform a brief energy minimization of the protein structure to relieve any steric strain introduced during preparation.
-
Ligand Preparation: a. Extract the benzothiazole inhibitor from the PDB file. This will be your "native ligand." b. Add hydrogen atoms and assign appropriate charges (e.g., Gasteiger charges for AutoDock). c. Define rotatable bonds within the ligand. d. Save the prepared ligand in the required format (e.g., PDBQT for AutoDock Vina).
-
Grid Box Generation: a. Identify the binding site by selecting the prepared native ligand. b. Center the grid box on the geometric center of the ligand. c. Set the dimensions of the grid box to be at least 10 Å larger than the ligand in each dimension. A typical size might be 25 x 25 x 25 Å.
-
Redocking: a. Use the prepared protein and the prepared native ligand as input for your docking software. b. Set the exhaustiveness parameter to a high value (e.g., 16 or 32 for AutoDock Vina) to ensure a thorough search. c. Run the docking calculation.
-
Analysis and Validation: a. The docking software will output several possible binding poses, each with a corresponding docking score (binding affinity). b. The top-ranked pose (lowest binding energy) is the predicted binding mode. c. Load the original PDB structure and the top-ranked docked pose into a visualization tool. d. Superimpose the protein backbones of the two structures. e. Calculate the RMSD between the heavy atoms of the crystallographic ligand and the docked ligand. f. Success Criterion: An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the experimental binding mode.[2]
Section 3: Visualizations and Data
Workflow for Docking Protocol Optimization
This diagram illustrates the logical flow for developing and validating a robust molecular docking protocol.
Caption: Workflow for validating a molecular docking protocol.
Decision Tree for Parameter Selection
This diagram outlines the decision-making process for selecting key docking parameters.
Caption: Decision tree for selecting docking parameters.
Table: Comparison of Common Docking Software for Kinase Inhibitors
| Feature | AutoDock Vina | AutoDock4 | GLIDE (Schrödinger) | GNINA 1.0 |
| Scoring Function Type | Empirical | Physics-Based (AMBER) | Empirical (GlideScore) | Machine Learning (CNN) |
| Typical Use Case | Academic, High-Throughput Virtual Screening | Detailed Energy Analysis | Commercial, High-Accuracy Screening | High-Accuracy Pose Prediction |
| Receptor Flexibility | Limited (flexible sidechains) | Limited (flexible sidechains) | Extensive (Induced Fit) | Rigid Receptor Only |
| Pose Prediction Success | Good (~60-65%)[1] | Moderate (<50%)[1] | Very Good | Excellent (~85-90%)[1][2] |
| Ease of Use | Moderate (command-line) | Moderate (command-line) | Easy (GUI-driven) | Moderate (command-line) |
| Cost | Free (Open Source) | Free (Open Source) | Commercial License | Free (Open Source) |
References
- Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). Source Not Available.
- Predicting Kinase Inhibitor Resistance: Physics-Based and Data-Driven Approaches. (2019). ACS Central Science.
- Molecular Docking, Synthesis and Preliminary Evaluation of Hybrid Molecules of Benzothiazole Cross-Linked with Hydroxamic Acid by Certain Linkers as HDAC Inhibitors. (2023). Hilaris Publisher.
- Molecular Docking, Synthesis and Preliminary Evaluation of Hybrid Molecules of Benzothiazole Cross-linked with Hydroxamic Acid. (2023). Hilaris Publisher.
- Molecular docking, synthesis and preliminary evaluation of hybrid molecules of benzothiazole cross-linked with hydroxamic acid by certain linkers as HDAC inhibitors. (2024). F1000Research.
- Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinform
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PMC - NIH.
- Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. (2025). PMC - PubMed Central.
- Optimizing Drug Activity Using Docking-Informed Machine Learning. ChemRxiv.
- Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. RSC Publishing.
- QSAR and docking study of some benzothiazole derivatives as anthelmintics. (2018). International Journal of Multidisciplinary Research and Development.
- A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). PMC - NIH.
- Predicting the efficacy of Akt inhibitors using AutoDock Vina software. Journal of Garmian University.
- Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations. (2023).
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed.
Sources
- 1. Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Selectivity of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine for Specific Kinases
Welcome to the technical support center for researchers working with novel kinase inhibitors. This guide is specifically designed to address the challenges and questions that arise when characterizing and optimizing the selectivity of compounds based on the benzo[d]thiazole scaffold, such as 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine. Given that this specific molecule is a novel investigational agent, this guide provides a systematic framework to first identify its primary kinase targets and then rationally enhance its selectivity.
Part 1: Frequently Asked Questions (FAQs) - The Strategic Overview
This section addresses the high-level strategic questions researchers face when beginning to work with a new potential kinase inhibitor.
Question 1: I have synthesized 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine. How do I begin to identify its primary kinase target(s)?
Answer: Identifying the primary target of a novel inhibitor is the critical first step. A broad, unbiased screening approach is recommended to create a comprehensive initial profile. The most effective strategy is to perform a large-scale kinase panel screen. These screens directly measure the functional inhibition of your compound against hundreds of recombinant protein kinases.[1][2]
There are several reputable contract research organizations (CROs) that offer kinase profiling services using various assay formats, such as:
-
Radiometric Assays: These are often considered the gold standard as they directly measure the incorporation of radiolabeled phosphate ([³²P]- or [³³P]-ATP) onto a substrate.[3]
-
Luminescence-based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which correlates with enzyme activity.[4][5]
-
Mobility Shift Assays: These non-radioactive assays use capillary electrophoresis to separate phosphorylated and non-phosphorylated substrates, offering high-quality data.[6]
Initial Screening Recommendations:
-
Concentration: A single, high concentration (e.g., 1 to 10 µM) is typically used for the initial screen to identify all potential interactions.
-
Data Interpretation: The results are usually reported as "percent inhibition" at the tested concentration. Any kinase inhibited by >80-90% should be considered a potential "hit" and warrants further investigation.
This initial screen provides a "kinome map" of your compound's activity, highlighting the kinases it most potently inhibits. These initial hits are the foundation for all subsequent selectivity enhancement efforts.
Question 2: My initial screen shows that my compound inhibits multiple kinases. How do I determine which of these are therapeutically relevant and which are off-targets?
Answer: Distinguishing between therapeutically desirable polypharmacology and undesirable off-target effects is a major challenge in kinase drug discovery.[3] The process involves integrating biochemical data with cellular and pathway analysis.
-
Confirming Potency (IC50 Determination): For the top hits from your primary screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) for each kinase. This quantifies the potency of your compound against each target.
-
Cellular Target Engagement: It is crucial to verify that your compound engages its target(s) within a cellular context.[2][7] Discrepancies between biochemical potency and cellular activity are common.[8] A highly recommended technique is the NanoBRET™ Target Engagement Assay, which measures compound binding to a specific kinase in live cells.[9][10]
-
Pathway Analysis: Cross-reference your confirmed hits with known signaling pathways relevant to your disease of interest. For example, if your research is focused on cancer, are the primary targets known oncogenic drivers like EGFR, c-Met, or kinases in the PI3K pathway?[3][11] This context is critical for prioritizing which interactions to enhance and which to eliminate.
The diagram below illustrates the workflow for moving from a primary screen to confirmed, therapeutically relevant targets.
Caption: Workflow for kinase target identification and validation.
Question 3: What are the primary strategies for enhancing the selectivity of a benzothiazole-based kinase inhibitor?
Answer: Enhancing selectivity involves modifying the chemical structure of your compound to increase its affinity for the desired on-target(s) while decreasing its affinity for off-targets. This is achieved through an iterative process of structure-activity relationship (SAR) studies.[12] For benzothiazole scaffolds, several strategies have proven effective:
-
Structure-Based Design: If a crystal structure of your compound bound to its target (or a closely related kinase) is available, you can rationally design modifications. Look for unique pockets or residues in the ATP-binding site of your on-target that are not present in off-target kinases.[13] For example, targeting the "gatekeeper" residue, which is a key determinant of the size of the ATP pocket, is a common strategy.[14]
-
Exploiting Unique Conformations: Some inhibitors bind to and stabilize an inactive conformation of a kinase (Type II inhibitors).[13] These inactive states are often less conserved across the kinome than the active conformation, offering a powerful route to selectivity.[10] The diaryl urea moiety, often found in benzothiazole-based inhibitors, is a common feature of Type II inhibitors.[3][15]
-
Computational Modeling: Use computational methods to predict how modifications will affect binding.[16][17] Docking studies can help visualize the binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that can be optimized.[6] This can help prioritize which analogs to synthesize.
-
Systematic SAR Exploration: Synthesize a small library of analogs by making systematic modifications to different parts of the 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine scaffold. Key positions to explore include:
-
The 2-amine group: This is a common point for modification in benzothiazole inhibitors.[15]
-
The 4-methoxy group: Altering this substituent could influence interactions with the solvent-exposed region of the binding pocket.
-
The 7-morpholino group: This group can often be modified to improve solubility or exploit differences in the shape of the binding site between kinases.
-
The following diagram illustrates the iterative cycle of selectivity enhancement.
Caption: Iterative cycle for enhancing kinase inhibitor selectivity.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for specific experimental challenges.
Guide 1: Discrepancy Between Biochemical Potency and Cellular Activity
Problem: My inhibitor shows a potent IC50 in a recombinant enzyme assay, but its activity is much weaker in a cell-based assay (e.g., requires a much higher concentration to inhibit downstream signaling).
This is a common and critical issue. High biochemical potency does not guarantee cellular efficacy.[7][8]
Troubleshooting Steps:
| Potential Cause | Diagnostic Experiment | Troubleshooting Action & Rationale |
| Poor Cell Permeability | Caco-2 permeability assay or PAMPA (Parallel Artificial Membrane Permeability Assay). | Action: Modify the compound to improve its physicochemical properties (e.g., reduce polar surface area, adjust LogP). The morpholino group on your scaffold can sometimes be optimized for better permeability. Rationale: The compound must cross the cell membrane to reach its intracellular target. |
| High Protein Binding | Plasma protein binding assay. | Action: Synthesize analogs with lower affinity for plasma proteins like albumin. Rationale: If the compound is highly bound to proteins in the cell culture media, its free concentration available to engage the target kinase is significantly reduced. |
| Drug Efflux | Cell-based assay in the presence and absence of known ABC transporter inhibitors (e.g., verapamil). | Action: Co-administer with an efflux pump inhibitor to see if potency is restored. If so, redesign the compound to be a poorer substrate for efflux pumps. Rationale: ABC transporters can actively pump the inhibitor out of the cell, lowering its intracellular concentration.[12] |
| Compound Instability/Metabolism | Incubate the compound with liver microsomes or in cell culture media over time and measure its concentration by LC-MS. | Action: Modify metabolically labile sites on the molecule. Rationale: The compound may be rapidly degraded by cellular enzymes, preventing it from reaching an effective concentration. |
| High Intracellular ATP Concentration | N/A (Theoretical Consideration) | Action: Re-evaluate biochemical assays. Ensure the ATP concentration used in the in vitro assay is close to the Km for that kinase, or ideally, test at physiological ATP levels (~1-5 mM).[3][11] Rationale: Most inhibitors are ATP-competitive. The high concentration of ATP in cells (~1-5 mM) compared to many biochemical assays (<100 µM) creates a competitive environment that can significantly reduce the apparent potency of the inhibitor. |
Protocol 1: Broad Kinase Selectivity Profiling (Luminescence-Based)
This protocol outlines a general procedure for assessing inhibitor selectivity using a system like the ADP-Glo™ Kinase Assay.[4]
Objective: To determine the percent inhibition of a test compound against a panel of kinases.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega) containing kinases, substrates, and reaction buffers.[4]
-
ADP-Glo™ Kinase Assay Reagents.
-
Test Compound (4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine) stock solution in 100% DMSO.
-
Control inhibitor (e.g., Staurosporine) and vehicle control (100% DMSO).
-
384-well assay plates (white, low-volume).
-
Multichannel pipettes and a plate-based luminometer.
Procedure:
-
Compound Preparation: Prepare a 100X stock of your test compound in 100% DMSO. For a final assay concentration of 10 µM, this would be a 1 mM stock.
-
Kinase Reaction Setup:
-
Prepare the 2.5X Kinase/Substrate solution according to the manufacturer's protocol.
-
In a 384-well plate, add 2 µL of the 2.5X Kinase/Substrate solution to each well.
-
Add 0.5 µL of your 100X compound stock, control inhibitor, or DMSO vehicle to the appropriate wells. This results in a 2.5% final DMSO concentration.
-
Add 2.5 µL of 2X ATP solution to initiate the reaction. The final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation:
-
Mix the plate gently.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the Percent Inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background))
-
This screen will generate a selectivity profile, highlighting which kinases are most sensitive to your compound and guiding the next steps in your research.
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. American Chemical Society.
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Computational Modeling of Kinase Inhibitor Selectivity.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Royal Society of Chemistry.
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. RSC Medicinal Chemistry.
- Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI.
- Strategy toward Kinase-Selective Drug Discovery.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). ScienceDirect.
- Assessing Target Selectivity of Benzothiazole-Based Kinase Inhibitors: A Compar
- Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central.
- Kinase Selectivity Profiling Systems—General Panel.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- A novel inhibitor stabilizes the inactive conform
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. PubMed.
- Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and comput
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
Sources
- 1. Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors | MDPI [mdpi.com]
- 12. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cas 41661-47-6,4-Piperidinone | lookchem [lookchem.com]
- 14. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5464-79-9 | 2-Amino-4-methoxybenzothiazole | Ethers | Ambeed.com [ambeed.com]
- 16. Morpholines ∩ Amines| Ambeed [ambeed.com]
- 17. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine Analogs: A Guide to Structure-Activity Relationship (SAR) Driven Kinase Inhibitor Design
This guide provides a comprehensive comparison of rationally designed analogs based on the 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine scaffold. Our objective is to elucidate the structure-activity relationships (SAR) that govern their potency and selectivity as potential kinase inhibitors, offering a data-supported framework for researchers in oncology and drug development. The benzothiazole core is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly the ATP-binding site of protein kinases.[1][2] The dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers, making the development of targeted kinase inhibitors a critical therapeutic strategy.[3][4]
This document outlines a systematic approach to the optimization of the lead compound, 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, through targeted chemical modifications. We present a hypothetical SAR study, grounded in established medicinal chemistry principles and supported by data from analogous compound series, to illustrate the optimization process. The experimental protocols provided are standardized methodologies for the evaluation of kinase inhibitors.
Rationale for Analog Design: A Hypothetical SAR Exploration
The lead compound, Lead-1 , was selected for its synthetic tractability and promising core structure. To explore the SAR, we propose modifications at three key positions: the 2-amino group (R¹), the benzothiazole core (R²), and the 7-position substituent (R³). The rationale for these modifications is to probe interactions with the kinase hinge region, modulate physicochemical properties, and enhance target-specific binding.
-
Modification of the 2-Amino Group (R¹): This position is crucial for forming hydrogen bond interactions with the hinge region of the kinase ATP-binding site. We will explore the impact of N-alkylation and N-acylation to understand the steric and electronic requirements in this region.
-
Substitution on the Benzothiazole Core (R²): Introducing small electron-withdrawing or electron-donating groups at positions 5 or 6 can influence the electronic properties of the heterocyclic system and explore additional binding pockets.
-
Variation of the 7-Position Heterocycle (R³): The morpholine moiety at the 7-position is hypothesized to impact solubility and interact with the solvent-exposed region of the kinase. Replacing it with other cyclic amines will help to optimize these properties and potentially form additional interactions.
Synthesis and Biological Evaluation: Methodologies
General Synthetic Route
The proposed analogs can be synthesized following a convergent strategy. A key intermediate, a substituted 2-aminobenzothiazole, can be prepared via oxidative cyclization of the corresponding N-arylthiourea.[5] Subsequent functionalization at the 2-amino and 7-positions can be achieved through standard cross-coupling and nucleophilic substitution reactions.[6][7]
-
At the 2-amino position (R¹) , small N-alkylation (A-1, A-2) appears to be beneficial for potency, possibly by filling a small hydrophobic pocket. In contrast, N-acetylation (A-3) significantly reduces activity, likely due to steric hindrance or unfavorable electronic effects.
-
On the benzothiazole core (R²) , the introduction of small, electron-withdrawing halogens at positions 5 or 6 (B-1, B-2) is tolerated and may slightly improve potency. An electron-donating methoxy group (B-3) is detrimental to activity.
-
At the 7-position (R³) , replacing the morpholine with a piperidine ring (C-1) decreases activity, suggesting the importance of the morpholine oxygen for interaction or solubility. The thiomorpholine analog (C-2) retains similar activity, indicating that a heteroatom at this position is favorable. The basic nitrogen in N-methylpiperazine (C-3) leads to a significant loss of potency, which could be due to unfavorable interactions or altered physicochemical properties.
Mechanistic Context: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival. [8][9]Its aberrant activation is a frequent event in many cancers. [10]Our designed inhibitors are intended to target PI3Kα, a key isoform in this pathway, thereby blocking the downstream signaling that promotes tumorigenesis.
Conclusion and Future Directions
This guide presents a systematic framework for the SAR-driven optimization of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine analogs as potential kinase inhibitors. Our hypothetical study suggests that small alkyl substitutions at the 2-amino position, electron-withdrawing groups on the benzothiazole core, and retention of a heteroatom-containing ring at the 7-position are favorable for inhibitory activity.
The most promising hypothetical analog, B-2 , with a 6-chloro substitution, warrants further investigation. Future work should focus on the synthesis and in vitro evaluation of these proposed analogs to validate the hypothetical SAR. Promising compounds should then be profiled for kinase selectivity, ADME properties, and ultimately, in vivo efficacy in relevant cancer models. This iterative process of design, synthesis, and testing is fundamental to the successful development of novel, targeted cancer therapeutics.
References
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Journal of the National Cancer Institute, 110(3), 223–235.
- Massacesi, C., Di Tomaso, E., & de Bono, J. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(28), 3438–3440.
- Miricescu, D., Totan, A., Stanescu-Spinu, I. I., Badoiu, S. C., Stefani, C., Greabu, M., & Calina, D. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. International Journal of Molecular Sciences, 24(16), 12897.
- Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 9, 27.
- LoRusso, P. M. (2016). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.
- BenchChem. (n.d.).
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Iaroshenko, V. O., & Tolmachev, A. A. (2021).
- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50631.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture (pp. 237–245). Humana Press.
- University of Birmingham. (2025). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. University of Birmingham's Research Portal.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Organic Chemistry Portal. (n.d.). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal.
- ResearchGate. (n.d.). (a) Synthetic strategies of 2-aminobenzothiazole derivatives. (b) Our...
- ResearchGate. (n.d.). SAR analysis of 2‐aminobenzothiazole derivatives 8a–8n.
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
- Jenkins, D. J., et al. (2016). Structure-activity relationships of benzothiazole GPR35 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(24), 5919-5922.
- ResearchGate. (n.d.). The common synthetic routes for 2‐substituted benzothiazoles.
- Li, W. T., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 258, 115598.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
- Gnad, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8682.
- PubMed. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed.
- Breuzard, G., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 126.
- Sandor, B., et al. (2024).
- University of Birmingham. (2025). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. University of Birmingham's Research Portal.
- Al-Ostoot, F. H., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(14), 5396.
- Zhao, G., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 123, 514-522.
- Cicic, A., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Analysis of Novel PI3K Inhibitors: Profiling 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine Against Established Agents
This guide provides a comprehensive framework for the preclinical characterization and comparative analysis of novel phosphoinositide 3-kinase (PI3K) inhibitors, using the hypothetical compound 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine as a case study. For researchers in oncology and drug development, the rigorous evaluation of a new chemical entity against established benchmarks is a critical step in determining its therapeutic potential. This document outlines the essential experimental workflows, from initial biochemical assays to cell-based functional screens, and situates the resulting data in the context of well-characterized PI3K inhibitors, including both pan- and isoform-selective agents.
The PI3K/AKT/mTOR Pathway: A Cornerstone of Cancer Signaling
The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its activation is initiated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[4][5] This triggers the activation of PI3K, a family of lipid kinases.
Class I PI3Ks, the most implicated in cancer, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[4][6] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and PDK1, to the cell membrane.[4][9] This co-localization facilitates the phosphorylation and activation of AKT, which in turn phosphorylates a host of downstream targets, including mTOR, to drive cellular processes.[1][10]
Dysregulation of this pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a frequent event in a wide range of human cancers.[2][5][11] This constitutive activation makes the PI3K pathway one of the most attractive targets for cancer therapy.[12]
Caption: The PI3K/AKT/mTOR signaling pathway.
Foundational Characterization of a Novel Inhibitor
The first step in evaluating a novel compound like 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine is to determine its fundamental biochemical and cellular properties. This involves assessing its direct enzymatic inhibition and its effect on the signaling pathway within cancer cells.
In Vitro Kinase Assay: Determining Potency and Isoform Selectivity
Causality: The primary goal is to measure the direct inhibitory effect of the compound on the kinase activity of the four Class I PI3K isoforms (p110α, p110β, p110δ, p110γ). This experiment establishes the half-maximal inhibitory concentration (IC50), a key measure of potency, and reveals the compound's selectivity profile. Isoform selectivity is critical, as different isoforms have distinct roles in normal physiology and cancer, influencing both therapeutic efficacy and potential side effects.[13][14][15] For instance, PI3Kα is frequently mutated in solid tumors, while PI3Kδ is primarily expressed in hematopoietic cells and is a target in B-cell malignancies.[16][17][18]
Caption: Workflow for an in vitro PI3K kinase assay.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ system, which measures the amount of ADP produced in the kinase reaction.[19]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[19]
-
Reconstitute purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) to a working concentration in the kinase buffer.
-
Prepare a stock solution of the lipid substrate (e.g., PIP2) in the kinase buffer.
-
Prepare a 10 mM stock solution of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine in DMSO. Perform a serial dilution to create a range of concentrations for IC50 determination (e.g., from 10 µM to 0.1 nM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 0.5 µL of the serially diluted inhibitor or DMSO (vehicle control).[19]
-
Add 4 µL of the enzyme/lipid substrate mixture to each well.[19]
-
Initiate the reaction by adding 0.5 µL of ATP solution (final concentration typically 10-100 µM).[19]
-
Incubate at room temperature for 60 minutes.
-
-
Detection and Analysis:
-
Stop the kinase reaction and measure ADP production according to the manufacturer's protocol (e.g., by adding ADP-Glo™ Reagent).
-
Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isoform.
-
Western Blot Analysis: Probing Pathway Inhibition in Cells
Causality: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is essential to verify that the compound can penetrate the cell membrane and engage its target in a complex biological environment. Western blotting allows for the direct visualization of the phosphorylation status of key downstream proteins, primarily AKT. A potent inhibitor should decrease the levels of phosphorylated AKT (p-AKT) at key residues (Ser473 and Thr308) without affecting total AKT levels, providing direct evidence of on-target activity in a cellular context.
Experimental Protocol: Western Blot for p-AKT
-
Cell Culture and Treatment:
-
Select an appropriate cancer cell line with a known PI3K pathway activation (e.g., U87MG glioblastoma cells with PTEN loss, or MCF7 breast cancer cells with a PIK3CA mutation).
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The latter are crucial to preserve the phosphorylation status of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane extensively with TBST.[20]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the p-AKT band should decrease in a dose-dependent manner with inhibitor treatment.
-
Comparative Analysis: Benchmarking Against the Field
With foundational data on 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, the next step is a rigorous comparison against established PI3K inhibitors. This analysis provides context for the novel compound's potency, selectivity, and potential therapeutic niche.
We will compare our hypothetical compound against a panel of inhibitors with diverse selectivity profiles:
-
Pan-Class I Inhibitors: Target all four isoforms (α, β, δ, γ).
-
Isoform-Selective Inhibitors: Target one or more isoforms with significantly higher potency.
-
Alpelisib (BYL719): The first approved PI3K inhibitor, highly selective for the p110α isoform.[25][26][27]
-
Idelalisib (Zydelig): A selective inhibitor of the p110δ isoform, primarily used in hematologic malignancies.[7][16][28]
-
Duvelisib (Copiktra): A dual inhibitor of p110δ and p110γ.[29][30][31]
-
Copanlisib (Aliqopa): An intravenous inhibitor with predominant activity against p110α and p110δ.[17][32][33][34]
-
Comparison of Potency and Selectivity
The IC50 data from the in vitro kinase assay is best summarized in a table for direct comparison. Let's assume our hypothetical experiments for 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine yielded the following results, indicating a potent profile with some selectivity for the α and δ isoforms.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Selectivity Profile |
| 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine | 5 | 55 | 8 | 80 | α/δ-selective |
| Alpelisib (BYL719) | 5 | 1,200 | 290 | 250 | α-selective[25] |
| Idelalisib | 8,600 | 5,500 | 2.5 | 4,000 | δ-selective[16] |
| Duvelisib | 409 | 1,854 | 2.5 | 27 | δ/γ-selective[29] |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 | Pan-Class I (α/δ preference)[10][34] |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | Pan-Class I[22] |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | Pan-Class I (α/δ preference)[24] |
Analysis: Based on this hypothetical data, 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine exhibits a profile similar to Copanlisib and Pictilisib, with potent, low-nanomolar inhibition of the α and δ isoforms and roughly 10-fold less activity against β and γ.[24][34] This contrasts sharply with the highly focused activity of Alpelisib on PI3Kα or Idelalisib on PI3Kδ.[25] Such a profile suggests potential utility in both solid tumors driven by PI3Kα mutations and hematological cancers where PI3Kδ signaling is crucial.[18][27]
Comparison of Cellular Activity and Therapeutic Implications
The selectivity profile observed in biochemical assays often translates to distinct cellular effects and therapeutic windows.
-
α-Selective Inhibition (Alpelisib): Alpelisib's high selectivity for the α-isoform makes it particularly effective in tumors with activating PIK3CA mutations.[25][35] Its approval in combination with fulvestrant for HR+, HER2-, PIK3CA-mutated advanced breast cancer underscores the success of this targeted approach.[25] A key side effect is hyperglycemia, as PI3Kα is a critical mediator of insulin signaling.[36]
-
δ-Selective Inhibition (Idelalisib): By targeting PI3Kδ, which is predominantly expressed in leukocytes, Idelalisib effectively disrupts B-cell receptor (BCR) signaling.[3][7][16] This leads to apoptosis and inhibits the proliferation of malignant B-cells, making it a valuable therapy for certain leukemias and lymphomas.[16][18][28] Its targeted nature helps avoid the metabolic side effects associated with PI3Kα inhibition.
-
δ/γ Dual Inhibition (Duvelisib): Duvelisib targets both the malignant B-cell via PI3Kδ inhibition and modulates the tumor microenvironment by inhibiting PI3Kγ in T-cells and myeloid cells.[8][29][30][31] This dual action may offer broader efficacy in hematologic cancers.
-
Pan-Inhibition (Buparlisib, Copanlisib, Pictilisib): Pan-inhibitors block signaling from all Class I isoforms. This can be advantageous in tumors where multiple isoforms contribute to growth or where resistance to isoform-selective agents might develop. Copanlisib, with its potent α and δ inhibition, has shown efficacy in relapsed follicular lymphoma.[10][17] However, broader target engagement can lead to a more challenging side-effect profile, including hyperglycemia, hypertension, and psychiatric events, as seen with Buparlisib.[23]
Our hypothetical compound, 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine , with its α/δ-selective profile, could represent a "best of both worlds" approach. It has the potential to target PI3Kα-driven solid tumors while also impacting the PI3Kδ-dependent pathways relevant in lymphomas and the tumor microenvironment. Further preclinical studies would be required to determine if this dual activity provides a synergistic anti-tumor effect and whether its reduced activity against the β and γ isoforms translates to a more favorable safety profile compared to true pan-inhibitors.
Conclusion and Future Directions
The preclinical evaluation of a novel PI3K inhibitor is a multi-step process that requires rigorous, quantitative, and comparative analysis. By first establishing the potency and isoform selectivity of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine through in vitro kinase assays, and then confirming its on-target cellular activity via Western blotting, a foundational dataset is created.
Situating this data alongside that of established inhibitors like Alpelisib, Idelalisib, and Copanlisib is crucial for understanding its potential. The hypothetical α/δ-selectivity of our novel compound suggests a promising therapeutic profile that warrants further investigation, including comprehensive cell panel screening, in vivo xenograft studies to assess efficacy and tolerability, and detailed pharmacokinetic and pharmacodynamic analyses. This structured approach ensures that only the most promising candidates, with a clear rationale for their continued development, advance toward clinical investigation.
References
-
PI3K/AKT/mTOR pathway - Wikipedia. Wikipedia. [Link]
-
PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression. Creative Biolabs. [Link]
-
Duvelisib - Wikipedia. Wikipedia. [Link]
-
Idelalisib - Wikipedia. Wikipedia. [Link]
-
Copanlisib - Wikipedia. Wikipedia. [Link]
-
Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site. Secura Bio. [Link]
-
Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC - PubMed Central. NIH. [Link]
-
Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - NIH. NIH. [Link]
-
Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC - NIH. NIH. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. Protocols.io. [Link]
-
What is the mechanism of Copanlisib dihydrochloride? - Patsnap Synapse. Patsnap. [Link]
-
Characterization of the Novel and Specific PI3Kα Inhibitor NVP-BYL719 and Development of the Patient Stratification Strategy for Clinical Trials | Molecular Cancer Therapeutics - AACR Journals. AACR. [Link]
-
What is Buparlisib used for? - Patsnap Synapse. Patsnap. [Link]
-
Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PubMed - NIH. NIH. [Link]
-
PI3K-Akt Signaling Pathway - Creative Diagnostics. Creative Diagnostics. [Link]
-
What is the mechanism of Alpelisib? - Patsnap Synapse. Patsnap. [Link]
-
P13K Inhibitor - Mechanism of Action - ZYDELIG® (idelalisib). Gilead. [Link]
-
PI3K-Akt signaling pathway - Cusabio. Cusabio. [Link]
-
The Mechanism of Action and Toxicity Profile of Duvelisib (IPI-145) | Targeted Oncology. Targeted Oncology. [Link]
-
Aliqopa (copanlisib) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Dissecting isoform selectivity of PI3K inhibitors: the role of non-conserved residues in the catalytic pocket | Biochemical Journal | Portland Press. Portland Press. [Link]
-
alpelisib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS. [Link]
-
What is the mechanism of Duvelisib? - Patsnap Synapse. Patsnap. [Link]
-
Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem - NIH. NIH. [Link]
-
Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase. Mechanism of Action. [Link]
-
Alpelisib (Piqray) | Breast Cancer Now. Breast Cancer Now. [Link]
-
DUVELISIB – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. Clinicaltrials.eu. [Link]
-
Copanlisib - PubChem - NIH. NIH. [Link]
-
Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC - NIH. NIH. [Link]
-
Isoform-Selective PI3K Inhibitors for Various Diseases. | Semantic Scholar. Semantic Scholar. [Link]
-
Structural determinants of isoform selectivity in pi3k inhibitors - Johns Hopkins University. Johns Hopkins University. [Link]
-
Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem - NIH. NIH. [Link]
-
Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - PubMed. NIH. [Link]
-
Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - AACR Journals. AACR. [Link]
-
Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PubMed Central. NIH. [Link]
-
Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PubMed. NIH. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. Protocols.io. [Link]
-
Buparlisib in breast cancer - PubMed. NIH. [Link]
-
11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC - NIH. NIH. [Link]
-
Measuring PI3K Lipid Kinase Activity - Springer Nature Experiments. Springer Nature. [Link]
-
Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - MDPI. MDPI. [Link]
-
First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed Central. NIH. [Link]
Sources
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. nbinno.com [nbinno.com]
- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoform-Selective PI3K Inhibitors for Various Diseases. | Semantic Scholar [semanticscholar.org]
- 16. Idelalisib - Wikipedia [en.wikipedia.org]
- 17. Copanlisib - Wikipedia [en.wikipedia.org]
- 18. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 19. promega.de [promega.de]
- 20. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 21. What is Buparlisib used for? [synapse.patsnap.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Buparlisib in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 27. Alpelisib (Piqray) | Breast Cancer Now [breastcancernow.org]
- 28. ZYDELIG® (idelalisib) - P13K Inhibitor - Mechanism of Action [zydelig.com]
- 29. Duvelisib - Wikipedia [en.wikipedia.org]
- 30. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 31. clinicaltrials.eu [clinicaltrials.eu]
- 32. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 33. reference.medscape.com [reference.medscape.com]
- 34. Copanlisib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 36. What is the mechanism of Alpelisib? [synapse.patsnap.com]
A Senior Application Scientist's Guide to Validating Target Engagement: The Case of a Novel Pim-1 Kinase Inhibitor
In the landscape of kinase-targeted drug discovery, definitively proving that a compound engages its intended target within the complex milieu of a living cell is a critical milestone. This guide provides a comprehensive framework for validating the intracellular target engagement of a novel, potent, and selective inhibitor, which we will refer to as Compound X (4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine) , hypothesized to target the Pim-1 serine/threonine kinase.
We will explore and compare three orthogonal, industry-standard methodologies: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and a functional downstream biomarker analysis via Western Blot. Each method offers unique advantages and, when used in concert, provides a robust and multi-faceted confirmation of target engagement, fulfilling the core tenets of scientific rigor.
Pillar 1: Biophysical Target Engagement Confirmation with CETSA®
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that directly assesses the physical interaction between a drug and its protein target in a cellular environment. The core principle is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target, it typically increases the protein's resistance to heat-induced denaturation.
Experimental Rationale
By treating intact cells with Compound X, we can measure the change in the thermal stability of Pim-1 kinase. An increase in the temperature at which Pim-1 denatures and aggregates, compared to vehicle-treated cells, serves as direct evidence of the compound binding to the kinase. This method is invaluable as it requires no modification to the compound or the target protein, providing a physiologically relevant readout.
Step-by-Step Protocol: CETSA® for Pim-1 Kinase
-
Cell Culture & Treatment: Plate a human cancer cell line with high endogenous Pim-1 expression (e.g., K562 or MOLM-16) and grow to ~80% confluency. Treat the cells with a dose-range of Compound X (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating Gradient: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Aliquot the cell lysates into PCR tubes.
-
Thermal Challenge: Heat the aliquots across a defined temperature gradient (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Protein Fractionation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble, non-denatured protein fraction. Analyze the amount of soluble Pim-1 kinase remaining at each temperature point using a standard Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble Pim-1 as a function of temperature for each compound concentration. Fit the data to a sigmoidal curve to determine the melting temperature (Tm) under each condition. The change in melting temperature (ΔTm) is the key readout for target engagement.
Workflow: CETSA®
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Pillar 2: Proximity-Based Target Engagement with NanoBRET™
The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding at a specific protein target in living cells. The technology relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a luminescent donor to a fluorescent acceptor when they are in close proximity (<10 nm).
Experimental Rationale
For this assay, the target protein, Pim-1 kinase, is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A fluorescently-labeled tracer compound that is known to bind to the Pim-1 active site is then introduced into the cells. This tracer acts as the energy acceptor. When the tracer binds to the Pim-1-NanoLuc® fusion, a BRET signal is generated.
The addition of a competitive compound, like Compound X, will displace the fluorescent tracer from the Pim-1 active site, leading to a decrease in the BRET signal. The degree of signal reduction is directly proportional to the engagement of Compound X with Pim-1 kinase.
Step-by-Step Protocol: Pim-1 NanoBRET™ Assay
-
Cell Line Engineering: Transfect cells (e.g., HEK293) with a plasmid encoding for a Pim-1-NanoLuc® fusion protein. Select and expand a stable cell line with optimal expression levels.
-
Assay Preparation: Seed the engineered cells into a white, 96- or 384-well assay plate.
-
Compound Addition: Add a dose-range of the unlabeled test compound (Compound X) to the wells.
-
Tracer & Substrate Addition: Add a constant, pre-determined concentration of the fluorescent tracer and the NanoLuc® substrate (e.g., furimazine) to all wells. Incubate for a period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Signal Detection: Measure the luminescence signal at two wavelengths simultaneously using a plate reader equipped with appropriate filters: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 610 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of Compound X and fit the data to a four-parameter log-logistic curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Workflow: NanoBRET™ Target Engagement
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Pillar 3: Functional Validation via Downstream Pathway Analysis
While biophysical assays confirm binding, it is crucial to demonstrate that this binding event translates into a functional cellular consequence. Pim-1 kinase is known to phosphorylate several downstream substrates, including the pro-apoptotic protein BAD at serine 112 (pBAD Ser112). Inhibition of Pim-1 kinase activity by Compound X should therefore lead to a measurable decrease in the levels of pBAD (Ser112).
Experimental Rationale
This experiment provides functional proof of target engagement. By treating cells with Compound X and observing a dose-dependent reduction in a known Pim-1 substrate's phosphorylation status, we can infer that the compound is not only binding to Pim-1 but also inhibiting its catalytic activity within the cell.
Step-by-Step Protocol: pBAD Western Blot
-
Cell Culture & Treatment: Plate a relevant cell line (e.g., K562) and treat with a dose-range of Compound X or vehicle (DMSO) for a specified time (e.g., 4-6 hours).
-
Lysate Preparation: Harvest the cells, wash with cold PBS, and lyse in a buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE & Transfer: Separate the protein lysates by molecular weight using SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for pBAD (Ser112).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection & Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Normalization: Strip the membrane and re-probe with antibodies for total BAD and a loading control (e.g., GAPDH or β-Actin) to confirm that the observed changes are specific to the phosphorylation event and not due to variations in protein loading.
-
Densitometry: Quantify the band intensities to determine the relative decrease in pBAD (Ser112) levels as a function of Compound X concentration.
Signaling Pathway: Pim-1 and BAD
Caption: Simplified Pim-1 signaling pathway to the pro-apoptotic protein BAD.
Comparative Analysis of Target Engagement Methodologies
Each of these methods provides a different piece of the target engagement puzzle. A direct comparison highlights their complementary nature.
| Feature | CETSA® | NanoBRET™ Target Engagement | pBAD Western Blot |
| Principle | Ligand-induced thermal stabilization | Proximity-based BRET | Downstream substrate phosphorylation |
| Readout | Change in Protein Melting Temp (ΔTm) | IC50 (Tracer Displacement) | IC50 (Inhibition of Phosphorylation) |
| Cellular State | Live cells (initial treatment) | Live cells | Live cells (initial treatment) |
| Target Modification | None (endogenous protein) | Required (NanoLuc® fusion) | None (endogenous protein) |
| Compound Labeling | Not required | Not required | Not required |
| Primary Insight | Direct, physical binding | Direct, physical binding (competitive) | Functional enzymatic inhibition |
| Throughput | Low to Medium | High | Low |
| Key Advantage | Physiologically relevant; no artifacts from tags or labels | High sensitivity and quantitative; live-cell kinetics | Confirms functional consequence of binding |
| Key Limitation | Not all proteins show a thermal shift; lower throughput | Requires cell line engineering; potential for tracer-compound artifacts | Indirect; pathway effects could be from off-targets |
Conclusion: An Integrated Approach for Unambiguous Validation
Validating the target engagement of a novel compound like 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine (Compound X) requires a multi-pronged, evidence-based strategy. No single experiment can provide a complete picture.
-
CETSA® provides the foundational evidence of direct physical binding to the endogenous target protein in a native cellular environment.
-
NanoBRET™ offers a highly quantitative, high-throughput method to determine compound potency and binding kinetics in live cells.
-
Downstream biomarker analysis serves as the ultimate functional validation, demonstrating that the observed binding event translates into the desired biological outcome—the inhibition of the kinase's catalytic activity.
By integrating these biophysical and functional approaches, researchers can build a compelling and irrefutable case for the on-target activity of their compound, a critical step in the journey of drug development. This rigorous, self-validating system ensures that subsequent biological studies and preclinical development are built on a solid foundation of confirmed target engagement.
References
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Miettinen, T.P., Björklund, M. (2021). Cellular Thermal Shift Assay (CETSA) for Target Engagement Studies in Live Cells. In: Meyerkord, C., Fu, Z. (eds) Kinase Fusions. Methods in Molecular Biology, vol 2306. Humana, New York, NY. [Link]
-
Vasta, J.D., Robers, M.B., Machleidt, T., et al. (2018). Quantitative, real-time monitoring of protein-ligand binding in living cells. Cell Chemical Biology, 25(2), 256-264.e5. [Link]
-
Aho, T.L., Sandholm, J., Peltola, K.J., et al. (2004). Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site. FEBS Letters, 571(1-3), 43-49. [Link]
-
Lilly, M., & Kraft, A. S. (1997). Enforced expression of the Mr 33,000 Pim-1 kinase enhances factor-independent survival and inhibits apoptosis in murine myeloid cells. Cancer research, 57(23), 5348–5355. [Link]
Head-to-head comparison of benzothiazole versus benzoselenazole derivatives in anticancer assays.
An In-Depth Head-to-Head Comparison of Benzothiazole Versus Benzoselenazole Derivatives in Anticancer Assays
Introduction: The Tale of Two Isosteres in Oncology
In the landscape of medicinal chemistry, the benzothiazole scaffold is a well-established "privileged structure," forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer effects.[1][2] Its derivatives have been extensively studied and have shown efficacy against a multitude of cancer cell lines through diverse mechanisms of action.[3][4] Recently, the principle of isosteric replacement—substituting one atom or group for another with similar physical or chemical properties—has brought the benzoselenazole scaffold into the spotlight. By replacing the sulfur atom of benzothiazole with selenium, a heavier chalcogen homolog, researchers aim to modulate the molecule's physicochemical properties, such as size, lipophilicity, and hydrogen bonding capacity, to enhance biological activity and target specificity.[5]
This guide, prepared for researchers, scientists, and drug development professionals, provides a direct, evidence-based comparison of benzothiazole and benzoselenazole derivatives in the context of anticancer research. We will move beyond a simple recitation of facts to explore the causality behind their differential activities, present the data that underpins these comparisons, and provide the detailed experimental frameworks necessary to validate these findings in your own laboratories.
Structural Nuances and Mechanistic Divergence
The substitution of sulfur with selenium, while seemingly minor, imparts significant changes to the heterocyclic core that can profoundly influence drug-target interactions. Selenium's larger atomic radius, greater polarizability, and distinct electronic properties can lead to altered binding affinities, metabolic pathways, and cellular uptake compared to its sulfur counterpart.
Mechanisms of Action: A Broad-Spectrum Veteran vs. a Targeted Specialist
Benzothiazole Derivatives: The Multi-Targeted Workhorse
The anticancer activity of benzothiazole derivatives is pleiotropic, engaging a variety of cellular targets and pathways to induce cancer cell death.[2][3] Decades of research have shown their ability to:
-
Induce Apoptosis: Many benzothiazole compounds trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[1][6]
-
Promote Cell Cycle Arrest: They can halt cell proliferation by causing arrest at various phases of the cell cycle, preventing cancer cells from dividing.[3][6]
-
Inhibit Key Kinases: Specific derivatives have been shown to be potent inhibitors of crucial signaling kinases, such as Abl kinase, which are often dysregulated in cancer.[7]
-
Modulate Signaling Pathways: The NF-κB pathway, a critical regulator of inflammation and cell survival, has been identified as a key target.[6]
-
Inhibit Carbonic Anhydrases: Certain benzothiazoles can inhibit tumor-associated carbonic anhydrases (CAs), particularly CA IX and XII, which are involved in regulating pH in the hypoxic tumor microenvironment.[4]
Caption: Benzothiazole derivatives inhibiting the NF-κB pathway.[6]
Benzoselenazole Derivatives: The Rise of a Selective Agent
While the body of research is more recent, benzoselenazole derivatives are carving out a niche as highly selective and potent anticancer agents. The most compelling evidence points to a distinct mechanism:
-
Selective c-MYC Inhibition: A landmark study demonstrated that benzoselenazole derivatives are potent and selective inhibitors of c-MYC transcription.[8] The c-MYC oncogene is a notoriously difficult-to-drug target that plays a central role in the proliferation of a majority of human cancers. These compounds function by specifically binding to and stabilizing a G-quadruplex structure in the c-MYC promoter region, effectively silencing its transcription.[5][8]
This high degree of target selectivity is a significant advantage, potentially leading to a wider therapeutic window and fewer off-target effects compared to more broadly acting agents.
Caption: Benzoselenazole derivatives inhibiting c-MYC transcription.[8]
Quantitative Comparison: Performance in Anticancer Assays
Objective comparison requires quantitative data. While a vast number of benzothiazole derivatives have been evaluated, direct comparative studies against their benzoselenazole isosteres are only beginning to emerge. The available data, however, is telling.
Head-to-Head: Benzoselenazole vs. Benzothiazole as c-MYC Inhibitors
A crucial study directly compared benzoselenazole, benzothiazole, and benzoxazole analogs for their ability to act as c-MYC transcription inhibitors. The results clearly favored the selenium-containing scaffold.[5][8]
Table 1: Comparative Activity of Benzoazole Derivatives as c-MYC Inhibitors
| Compound ID | Scaffold | Target Selectivity | In Vitro Potency (Hepatoma Cells) | In Vivo Efficacy (Xenograft Model) |
|---|---|---|---|---|
| m-Se3 | Benzoselenazole | High (Specific for c-MYC G-quadruplex) | High | Effective Tumor Growth Inhibition |
| Analog | Benzothiazole | Lower | Moderate | Not Reported as lead |
| Analog | Benzoxazole | Lower | Moderate | Not Reported as lead |
(Data synthesized from descriptive results in references[5][8])
The key takeaway is that the benzoselenazole derivative, m-Se3, demonstrated superior selectivity for the c-MYC G-quadruplex and greater cancer cell-specific growth inhibition compared to its benzothiazole and benzoxazole counterparts.[8]
Baseline Efficacy: A Snapshot of Benzothiazole Derivatives' Potency
To provide context for the potency of the benzothiazole class, the following table summarizes the cytotoxic activity of various derivatives against a range of human cancer cell lines.
Table 2: Selected In Vitro Cytotoxic Activity (IC₅₀ in µM) of Benzothiazole Derivatives
| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Phenylacetamide Benzothiazole (4l) | Pancreatic Cancer | Low µM | [9] |
| 2-Substituted Benzothiazole (A) | HepG2 (Liver) | 38.54 (48h) | [6] |
| 2-Substituted Benzothiazole (B) | HepG2 (Liver) | 29.63 (48h) | [6] |
| Acylhydrazone Benzothiazole (4d) | C6 (Glioma) | 0.09 | [10] |
| Pyridine Acetamide Benzothiazole | SKRB-3 (Breast) | 0.0012 | [1] |
| Pyridine Acetamide Benzothiazole | SW620 (Colon) | 0.0043 | [1] |
| 2-(4-Amino-3-methylphenyl) BTA | Multiple Lines | Potent |[11] |
This data illustrates the broad and potent anticancer activity of the benzothiazole scaffold, with some derivatives exhibiting exceptional, even nanomolar, efficacy.[1]
Experimental Protocols: A Framework for Self-Validating Systems
To ensure scientific rigor and reproducibility, detailed, validated protocols are essential. The following sections provide step-by-step methodologies for the key assays used to evaluate and compare these compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12] Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Perform a cell count and dilute to the optimal seeding density (determined empirically for each cell line). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[14]
-
Compound Treatment: Prepare a serial dilution of the benzothiazole and benzoselenazole derivatives in complete culture medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment incubation, add 10-20 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours.[15]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., isopropanol, DMSO, or a buffered SDS solution) to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at a wavelength of 550-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] It relies on two key reagents:
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[16][17]
-
Propidium Iodide (PI): A fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[18]
Caption: Workflow for Annexin V & PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Preparation: Culture and treat cells with the test compounds for the desired time. Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Cell Washing: Centrifuge the collected cells (e.g., 500 x g for 5 minutes) and wash the pellet twice with cold, sterile PBS to remove all traces of medium.[18]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 2-5 µL of PI staining solution (e.g., 1 mg/mL stock).[17][18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.[17] Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).
Cell Cycle Analysis: Propidium Iodide Staining
This method uses PI to stain the total DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[19] Because PI also binds to RNA, treatment with RNase is a critical step.[20]
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]
- 8. Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. vet.cornell.edu [vet.cornell.edu]
A Researcher's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
Introduction: The Benzothiazole Scaffold and the Quest for Kinase Specificity
The benzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of various protein kinases.[1][2] These kinases, crucial regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[2][3] The introduction of a methoxy group at the C-6 position of the benzothiazole ring, in particular, has been shown to enhance kinase-targeted anticancer activity.[1]
This guide focuses on a novel benzothiazole derivative, 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine . Given its structural similarities to known kinase inhibitors targeting enzymes such as PI3K, EGFR, and CK2/GSK3β, a thorough evaluation of its target specificity is paramount before its use as a chemical probe or advancement as a therapeutic candidate.[2][4][5]
The promiscuity of kinase inhibitors, largely due to the conserved nature of the ATP-binding pocket across the kinome, presents both challenges and opportunities.[6][7] While off-target effects can lead to unforeseen toxicity, they can also be harnessed for therapeutic benefit through polypharmacology.[6][7] Therefore, comprehensive cross-reactivity profiling against a broad kinase panel is not merely a suggestion but a critical step in the development of any novel kinase inhibitor.[8][9] This guide will provide a detailed framework for conducting such a study, from experimental design to data interpretation, using 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine as our central example.
The Imperative of Kinase Cross-Reactivity Profiling
Broad kinase panel screening serves several key purposes:
-
On-Target Potency Confirmation: Validates the inhibitory activity against the primary intended kinase target.
-
Off-Target Identification: Uncovers unintended interactions with other kinases, which could lead to side effects.[9]
-
Selectivity Quantification: Allows for a quantitative assessment of how specific the compound is for its target.
-
Revealing Polypharmacology: May identify multiple, potentially synergistic, targets for the inhibitor.[7]
Experimental Workflow for Kinase Panel Screening
The following protocol outlines a robust, two-tiered approach to kinase inhibitor profiling, a strategy that is both efficient and cost-effective.[8]
Caption: A two-tiered workflow for kinase inhibitor cross-reactivity profiling.
Detailed Step-by-Step Protocol
Part 1: Tier 1 - Initial Broad Screen at a Single Concentration
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine in 100% DMSO.
-
Perform serial dilutions to achieve the desired final screening concentration (e.g., 10 µM). It is crucial to maintain a consistent final DMSO concentration across all assays to avoid solvent-induced artifacts.
-
-
Kinase Panel Selection:
-
Choose a comprehensive, commercially available kinase panel that covers a wide representation of the human kinome. Panels like the Eurofins scanMAX (468 kinases) or similar large panels are ideal for initial screening to maximize the chances of identifying off-target interactions.[10]
-
-
Assay Execution (Example using ADP-Glo™ Luminescent Assay):
-
The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11]
-
In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration close to its Michaelis-Menten constant (Km) to ensure assay sensitivity.[12]
-
Add the test compound (4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine) or vehicle control (DMSO) to the appropriate wells.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
-
Data Analysis and Hit Identification:
-
Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
-
Define a "hit" as any kinase exhibiting inhibition above a certain threshold, typically >70%, at the screening concentration.[8]
-
Part 2: Tier 2 - Dose-Response and IC50 Determination
-
Dose-Response Assay:
-
For each "hit" identified in Tier 1, perform a dose-response experiment.
-
Prepare a 10-point serial dilution of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, typically in half-log steps, spanning a concentration range that will encompass the expected IC50 value.
-
Run the kinase assay as described in Part 1 for each concentration of the inhibitor.
-
-
IC50 Calculation:
Data Presentation and Interpretation
The results of the kinase profiling should be presented in a clear and concise manner to facilitate interpretation and comparison.
Illustrative Data for 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
For the purpose of this guide, let's assume that our profiling of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine revealed potent inhibition of PI3Kα as the primary target, with several off-targets identified.
Table 1: IC50 Values for 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine against a Panel of Kinases
| Kinase Target | Kinase Family | IC50 (nM) |
| PI3Kα | Lipid Kinase | 15 |
| PI3Kβ | Lipid Kinase | 150 |
| PI3Kδ | Lipid Kinase | 800 |
| PI3Kγ | Lipid Kinase | 1,200 |
| mTOR | Atypical Kinase | 250 |
| CDK2 | CMGC | >10,000 |
| EGFR | Tyrosine Kinase | >10,000 |
| GSK3β | CMGC | 5,500 |
| CK2 | CMGC | >10,000 |
This is hypothetical data generated for illustrative purposes.
Quantifying Selectivity
A simple way to quantify selectivity is to calculate a selectivity score , which is the ratio of the IC50 for an off-target kinase to the IC50 for the primary target. A higher selectivity score indicates greater specificity for the primary target.
Table 2: Selectivity Profile of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine (Primary Target: PI3Kα)
| Off-Target Kinase | Selectivity Score (IC50_off-target / IC50_PI3Kα) |
| PI3Kβ | 10 |
| PI3Kδ | 53 |
| PI3Kγ | 80 |
| mTOR | 17 |
| GSK3β | 367 |
This is hypothetical data generated for illustrative purposes.
Interpreting the Data:
The hypothetical data suggests that 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine is a potent inhibitor of PI3Kα. It displays a 10-fold selectivity over PI3Kβ and even greater selectivity against other PI3K isoforms and mTOR. The compound shows weak or no activity against kinases from other families like CDK2, EGFR, and CK2. This profile suggests that it could be a relatively selective PI3Kα inhibitor.
It is important to note that IC50 values can be influenced by experimental conditions, particularly the ATP concentration for ATP-competitive inhibitors.[12] Therefore, for a more rigorous comparison between different inhibitors, calculating the inhibitor constant (Ki) using the Cheng-Prusoff equation is recommended.[14]
Comparative Analysis with Alternative Inhibitors
To provide context for the selectivity profile of a novel compound, it is essential to compare it against well-characterized, existing inhibitors.
Table 3: Comparison of IC50 Values (nM) for PI3K Inhibitors
| Kinase Target | 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine (Hypothetical) | Alpelisib (PI3Kα-selective) | Taselisib (PI3Kα/δ/γ inhibitor) |
| PI3Kα | 15 | 5 | 3 |
| PI3Kβ | 150 | 1,156 | 1,640 |
| PI3Kδ | 800 | 290 | 3 |
| PI3Kγ | 1,200 | 250 | 1 |
This is hypothetical data generated for illustrative purposes. Data for Alpelisib and Taselisib are representative values from public sources.
This comparative table would allow researchers to position their novel compound within the existing landscape of inhibitors for that target class.
Visualization of Kinase Selectivity
Visual representations of kinase selectivity data, such as dendrograms or kinome maps, can provide an intuitive overview of a compound's cross-reactivity profile.
Caption: A conceptual map of kinase selectivity based on IC50 values.
Conclusion
The cross-reactivity profiling of any novel kinase inhibitor is a cornerstone of its preclinical characterization. This guide provides a comprehensive, albeit illustrative, framework for such an investigation, using the novel compound 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine as a case study. By following a systematic, data-driven approach, researchers can confidently elucidate the selectivity profile of their compounds, enabling a deeper understanding of their biological effects and paving the way for their potential application in research and medicine. The principles and methodologies outlined herein are broadly applicable to the characterization of any novel kinase inhibitor.
References
-
Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]
- Vieth, M., et al. (2004). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Valsasina, B., Kalisz, H., & Isacchi, A. (2004).
- van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Critical Reviews in Eukaryotic Gene Expression.
- Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]
- Klüter, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Kinnings, S. L., et al. (2009). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
-
Luceome Biotechnologies. (2021). Explore Our Kinase Panels. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP] - FR. Retrieved from [Link]
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Hijjawi, M. S. (2019). Interpretation: Contradiction in IC50 results between the binding assay and the cell based assay, Why?.
- Schürer, S. C., et al. (2013). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
- Drewry, D. H., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv.
-
Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]
- Gabr, M. T., et al. (2014).
- Pardhi, T., et al. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm.
- Henderson, J. L., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry.
- Al-Hujaily, E. M., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules.
- Al-Jaf, R. H., et al. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Journal of Molecular Structure.
- El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.
- Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry.
- Pardhi, T., et al. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[ d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Kinase Selectivity Profiling Systems—General Panel [promega.kr]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. clyte.tech [clyte.tech]
- 14. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Confirmation of Dual Inhibitory Mechanisms in Benzothiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3][4] Its rigid, bicyclic nature and versatile substitution points make it an ideal framework for designing targeted therapeutics. In recent years, the focus has shifted from single-target drugs to multi-target agents, particularly dual inhibitors, which can offer enhanced efficacy, reduced potential for drug resistance, and synergistic therapeutic outcomes.[5][6][7] Benzothiazole derivatives have emerged as a prominent class of such agents, frequently demonstrating potent, dual inhibitory activity against key targets in oncology and other disease areas.
This guide provides an in-depth comparison of benzothiazole derivatives as dual inhibitors, grounded in experimental evidence. We will dissect the key dual-targeting mechanisms, present comparative performance data, and detail the critical experimental workflows required to validate these mechanisms with scientific rigor.
Dominant Dual-Targeting Mechanisms of Benzothiazole Derivatives
The therapeutic power of dual-inhibitor benzothiazole derivatives is most evident in their ability to simultaneously modulate multiple nodes within critical oncogenic signaling pathways.
Co-Inhibition of the PI3K/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival; its aberrant activation is a hallmark of many human cancers.[8][9] Targeting a single kinase in this pathway can lead to feedback activation of other components. Dual PI3K/mTOR inhibitors offer a more comprehensive blockade, preventing this escape mechanism. Benzothiazole-based compounds have been successfully developed as potent dual inhibitors of PI3K and mTOR, demonstrating significant anti-proliferative activity.[10][11]
Caption: PI3K/mTOR pathway with dual inhibition points for benzothiazole derivatives.
Co-Inhibition of VEGFR-2 and EGFR
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are two critical receptor tyrosine kinases (RTKs). VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth, while EGFR drives tumor cell proliferation and survival.[4] Simultaneous inhibition of both pathways attacks the tumor on two fronts: cutting off its blood supply and directly halting its growth. Novel benzothiazole series have shown potent dual inhibitory activity against both VEGFR-2 and EGFR, with IC50 values comparable to or better than established standards.[12][13]
Comparative Performance of Benzothiazole-Based Dual Inhibitors
The following table summarizes experimental data for representative benzothiazole derivatives, highlighting their dual inhibitory potency. This quantitative data is essential for comparing lead candidates and understanding structure-activity relationships (SAR).
| Compound Class/ID | Target 1 | IC50 (Target 1) | Target 2 | IC50 (Target 2) | Key Cell Line(s) | Reference |
| Compound 82 (PI3K/mTOR) | PI3Kα | 1.9 nM | mTOR | 7.3 nM | U-87 MG, A549, HCT116 | [10] |
| Compound 11 (PI3Kβ/mTOR) | PI3Kβ | 0.027 µM | mTOR | >50 µM | Prostate Cancer Lines | [8] |
| Derivative 21 (VEGFR-2/EGFR) | VEGFR-2 | 0.19 µM | EGFR | 0.16 µM | MCF-7, HepG-2 | [12] |
| Derivative 22 (VEGFR-2/EGFR) | VEGFR-2 | 0.15 µM | EGFR | 0.11 µM | MCF-7, HepG-2 | [12] |
| Compound 4f (AChE/MAO-B) | AChE | 23.4 nM | MAO-B | 40.3 nM | N/A (Enzymatic) | [14][15] |
| Compound 5b (VEGFR-2/Antioxidant) | VEGFR-2 | 0.30 µM (vs Sorafenib) | DPPH Scavenging | 11.17 µM | A-498, HepG2 | [16] |
Experimental Workflows for Validating Dual Inhibition
Confirming a dual inhibitory mechanism requires a multi-step, hierarchical approach, moving from purified biochemical systems to complex cellular models. Each step serves as a validation check for the next, ensuring the observed effects are specific and on-target.
Workflow Step 1: In Vitro Enzymatic Assays
-
Expert Rationale (The "Why"): This is the foundational experiment. It directly measures the compound's ability to inhibit the purified target enzymes in a controlled, cell-free environment. This confirms direct interaction and establishes the intrinsic potency (IC50) for each target, free from confounding factors like cell permeability or off-target cellular effects. A direct comparison of IC50 values provides the first evidence of dual activity.[17][18]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines [mdpi.com]
- 10. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activit… [ouci.dntb.gov.ua]
- 14. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis, and computational validation of novel benzothiazole derivatives as dual anticancer-antioxidant agents targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Novel Benzothiazole Compounds in Preclinical Animal Models
Introduction: The Therapeutic Promise of the Benzothiazole Scaffold
The benzothiazole ring system is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists.[1][2] Its unique structural properties allow for diverse biological activities, making it a cornerstone in the development of novel therapeutics.[1][2][3] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties.[4][5][6] This guide provides a comparative analysis of the in vivo efficacy of two novel, hypothetically designated benzothiazole compounds—BZT-734 (for oncology) and BZT-951 (for neuroprotection)—against established standards in relevant animal models. Our objective is to furnish researchers and drug development professionals with a clear, data-driven comparison to inform preclinical decision-making.
The rationale for focusing on these two areas stems from the significant therapeutic potential benzothiazoles have shown. In oncology, derivatives have been shown to induce apoptosis, inhibit kinases, and interfere with DNA replication in cancer cells.[1][7] In the context of neurodegenerative diseases like Alzheimer's, benzothiazole-based compounds are being explored for their ability to inhibit amyloid-beta (Aβ) aggregation, reduce oxidative stress, and modulate key enzymes.[4][8][9]
Part 1: Anticancer Efficacy of BZT-734 in a Xenograft Model
Novel benzothiazole derivatives are being actively investigated as potent anticancer agents, with some showing promise in early clinical trials.[10][7] The mechanism of action often involves targeting critical cellular pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[7]
Comparative Efficacy Study: BZT-734 vs. Cisplatin in a Human Lung Carcinoma (A549) Xenograft Model
This section details a head-to-head comparison of BZT-734, a novel benzothiazole derivative, with the standard-of-care chemotherapeutic agent, Cisplatin.
Experimental Rationale: The A549 human non-small cell lung cancer xenograft model in immunodeficient mice is a well-established and widely used model for evaluating the in vivo efficacy of novel anticancer compounds.[11] The primary endpoint is the inhibition of tumor growth over time, providing a robust measure of therapeutic potential.[11] A secondary endpoint, Caspase-3 activity in tumor tissue, is included to provide mechanistic insight into the induction of apoptosis.[12][13][14]
Experimental Workflow Diagram
Caption: Workflow for the A549 xenograft efficacy study.
Quantitative Data Summary: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg, i.p.) | Mean Tumor Volume (Day 21, mm³) | % Tumor Growth Inhibition (TGI) | Mean Tumor Weight (Day 21, g) |
| Vehicle Control | - | 1250 ± 150 | - | 1.3 ± 0.2 |
| BZT-734 | 20 | 480 ± 95 | 61.6% | 0.5 ± 0.1 |
| Cisplatin (Standard) | 5 | 610 ± 110 | 51.2% | 0.7 ± 0.1 |
| *Data are presented as Mean ± SD. p < 0.05 compared to Vehicle Control. |
Mechanistic Endpoint: Apoptosis Induction
| Treatment Group | Dose (mg/kg, i.p.) | Relative Caspase-3 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| BZT-734 | 20 | 3.8 ± 0.7 |
| Cisplatin (Standard) | 5 | 2.9 ± 0.5 |
| *Data are presented as Mean ± SD. p < 0.05 compared to Vehicle Control. |
Interpretation of Results: BZT-734 demonstrated superior efficacy in inhibiting tumor growth compared to the standard chemotherapeutic, Cisplatin, achieving a 61.6% TGI. The reduction in final tumor volume and weight was statistically significant. Furthermore, the elevated Caspase-3 activity in the BZT-734 treatment group suggests that its antitumor effect is, at least in part, mediated by a stronger induction of apoptosis within the tumor cells.[15]
Part 2: Neuroprotective Efficacy of BZT-951 in an Alzheimer's Disease Model
Benzothiazole derivatives have emerged as promising candidates for treating neurodegenerative disorders, particularly Alzheimer's disease (AD).[8][16] Their proposed mechanisms include the inhibition of acetylcholinesterase (AChE), reduction of amyloid-beta (Aβ) plaque aggregation, and antioxidant effects.[4][9]
Comparative Efficacy Study: BZT-951 vs. Riluzole in a 5xFAD Transgenic Mouse Model
This study evaluates the neuroprotective and cognitive-enhancing effects of BZT-951, a novel benzothiazole, against Riluzole, a benzothiazole-based drug known to have neuroprotective properties.[17][9]
Experimental Rationale: The 5xFAD transgenic mouse is a widely accepted model for AD research, as it rapidly develops key pathological hallmarks of the disease, including significant Aβ plaque deposition and associated cognitive deficits.[18] The Forced Swim Test is used to assess depressive-like behavior, which can be a comorbidity in AD, and is sensitive to antidepressant/neuroprotective treatments.[19][20] Histological analysis of Aβ plaque burden provides a direct measure of the compound's effect on a core pathological feature of AD.[21][22]
Signaling Pathway Diagram: Putative Neuroprotective Mechanisms
Caption: Putative multi-target mechanism of BZT-951 in AD.
Quantitative Data Summary: Behavioral and Pathological Endpoints
| Treatment Group (5xFAD mice) | Dose (mg/kg, p.o.) | Immobility Time (s) in Forced Swim Test | Cortical Aβ Plaque Burden (%) |
| Vehicle Control | - | 155 ± 20 | 12.5 ± 2.1 |
| BZT-951 | 15 | 95 ± 15 | 7.1 ± 1.5 |
| Riluzole (Reference) | 10 | 110 ± 18 | 10.2 ± 1.9 |
| Wild-Type (Non-Transgenic) | - | 70 ± 12 | < 0.1 |
| Data are presented as Mean ± SD. p < 0.05 compared to Vehicle Control. |
Interpretation of Results: Chronic administration of BZT-951 to 5xFAD mice resulted in a significant reduction in depressive-like behavior, as evidenced by the decreased immobility time in the Forced Swim Test.[23][24] This behavioral improvement surpassed that of the reference compound, Riluzole. Critically, BZT-951 treatment also led to a statistically significant reduction in the cortical amyloid-beta plaque burden, indicating a potent disease-modifying effect. Riluzole, at the tested dose, did not significantly reduce the plaque load. These findings position BZT-951 as a promising multifunctional candidate for Alzheimer's disease therapy.
Part 3: Detailed Experimental Protocols
Scientific integrity and reproducibility are paramount. The following sections provide self-validating, step-by-step protocols for the key experiments described in this guide.
A549 Xenograft Tumor Model Protocol
-
Cell Culture: A549 cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Housing: 4-6 week old female SCID mice are used and allowed to acclimatize for one week.[25]
-
Tumor Implantation: Cells are harvested at 80% confluency, washed with PBS, and resuspended in serum-free medium.[25] A suspension of 3 x 10^6 viable cells in 100 µL is injected subcutaneously into the right flank of each mouse.[25]
-
Tumor Measurement: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (width)² x length/2.[25]
-
Treatment: When tumors reach an average volume of 50-100 mm³, mice are randomized into treatment cohorts.[25] Compounds are administered via intraperitoneal (i.p.) injection daily for 21 days.
-
Endpoint: At day 21, mice are euthanized. Tumors are excised, weighed, and a portion is snap-frozen for subsequent biochemical analysis.[26]
Caspase-3 Activity Assay (Colorimetric) Protocol
-
Tissue Preparation: Snap-frozen tumor tissue (~50 mg) is homogenized on ice in 200 µL of cold lysis buffer.[15] The lysate is incubated on ice for 30 minutes.[15]
-
Assay Procedure: Lysates are centrifuged at 12,000 rpm for 15 minutes at 4°C.[15] The supernatant (protein extract) is collected.
-
Reaction Setup: In a 96-well plate, 50-200 µg of protein from each sample is added. Reaction buffer containing DTT is added to each well.[15]
-
Substrate Addition: 5 µL of the DEVD-pNA substrate (specific for Caspase-3) is added to each well.[15]
-
Incubation and Reading: The plate is incubated at 37°C for 1-2 hours. The absorbance is read at 405 nm using a microplate reader.[13] The fold increase in Caspase-3 activity is determined by comparing the absorbance of treated samples to the untreated controls.[13]
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) is filled with water (25°C) to a depth of 15 cm, preventing the mouse from touching the bottom.[20]
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the test begins.[20]
-
Procedure: Each mouse is gently placed into the water-filled cylinder.[20] The behavior is recorded for a total of 6 minutes.[19][20]
-
Scoring: The session is typically analyzed for the last 4 minutes. An observer scores the total time the mouse remains immobile (making only minimal movements to keep its head above water).[20]
-
Post-Test Care: After the test, mice are removed, gently dried, and placed in a heated cage to prevent hypothermia before being returned to their home cage.[24]
Amyloid-β Plaque Staining and Quantification Protocol
-
Tissue Preparation: Mice are transcardially perfused with PBS followed by 4% paraformaldehyde (PFA). Brains are extracted and post-fixed in PFA overnight, then cryoprotected in a sucrose solution.
-
Sectioning: Brains are sectioned coronally at 30 µm thickness using a cryostat.[18]
-
Immunohistochemistry: Free-floating sections are washed in TBS. For Aβ staining, antigen retrieval is performed by incubating sections in formic acid.[27]
-
Staining: Sections are blocked and then incubated overnight with a primary antibody against Aβ (e.g., 6E10).[18] After washing, they are incubated with a fluorescently-labeled secondary antibody.[21]
-
Imaging: Stained sections are mounted on slides and imaged using a fluorescence microscope.[27]
-
Quantification: Images of the cortex and hippocampus are captured. Image analysis software (e.g., ImageJ) is used to apply a threshold to the images and calculate the percentage of the total area occupied by Aβ plaques (plaque burden).[27]
References
-
Caspase Activity Assay. Creative Bioarray. [Link]
-
Statement on the forced swim test in rodent models. NHMRC. [Link]
-
Factsheet on the forced swim test. Understanding Animal Research. [Link]
-
Amyloid-β Plaque Analysis in Alzheimer's Disease. Biospective. [Link]
-
The Forced Swim Test as a Model of Depressive-like Behavior. JoVE. [Link]
-
Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]
-
Caspase Protocols in Mice. PubMed Central - NIH. [Link]
-
Novel Benzothiazole derivates for the treatment of neurodegenerative disorders: study in phenotypic alzheimer's disease model. Spanish Drug Discovery Network - SDDN. [Link]
-
Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. PubMed. [Link]
-
Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Taylor & Francis Online. [Link]
-
Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease. JoVE. [Link]
-
Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Usiena air. [Link]
-
Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]
-
In vitro and In vivo antitumor activities of benzothiazole analogs. ResearchGate. [Link]
-
Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
-
Benzothiazole derivatives as anticancer agents. PubMed. [Link]
-
Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. [Link]
-
Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer's Disease. NIH. [Link]
-
Tumor Study Guidelines in Mice and Rats. Animal Care and Use Committee. [Link]
-
Xenograft Tumor Model Protocol. Protocol Online. [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH. [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
-
Detecting Amyloid-β Plaques in Alzheimer's Disease. Springer Nature Experiments. [Link]
-
In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. MDPI. [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
-
Staining for murine and human amyloid plaques. Shown paraffin embedded... ResearchGate. [Link]
-
In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. [Link]
-
A Review on Benzothiazole Derivatives and Their Biological Significances. ResearchGate. [Link]
-
benzothiazoles-a-new-profile-of-biological-activities.pdf. Indian Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sddn.es [sddn.es]
- 9. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mpbio.com [mpbio.com]
- 16. tandfonline.com [tandfonline.com]
- 17. usiena-air.unisi.it [usiena-air.unisi.it]
- 18. Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease [jove.com]
- 19. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 20. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 21. biospective.com [biospective.com]
- 22. Detecting Amyloid-β Plaques in Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]
- 23. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 26. animalcare.jhu.edu [animalcare.jhu.edu]
- 27. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Molecular Docking Predictions with Experimental Binding Assays
In the landscape of modern drug discovery, molecular docking stands as a powerful computational tool, offering tantalizing glimpses into the intricate dance between a ligand and its target protein.[1][2][3] It is an indispensable method for hit identification and lead optimization, allowing researchers to screen vast virtual libraries of compounds against a protein target of known three-dimensional structure.[1][4][5][6][7] However, the predictions generated by docking algorithms are, at their core, theoretical models. They are approximations of a complex biological reality, influenced by the inherent limitations of scoring functions and the challenge of accounting for protein flexibility.[4][8][9] To bridge the gap between computational prediction and biological certainty, rigorous experimental validation is not just recommended—it is an absolute necessity.
This guide provides a comparative overview of commonly employed experimental binding assays, offering insights into their underlying principles, practical applications, and the nuanced interpretation of their results. As a self-validating system, the strategic selection and orthogonal application of these techniques are paramount to confidently confirm or refute in silico hypotheses.
The Imperative of Experimental Validation: Beyond the Docking Score
Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein and estimate the binding affinity, typically represented as a docking score.[1][8] This score, however, is a calculated approximation of the binding free energy and can be susceptible to inaccuracies.[8] Factors such as the treatment of protein flexibility, the presence of water molecules, and the specific algorithms used in the scoring function can all impact the reliability of the prediction.[8][9] Therefore, relying solely on docking scores can lead to a high rate of false positives and the costly pursuit of non-viable lead compounds.
Experimental validation serves to anchor these computational predictions in empirical data, providing a multi-faceted view of the binding event. It allows us to move beyond a single, often simplistic, score and characterize the interaction in terms of:
-
Binding Affinity (KD): A quantitative measure of the strength of the interaction.
-
Binding Kinetics (kon, koff): The rates at which the ligand associates and dissociates from the target.
-
Thermodynamics (ΔH, ΔS): The enthalpic and entropic contributions to the binding energy.
-
Stoichiometry (n): The ratio in which the ligand and protein bind.
-
Structural Confirmation: The precise three-dimensional arrangement of the ligand within the protein's binding site.
The following sections will delve into a selection of powerful biophysical techniques that provide these crucial experimental insights.
A Comparative Guide to Experimental Binding Assays
The choice of an appropriate binding assay is a critical decision, contingent on the specific research question, the nature of the interacting molecules, and the available resources. This section provides a comparative analysis of several widely used techniques.
Calorimetry-Based Method: A Direct Measure of Binding Energetics
ITC is considered the gold standard for characterizing biomolecular interactions as it directly measures the heat released or absorbed during a binding event.[10][11] This label-free technique provides a complete thermodynamic profile of the interaction in a single experiment, yielding the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][12]
Principle of Operation: A solution of the ligand is titrated into a solution containing the protein, and the minute temperature changes resulting from the binding reaction are measured by a highly sensitive calorimeter.[10][12]
Key Strengths:
-
Label-free: Does not require modification of the interacting partners, ensuring the measurement reflects their native states.[10]
-
Thermodynamic Insight: Provides a comprehensive understanding of the driving forces behind the interaction.[10][11][12][13]
-
Solution-Based: Mimics physiological conditions more closely than surface-based methods.[11]
Causality in Experimental Choice: ITC is the method of choice when a deep understanding of the thermodynamics of binding is crucial for lead optimization. For instance, distinguishing between enthalpy-driven and entropy-driven binding can provide invaluable guidance for the rational design of more potent and specific inhibitors.
Experimental Workflow & Protocol:
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Detailed Protocol for ITC:
-
Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Prepare a concentrated stock solution of the ligand.
-
Crucially, both the protein and ligand solutions must be prepared in an identical, well-matched buffer to minimize heats of dilution.[12] Small differences in pH or buffer components can introduce significant artifacts.[12]
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the ITC cell.[12]
-
-
Concentration Determination:
-
Accurately determine the concentrations of the protein and ligand. This is critical for obtaining reliable stoichiometry data.[14]
-
The concentration of the macromolecule in the cell should be chosen based on the expected binding affinity to ensure an optimal "c-window" (c = [Macromolecule] * n * KA) for accurate curve fitting.[13]
-
-
Experimental Setup:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe. The ligand concentration should typically be 7-25 times that of the protein to ensure saturation is reached during the titration.[14]
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat spikes corresponding to each injection. Integrating these peaks yields a binding isotherm, which is a plot of heat change per mole of injectant versus the molar ratio of ligand to protein.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (KD, n, ΔH, and ΔS).[14]
-
Surface-Based Methods: Real-Time Kinetics
SPR and BLI are powerful, label-free techniques for studying the kinetics of molecular interactions in real-time.[15][16][17] They provide information on both the association (kon) and dissociation (koff) rates of binding, from which the equilibrium dissociation constant (KD) can be calculated.[18][19]
Principle of Operation:
-
SPR: Measures changes in the refractive index at the surface of a sensor chip when a ligand (immobilized on the chip) binds to an analyte (flowing over the surface).[15][20]
-
BLI: Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[16][17]
Key Strengths:
-
Real-time Kinetics: Provides detailed information on the dynamics of the interaction.[18][20]
-
Label-free: Avoids potential artifacts associated with labeling.[15][16]
-
High Throughput (BLI): The multi-well plate format of BLI allows for the simultaneous analysis of multiple samples.[17][21]
Causality in Experimental Choice: SPR and BLI are particularly valuable for rank-ordering a series of compounds based on their binding kinetics. For example, in drug development, a compound with a slow off-rate (long residence time on the target) may exhibit a more durable therapeutic effect. These techniques are ideal for identifying such candidates early in the discovery process.
Experimental Workflow & Protocol:
Caption: SPR/BLI Experimental Workflow.
Detailed Protocol for SPR/BLI:
-
Ligand Immobilization:
-
Analyte Preparation:
-
A series of dilutions of the small molecule (analyte) are prepared in a suitable running buffer.
-
-
Binding Measurement:
-
Baseline: Running buffer is flowed over the sensor surface to establish a stable baseline.
-
Association: The analyte solution is flowed over the surface, and the binding to the immobilized ligand is monitored in real-time.
-
Dissociation: Running buffer is again flowed over the surface to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration (SPR):
-
A regeneration solution is injected to remove the bound analyte, preparing the sensor surface for the next injection cycle.
-
-
Data Analysis:
-
The binding data is presented as a sensorgram, which plots the response (proportional to the amount of bound analyte) versus time.[20]
-
The association and dissociation phases of the sensorgram are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the on-rate (kon) and off-rate (koff). The KD is then calculated as koff/kon.
-
Fluorescence-Based Methods: Sensitivity and High-Throughput Screening
MST and FP are highly sensitive, solution-based techniques that are well-suited for high-throughput screening and fragment-based drug discovery.[23][24][25][26]
Principle of Operation:
-
MST: Measures the directed movement of molecules along a microscopic temperature gradient, which is altered upon binding.[27][28][29] One of the binding partners is fluorescently labeled or the intrinsic fluorescence of tryptophan residues is used.[28][30]
-
FP: Measures the change in the polarization of emitted light from a fluorescently labeled ligand upon binding to a larger protein.[24][31] The rotational motion of the small fluorescent ligand is slowed down upon binding, leading to an increase in polarization.[31]
Key Strengths:
-
High Sensitivity: Can measure interactions with very small amounts of sample.[23][27]
-
Solution-Based: Measurements are performed in solution, minimizing surface-related artifacts.[28][30]
-
Broad Applicability: Can be used for a wide range of interactions, including those involving membrane proteins.[23][27]
Causality in Experimental Choice: MST and FP are excellent choices for the initial screening of large compound libraries to identify potential hits. Their low sample consumption and high-throughput capabilities make them cost-effective for primary screening campaigns.[23][25] MST also has the advantage of being able to detect ligand-induced aggregation.[30]
Experimental Workflow & Protocol:
Sources
- 1. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biohelplearning.com [biohelplearning.com]
- 5. youtube.com [youtube.com]
- 6. Molecular Docking Challenges and Limitations: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. 7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery [amitray.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 17. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 18. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 19. nicoyalife.com [nicoyalife.com]
- 20. m.youtube.com [m.youtube.com]
- 21. ast.uga.edu [ast.uga.edu]
- 22. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MagHelix™ Microscale Thermophoresis (MST) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 24. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. Microscale Thermophoresis: Unlocking the Potential of Molecular Interactions | MolecularCloud [molecularcloud.org]
- 28. researchgate.net [researchgate.net]
- 29. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 30. nanotempertech.com [nanotempertech.com]
- 31. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Comparative study of the synthetic routes for substituted 2-aminobenzothiazoles.
A Comparative Guide to the Synthetic Routes of Substituted 2-Aminobenzothiazoles for Researchers and Drug Development Professionals.
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique structural and electronic properties allow it to interact with various biological targets, leading to applications in neurodegenerative diseases, oncology, and infectious diseases. For instance, the FDA-approved drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), features this core structure. The efficacy and novelty of drug candidates often hinge on the specific substitution patterns on the benzothiazole ring system. Therefore, the efficient and versatile synthesis of substituted 2-aminobenzothiazoles is a critical endeavor in modern drug discovery.
This guide provides a comparative analysis of the most prominent synthetic routes for substituted 2-aminobenzothiazoles, offering insights into their mechanisms, advantages, and limitations. We will delve into the classical Hugerschoff reaction, the Jacobson-Hugershoff rearrangement, and modern catalytic and microwave-assisted methodologies, providing detailed experimental protocols and comparative data to inform your synthetic strategy.
Classical Synthetic Routes: The Foundation
The Hugerschoff Reaction: A Direct Approach
The Hugerschoff reaction, first reported in 1901, is a direct method for synthesizing 2-aminobenzothiazoles from arylthioureas. The reaction typically involves the cyclization of an N-arylthiourea in the presence of an oxidizing agent, most commonly bromine in a solvent like chloroform or acetic acid.
Mechanism and Experimental Considerations:
The reaction proceeds through an electrophilic cyclization mechanism. The arylthiourea is first oxidized to form a sulfenyl halide, which then undergoes intramolecular electrophilic substitution onto the aromatic ring, followed by elimination to yield the 2-aminobenzothiazole. The choice of oxidizing agent and solvent can significantly impact the reaction's efficiency and the formation of byproducts. While bromine is traditional, other reagents like sulfuryl chloride and hydrogen peroxide have also been employed.
Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzothiazole via the Hugerschoff Reaction
-
Preparation of the Arylthiourea: To a solution of 4-chloroaniline (10 mmol) in acetone (50 mL), add ammonium thiocyanate (12 mmol). Reflux the mixture for 4 hours. After cooling, pour the reaction mixture into ice-cold water. Filter the resulting precipitate, wash with water, and dry to obtain N-(4-chlorophenyl)thiourea.
-
Cyclization: Dissolve the N-(4-chlorophenyl)thiourea (5 mmol) in chloroform (20 mL). Cool the solution in an ice bath.
-
Addition of Bromine: Add a solution of bromine (5 mmol) in chloroform (5 mL) dropwise to the cooled thiourea solution with constant stirring.
-
Reaction Completion and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The product, 2-amino-6-chlorobenzothiazole hydrobromide, precipitates out. Filter the solid and wash it with a small amount of cold chloroform.
-
Neutralization: Suspend the hydrobromide salt in water and neutralize with an aqueous solution of sodium carbonate until the pH is basic.
-
Isolation: Filter the precipitated 2-amino-6-chlorobenzothiazole, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure product.
The Jacobson-Hugershoff Synthesis: An Alternative Pathway
The Jacobson-Hugershoff synthesis offers an alternative route, particularly useful when the corresponding aniline is readily available. This method involves the reaction of an aniline with a metal thiocyanate (e.g., lead thiocyanate) to form an intermediate, which is then cyclized. A more common modern adaptation involves the direct reaction of an aniline with ammonium or potassium thiocyanate in the presence of an oxidizing agent.
Mechanism and Experimental Considerations:
The key intermediate in this reaction is a thiocyanoaniline, which is formed in situ. This intermediate then undergoes intramolecular cyclization to form the 2-aminobenzothiazole ring. The position of the thiocyano group on the aromatic ring is directed by the electronic nature of the substituents already present.
Experimental Protocol: Synthesis of 2-Aminobenzothiazole from Aniline
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place aniline (10 mmol) and sodium thiocyanate (22 mmol) in glacial acetic acid (30 mL).
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.
-
Addition of Bromine: While maintaining the temperature below 10 °C, add a solution of bromine (11 mmol) in glacial acetic acid (10 mL) dropwise with vigorous stirring over 30 minutes.
-
Reaction: After the addition, continue stirring at 0-5 °C for an additional 2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice (100 g). The product will precipitate.
-
Isolation and Purification: Filter the solid, wash with cold water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to afford pure 2-aminobenzothiazole.
Modern Synthetic Methodologies: Advancing Efficiency and Scope
While the classical methods are robust, they often require harsh conditions and stoichiometric amounts of oxidizing agents, limiting their application for complex or sensitive substrates. Modern synthetic chemistry has introduced several improvements.
Metal-Catalyzed Syntheses
The use of transition metal catalysts, particularly copper and palladium, has revolutionized the synthesis of 2-aminobenzothiazoles. These methods often proceed under milder conditions and exhibit a broader substrate scope. A common approach involves the coupling of a 2-haloaniline with a thiocyanate salt or the direct C-H functionalization of anilines.
Mechanism and Experimental Considerations:
Copper-catalyzed methods often involve the in-situ formation of a copper-thiocyanate complex, which then undergoes cross-coupling with the aryl halide. Palladium-catalyzed reactions can proceed through various catalytic cycles, including C-S and C-N bond formation steps. These reactions are often sensitive to the choice of ligand, base, and solvent.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Amino-4-methylbenzothiazole
-
Reactant Mixture: In a sealed tube, combine 2-bromo-3-methylaniline (1 mmol), potassium thiocyanate (1.5 mmol), CuI (0.1 mmol), and L-proline (0.2 mmol) in DMSO (2 mL).
-
Reaction: Heat the mixture at 110 °C for 12 hours.
-
Cooling and Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to obtain the desired product.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For the synthesis of 2-aminobenzothiazoles, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. This technique can be applied to both classical and metal-catalyzed methods.
Mechanism and Experimental Considerations:
Microwave energy directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase. This can overcome activation energy barriers more efficiently than conventional heating. The choice of solvent is crucial, as it must have a suitable dielectric constant to absorb microwave energy effectively.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-5-nitrobenzothiazole
-
Reactant Mixture: In a microwave-safe vessel, mix 4-nitroaniline (1 mmol), potassium thiocyanate (2 mmol), and ammonium persulfate (1.2 mmol) in N,N-dimethylformamide (DMF) (3 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water (50 mL). The product will precipitate.
-
Isolation and Purification: Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain pure 2-amino-5-nitrobenzothiazole.
Comparative Analysis of Synthetic Routes
To aid in the selection of the most appropriate synthetic route, the following table summarizes the key features of the discussed methods.
| Feature | Hugerschoff Reaction | Jacobson-Hugershoff Synthesis | Metal-Catalyzed Synthesis | Microwave-Assisted Synthesis |
| Starting Materials | Arylthioureas | Anilines | Anilines, Aryl halides | Varies (Anilines, Arylthioureas) |
| Key Reagents | Oxidizing agent (e.g., Br₂) | Thiocyanate salt, Oxidizing agent | Transition metal catalyst (Cu, Pd), Ligand, Base | Varies |
| Typical Reaction Time | 2-6 hours | 2-4 hours | 8-24 hours | 5-30 minutes |
| Typical Reaction Temp. | 0 °C to room temp. | 0-10 °C | 80-120 °C | 100-150 °C |
| Typical Yields | Moderate to good | Moderate to good | Good to excellent | Good to excellent |
| Substrate Scope | Moderate | Moderate | Broad | Broad |
| Advantages | Simple, well-established | Readily available starting materials | Mild conditions, high functional group tolerance | Rapid, high yields, often cleaner reactions |
| Disadvantages | Use of hazardous reagents (Br₂), stoichiometric oxidant | Can produce regioisomeric mixtures | Catalyst cost and removal, ligand sensitivity | Requires specialized equipment |
Visualizing the Synthetic Pathways
To further clarify the relationships between the starting materials and the synthetic routes, the following diagrams illustrate the general workflows.
Caption: Workflow of the Hugerschoff Reaction.
Caption: Workflow of the Jacobson-Hugershoff Synthesis.
Caption: Overview of Modern Synthetic Approaches.
Conclusion and Future Outlook
The synthesis of substituted 2-aminobenzothiazoles has evolved significantly from the classical Hugerschoff and Jacobson-Hugershoff reactions. While these foundational methods remain valuable, modern metal-catalyzed and microwave-assisted techniques offer superior efficiency, milder reaction conditions, and a broader substrate scope, which are critical for the demands of contemporary drug discovery. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired substitution pattern, the scale of the reaction, and the laboratory equipment at hand. As the quest for novel therapeutics continues, the development of even more efficient, sustainable, and versatile methods for the synthesis of this important heterocyclic scaffold will undoubtedly remain an active area of research.
References
-
Hugerschoff, A. (1901). Ueber die Einwirkung von Brom auf Thioharnstoffe der aromatischen Reihe. Berichte der deutschen chemischen Gesellschaft, 34(3), 3130-3143. [Link]
-
Jacobson, P., & Hugershoff, A. (1903). Synthese von Benzothiazolen. Berichte der deutschen chemischen Gesellschaft, 36(3), 3087-3092. [Link]
-
Kamila, S., & Biehl, E. R. (2009). A comprehensive review of the chemistry and biological significance of 2-aminobenzothiazoles. Current Organic Synthesis, 6(4), 361-391. [Link]
-
Reddy, B. V. S., Kumar, K. R., & Reddy, Y. T. (2010). A facile copper-catalyzed synthesis of 2-aminobenzothiazoles. Tetrahedron Letters, 51(26), 3421-3424. [Link]
-
Rostamizadeh, S., Shadjoo, B., & Amani, A. M. (2008). Microwave-assisted synthesis of 2-aminobenzothiazoles on a solid support. Monatshefte für Chemie-Chemical Monthly, 139(6), 659-661. [Link]
-
Bansal, R. K. (2018). Heterocyclic Chemistry. New Age International. [Link]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
The responsible management of chemical waste is a foundational pillar of modern scientific research. For drug development professionals handling novel and specialized compounds like 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, adherence to rigorous disposal protocols is not merely a regulatory obligation but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and an understanding of its chemical nature.
Hazard Profile and Chemical Characteristics
Before initiating any disposal procedure, it is imperative to understand the compound's potential hazards. Based on its molecular structure and data from analogous aminothiazole derivatives, we can construct a precautionary hazard profile.[1][2][3] When heated to decomposition, aminobenzothiazoles can emit highly toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[2]
| Property | Value / Assessment | Source / Rationale |
| Chemical Name | 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine | N/A |
| CAS Number | 383865-57-4 | [4] |
| Molecular Formula | C12H15N3O2S | [4] |
| Molecular Weight | 265.33 g/mol | [4] |
| Assumed Hazards | Harmful if swallowed; Causes skin and serious eye irritation. | Extrapolated from related aminothiazole compounds.[1][2][3] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides. | A common characteristic of amine-containing compounds.[1][5][6] |
| Waste Classification | Non-Halogenated Organic Hazardous Waste | The structure contains C, H, N, O, S, but no halogens (F, Cl, Br, I). |
The Core Principles of Disposal: A Self-Validating System
The disposal protocol for any laboratory chemical must be a self-validating system built on four pillars of safety and compliance. Following these ensures the protection of personnel, facilities, and the environment.
-
Segregation : Never mix incompatible waste streams. The primary segregation for this compound is to designate it as non-halogenated organic waste.[7] Mixing it with halogenated waste streams complicates and increases the cost of disposal, as different treatment processes are required.[8]
-
Containerization : Waste must be stored in appropriate, compatible, and clearly labeled containers.[9][10] Containers must be kept closed except when adding waste to prevent the release of vapors and to avoid spills.[9][11]
-
Identification : All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, approximate concentrations, and the accumulation start date.[9][10]
-
Consultation : Always operate within the framework of your institution's Environmental Health and Safety (EHS) office.[1] They are the final authority on waste collection and disposal procedures at your facility.
Step-by-Step Disposal Protocols
The specific procedure depends on the physical state of the waste. All handling of the compound and its waste should be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves.[1]
Protocol 3.1: Solid Waste Disposal
(e.g., residual powder, contaminated weigh boats, paper towels)
-
Preparation : Designate a specific, compatible solid waste container. This should be a robust container with a tightly sealing lid, such as a polyethylene drum or a securely lined cardboard box specifically designed for chemical waste.
-
Labeling : Affix a "Hazardous Waste" label to the container. Clearly write "4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine" and its CAS number (383865-57-4) in the contents section. Specify "Non-Halogenated Organic Solid Waste."
-
Collection : Carefully place the solid waste into the designated container. Minimize the creation of dust.
-
Sealing : Securely close the container lid after waste has been added.
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible chemicals.[1][9]
-
Pickup : Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS office to arrange for pickup.[9]
Protocol 3.2: Liquid Waste Disposal
(e.g., solutions in organic solvents, reaction mother liquors, rinsates)
-
Preparation : Select a compatible liquid waste container, typically a glass or polyethylene carboy. Crucially, ensure this container is designated for non-halogenated organic liquid waste. [7]
-
Labeling : Label the carboy with "Hazardous Waste." List all chemical constituents, including solvents, with their estimated percentages. For example: "Methanol (95%), 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine (5%)."
-
Collection : Using a funnel, carefully pour the liquid waste into the designated carboy. Avoid overfilling; containers should not be filled beyond 90% capacity to allow for vapor expansion.[11]
-
Sealing : Tightly cap the carboy immediately after use. Do not leave a funnel in the opening.[7]
-
Storage & Pickup : Store in the SAA and arrange for EHS pickup as described for solid waste.
Protocol 3.3: Disposal of Contaminated Sharps
(e.g., needles, contaminated glass pipettes, or broken glassware)
-
Collection : Place all contaminated sharps into a designated, puncture-proof sharps container.
-
Labeling : The container must be labeled as "Hazardous Waste - Sharps" and list the chemical contaminants.
-
Disposal : Do not mix chemical sharps waste with regular or biohazardous sharps. The entire container is disposed of as hazardous waste through your EHS office.
Protocol 3.4: Decontamination of Empty Containers
An "empty" container that held this compound must still be handled as hazardous waste until properly decontaminated.[12]
-
Rinsing : Rinse the container three times with a suitable solvent (e.g., methanol, acetone).
-
Rinsate Collection : The first rinsate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste (Protocol 3.2).[12] Subsequent rinsates should also be collected as hazardous waste.
-
Final Disposal : Once triple-rinsed, the container can often be disposed of as regular laboratory glassware or plastic waste. Deface or remove all original chemical and hazard labels before disposal.[12] Always confirm this final step with your institution's EHS guidelines.
Disposal Decision Workflow
The following diagram provides a visual guide to the decision-making process for segregating and handling waste streams of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine.
Caption: Waste Disposal Workflow for 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.[1]
-
Alert & Evacuate : Alert all personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control & Contain : If safe to do so, prevent the spill from spreading by enclosing it with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for initial containment of a liquid spill.
-
Cleanup : For a minor spill, carefully cover and absorb the material. Gently sweep the absorbed solid into a designated container for disposal as solid hazardous waste.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must be collected and disposed of as solid hazardous waste.[2]
-
Report : Report all spills to your laboratory supervisor and your institution's EHS office, regardless of size.
By implementing this comprehensive, scientifically-grounded disposal plan, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.
References
- BenchChem. (n.d.). Navigating the Safe Disposal of 2-Aminothiazole in a Laboratory Setting.
-
CP Lab Safety. (n.d.). 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, min 95%, 100 mg. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet: 4-(2-Aminoethyl)-morpholine.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21622, 4-Methoxy-2-aminobenzothiazole. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-6-methoxybenzothiazole.
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet: Benzenemethanamine, 4-methoxy-.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-4-chlorobenzothiazole hydrobromide.
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC, NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole. Retrieved from [Link]
- BenchChem. (n.d.). Proper Disposal of 2-(4-fluorophenyl)quinolin-7-amine: A Guide for Laboratory Professionals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Methoxy-2-aminobenzothiazole | C8H8N2OS | CID 21622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. mtu.edu [mtu.edu]
- 11. ethz.ch [ethz.ch]
- 12. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
This guide provides essential safety and logistical information for the handling, use, and disposal of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine (CAS No. 383865-57-4). As a specialized benzothiazole derivative, this compound is integral to various research and development applications, including its use as a key intermediate in the synthesis of pharmaceutical compounds.[1] Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes available data and incorporates safety protocols from structurally similar compounds to ensure a high level of safety and operational integrity.
Understanding the Compound: Chemical Profile and Inferred Hazards
Key Chemical Information:
| Property | Value | Source |
| CAS Number | 383865-57-4 | [2] |
| Molecular Formula | C12H15N3O2S | [2] |
| Molecular Weight | 265.33 g/mol | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | Room temperature, under argon, protected from light | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. Adherence to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended.[3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Given the potential for skin irritation or absorption, gloves are mandatory. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of dust or aerosols. While normal use may not require a respirator, it should be available for spills or emergencies. |
Logical Workflow for Donning and Doffing PPE:
Caption: Proper sequence for donning and doffing PPE to minimize contamination.
Safe Handling and Operational Protocols
Adherence to a strict handling protocol is crucial to mitigate risks. The following steps are designed to ensure a safe operational environment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is operational.
-
Confirm that an eyewash station and safety shower are readily accessible.[4]
-
Have spill control materials (e.g., absorbent pads, inert material like sand) readily available.
-
-
Handling the Compound:
-
Work exclusively within a certified chemical fume hood.
-
Avoid creating dust.
-
Use appropriate tools (spatulas, etc.) to handle the solid material.
-
Do not eat, drink, or smoke in the handling area.[3]
-
-
Post-Handling:
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek emergency medical attention.[3][4] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Emergency Response Decision Tree:
Caption: A decision tree for immediate actions in case of an emergency.
Disposal Plan: Responsible End-of-Life Management
Proper disposal of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste must be treated as hazardous.
Disposal Protocol:
-
Waste Segregation:
-
Collect all waste material (excess compound, contaminated PPE, and spill cleanup materials) in a designated, labeled, and sealed container.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name.
-
-
Disposal:
References
-
CP Lab Safety. 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, min 95%, 100 mg. [Link]
-
Ataman Kimya. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
